Product packaging for Enantiomer of Sofosbuvir(Cat. No.:)

Enantiomer of Sofosbuvir

Katalognummer: B1150399
Molekulargewicht: 529.5 g/mol
InChI-Schlüssel: TTZHDVOVKQGIBA-JSNLVWLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Enantiomer of Sofosbuvir is an this compound, a prescription medicine for the treatment of patients with chronic hepatitis C. There is no biological activity report on this compound until now.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B1150399 Enantiomer of Sofosbuvir

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H29FN3O9P

Molekulargewicht

529.5 g/mol

IUPAC-Name

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1

InChI-Schlüssel

TTZHDVOVKQGIBA-JSNLVWLESA-N

Isomerische SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Kanonische SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sofosbuvir Enantiomers and Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a prodrug, it is metabolized in the body to its active triphosphate form, GS-461203, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] A critical feature of sofosbuvir's molecular structure is the stereogenic phosphorus center, which gives rise to two diastereomers: the (Sp) and (Rp) isomers. The therapeutic efficacy of the drug is almost exclusively attributed to the (Sp)-diastereomer, which is significantly more potent against HCV than its (Rp) counterpart.[4] This stereochemical dependence necessitates synthetic strategies that can selectively produce the desired (Sp)-isomer in high purity.

This technical guide provides a comprehensive overview of the core synthetic methodologies developed to produce sofosbuvir, with a focus on strategies for controlling the stereochemistry at the phosphorus center. It details various approaches, including the synthesis of diastereomeric mixtures followed by separation, stereoselective phosphorylation, and innovative chemoenzymatic resolutions. The content herein is intended to serve as a detailed resource, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field of medicinal chemistry and drug development.

Core Synthetic Challenge: Controlling the Phosphorus Stereocenter

The central challenge in sofosbuvir synthesis lies in the formation of the phosphoramidate (B1195095) bond. This is typically achieved by coupling the 5'-hydroxyl group of the protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside with a chiral phosphoramidate reagent, such as (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This reaction creates the phosphorus stereocenter, and without proper control, it results in a roughly 1:1 mixture of the desired (Sp)-sofosbuvir and the undesired (Rp)-isomer.[5]

G cluster_reactants Reactants cluster_products Products Nucleoside Protected Nucleoside (2'-Deoxy-2'-fluoro-2'-C-methyluridine) Coupling Coupling Reaction (e.g., with Grignard Reagent) Nucleoside->Coupling Phosphoramidate Phosphoramidate Reagent (e.g., Phenyl-(L)-alanine isopropyl ester phosphorochloridate) Phosphoramidate->Coupling Sp_Isomer Sp-Sofosbuvir (Active Diastereomer) Coupling->Sp_Isomer ~50% Rp_Isomer Rp-Isomer (Inactive Diastereomer) Coupling->Rp_Isomer ~50%

Diagram 1: The core synthetic challenge in sofosbuvir synthesis.

Synthetic Strategies and Methodologies

Three primary strategies have been developed to address the challenge of obtaining enantiomerically pure (Sp)-sofosbuvir:

  • Synthesis of a Diastereomeric Mixture Followed by Separation: Early methods focused on producing the diastereomeric mixture and then separating the isomers using techniques like chiral chromatography or crystallization.[5][6]

  • Diastereoselective Synthesis: More advanced routes aim to influence the coupling reaction to preferentially form the (Sp)-isomer, thereby reducing the burden of separation.[7]

  • Chemoenzymatic Resolution: This approach involves the use of enzymes to selectively hydrolyze the undesired (Rp)-isomer from a diastereomeric mixture, leaving the desired (Sp)-isomer.[8][9]

Route 1: Synthesis of Diastereomeric Mixture and Subsequent Separation

This foundational approach involves the non-selective synthesis of both diastereomers, which are then separated. While robust, the major drawback is that the theoretical maximum yield for the desired isomer is only 50%.

G Start Protected Nucleoside + Phosphoramidate Reagent Coupling Coupling Reaction (e.g., with tBuMgCl) Start->Coupling Mixture Diastereomeric Mixture (Sp:Rp ≈ 1:1) Coupling->Mixture Separation Separation Step Mixture->Separation ChiralChrom Chiral Chromatography (e.g., SFC, HPLC) Separation->ChiralChrom Method A Crystallization Fractional Crystallization Separation->Crystallization Method B Sp_Final Pure Sp-Sofosbuvir ChiralChrom->Sp_Final Rp_Waste Rp-Isomer (Waste or Racemization) ChiralChrom->Rp_Waste Crystallization->Sp_Final Crystallization->Rp_Waste

Diagram 2: Workflow for synthesis via a diastereomeric mixture and separation.

Experimental Protocol: Synthesis via Grignard Reagent and Chiral SFC Separation

This protocol is adapted from processes described in patent literature.[6]

  • Coupling Reaction: To a solution of 3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-2'-C-methyluridine (Compound V) in anhydrous tetrahydrofuran (B95107) (THF), add tert-butylmagnesium chloride (tBuMgCl) dropwise at -20°C. Stir the mixture for 30 minutes.

  • Phosphoramidate Addition: In a separate flask, prepare a solution of (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (Compound IIa). Add this solution to the reaction mixture at -20°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours until completion, monitored by HPLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: The crude product is deprotected using 80% aqueous acetic acid under reflux conditions, followed by treatment with ammonia (B1221849) in methanol (B129727) to yield a diastereomeric mixture of sofosbuvir.[6]

  • Separation: The resulting diastereomeric mixture is separated using Supercritical Fluid Chromatography (SFC) with 20% methanol in CO₂ as the mobile phase to isolate the (Sp)-isomer (sofosbuvir).[6]

StepProductDiastereomeric Ratio (Sp:Rp)YieldReference
Coupling & DeprotectionSofosbuvir Mixture~1:1~50-60% (combined)[5][6]
SFC Separation(Sp)-Sofosbuvir>99:1~40-45% (from mixture)[6]
Table 1: Quantitative data for the diastereomeric mixture synthesis route.
Route 2: Diastereoselective Synthesis

To improve efficiency, methods have been developed to directly favor the formation of the (Sp)-isomer. This is often achieved by modifying the protecting groups on the nucleoside, which can sterically influence the approach of the phosphoramidate reagent.

G Start 3'-O-Benzyl Protected Nucleoside + Chiral Phosphoramidate Coupling Diastereoselective Coupling (i-PrMgCl·LiCl) Start->Coupling Mixture Enriched Diastereomeric Mixture (Sp >> Rp) Coupling->Mixture Deprotection Deprotection (Pd/C, H₂) Mixture->Deprotection Purification Crystallization / Chromatography Deprotection->Purification Sp_Final High-Yield Sp-Sofosbuvir Purification->Sp_Final

Diagram 3: Pathway for diastereoselective synthesis of sofosbuvir.

Experimental Protocol: Benzyl-Protected Diastereoselective Synthesis

This method is based on research demonstrating high diastereoselectivity through the use of a 3'-O-benzyl protecting group.[7]

  • Nucleoside Preparation: Prepare the 3'-O-benzyl protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside.

  • Phosphorylation: Dissolve the benzyl-protected nucleoside in THF. Activate the 5'-hydroxyl group with a Grignard reagent, such as isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), at low temperature.

  • Reagent Addition: Add a solution of (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate to the activated nucleoside.

  • Reaction and Workup: Stir the reaction at controlled temperature until completion. Quench with an appropriate acidic solution and perform a standard aqueous workup and extraction.

  • Debenzylation: Remove the 3'-O-benzyl protecting group via catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) and H₂ gas).[7]

  • Purification: The resulting product, highly enriched in the (Sp)-isomer, is purified by crystallization to yield sofosbuvir of high diastereomeric purity.

StepProductDiastereomeric Ratio (Sp:Rp)YieldReference
PhosphorylationBenzyl-protected Sofosbuvir92:8High[7]
Overall SynthesisSofosbuvir>99:1 (after purification)40% (over 8 steps)[7]
Table 2: Quantitative data for the diastereoselective synthesis route.
Route 3: Chemoenzymatic Synthesis via Enzymatic Resolution

This elegant strategy combines a standard chemical synthesis of the diastereomeric mixture with a highly selective enzymatic resolution step. Specific enzymes, such as engineered phosphotriesterases (PTE), can selectively hydrolyze the undesired (Rp)-isomer of a key precursor, leaving the desired (Sp)-precursor untouched.[9]

G Start Protected Nucleoside + Phosphoramidate Reagent Coupling Coupling Reaction Start->Coupling Mixture Diastereomeric Precursor Mixture (Sp:Rp ≈ 1:1) Coupling->Mixture Enzyme Enzymatic Hydrolysis (e.g., W131M-PTE) Mixture->Enzyme Sp_Precursor Pure Sp-Precursor Enzyme->Sp_Precursor Unharmed Rp_Hydrolyzed Hydrolyzed Rp-Isomer Enzyme->Rp_Hydrolyzed Selectively Hydrolyzed FinalSteps Deprotection & Purification Sp_Precursor->FinalSteps Sp_Final Pure Sp-Sofosbuvir FinalSteps->Sp_Final

Diagram 4: Chemoenzymatic workflow utilizing enzymatic resolution.

Experimental Protocol: Enzymatic Resolution of a Sofosbuvir Precursor

This protocol is based on studies using engineered phosphotriesterase for kinetic resolution.[8][9]

  • Synthesis of Diastereomeric Precursor: Synthesize the phosphoramidate precursor of sofosbuvir as a ~1:1 diastereomeric mixture using standard coupling methods. The precursor is typically the fully protected version of sofosbuvir.

  • Enzymatic Reaction Setup: Prepare a buffered aqueous solution containing the diastereomeric precursor mixture.

  • Enzyme Addition: Add an engineered phosphotriesterase, such as the W131M variant, to the solution. The enzyme may be free or immobilized on a solid support.[8]

  • Selective Hydrolysis: Stir the reaction at a controlled pH and temperature. The enzyme will selectively hydrolyze the P-OAr bond of the (Rp)-diastereomer. The reaction progress is monitored by HPLC until the (Rp)-isomer is fully consumed. This can occur in a remarkably short time (<20 minutes).[9]

  • Isolation of (Sp)-Precursor: After the reaction is complete, extract the unreacted (Sp)-precursor with an organic solvent. The hydrolyzed (Rp)-product will remain in the aqueous phase.

  • Final Conversion to Sofosbuvir: The isolated, diastereomerically pure (Sp)-precursor is then carried forward through the final deprotection steps to yield pure sofosbuvir.

StepProductDiastereomeric Ratio (Sp:Rp)TimeReference
Enzymatic Hydrolysis(Sp)-Sofosbuvir Precursor>99:1< 20 minutes[9]
Table 3: Quantitative data for the enzymatic resolution route.
Conclusion

The synthesis of sofosbuvir has evolved significantly, driven by the critical need for stereochemical purity. Initial strategies relying on the separation of diastereomeric mixtures have given way to more sophisticated and efficient methods. Diastereoselective syntheses, particularly those employing specific protecting groups to direct the stereochemical outcome of the key phosphorylation step, offer a more direct path to the desired (Sp)-isomer.[7] Furthermore, the application of biocatalysis through chemoenzymatic resolution represents a state-of-the-art approach, providing rapid and highly selective access to the active diastereomer.[8][9] These advancements not only improve the overall yield and purity of sofosbuvir but also contribute to more cost-effective and environmentally sustainable manufacturing processes, which are crucial for ensuring broad patient access to this life-saving therapy.

References

The Stereoselective Synthesis of Sofosbuvir Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. Its clinical success has spurred extensive research into the development of analogs with improved efficacy, broader genotypic coverage, and alternative therapeutic applications. A critical challenge in the synthesis of sofosbuvir and its analogs lies in the stereoselective formation of the P-chiral phosphoramidate moiety. The specific stereochemistry at the phosphorus center is paramount for the drug's biological activity, with the (Sp)-diastereomer exhibiting significantly higher potency. This technical guide provides an in-depth overview of the key stereoselective synthetic strategies employed in the preparation of sofosbuvir analogs, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies for Stereocontrol

The stereoselective synthesis of sofosbuvir analogs primarily revolves around three key methodologies to control the stereochemistry at the phosphorus atom: the oxazaphospholidine method, dynamic kinetic resolution, and copper-catalyzed diastereoselective phosphorylation.

The Oxazaphospholidine Method

This highly efficient one-pot method allows for the stereocontrolled synthesis of O-aryl phosphoramidate nucleotide prodrugs with excellent diastereoselectivity. The strategy involves the condensation of a nucleoside 5'-oxazaphospholidine derivative with a phenol (B47542), followed by bromination and subsequent reaction with an amine. This method has been successfully applied to the synthesis of sofosbuvir, remdesivir, and other analogs, consistently achieving high diastereomeric ratios (dr > 99:1)[1][2][3].

Experimental Protocol: General Procedure for the Synthesis of ProTides via the Oxazaphospholidine Method [1]

  • Preparation of the Nucleoside 5'-Oxazaphospholidine Derivative: The starting nucleoside is reacted with a suitable chiral auxiliary (e.g., (1R,2S)-(-)-ephedrine) and PCl3 to form the corresponding 5'-oxazaphospholidine derivative. The diastereomers can be separated at this stage if necessary.

  • One-Pot Phosphoramidation:

    • A solution of the dried nucleoside 5'-oxazaphospholidine derivative in an anhydrous solvent (e.g., CH3CN) is prepared under an inert atmosphere.

    • To this solution, 1-((4-nitrophenoxy)methyl)-1H-1,2,3-triazole (CMPT) and phenol are added, and the mixture is stirred.

    • N-Bromosuccinimide (NBS) is then added to the reaction mixture.

    • Finally, the desired amino acid ester (e.g., L-alanine isopropyl ester) is added to furnish the target phosphoramidate prodrug.

    • The reaction is quenched, and the product is purified by silica (B1680970) gel chromatography.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy that enables the conversion of a racemic mixture of a chiral phosphoramidating agent into a single desired diastereomer of the product. This process relies on the rapid in-situ racemization of the phosphoramidating agent, allowing a chiral catalyst or reagent to selectively react with one enantiomer, thus driving the equilibrium towards the formation of the desired product diastereomer. In the context of sofosbuvir synthesis, this method has been employed to achieve high diastereoselectivity (up to 92:8 dr) in the phosphorylation step[4].

Experimental Protocol: Diastereoselective Phosphorylation via Dynamic Kinetic Resolution [4]

  • Preparation of the Phosphoramidating Agent: A racemic mixture of the isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate is prepared.

  • Diastereoselective Coupling:

    • The protected nucleoside (e.g., 3'-O-benzyl-2'-deoxy-2'-fluoro-2'-C-methyluridine) is dissolved in an anhydrous solvent (e.g., THF).

    • A Grignard reagent (e.g., t-butylmagnesium chloride) is added to the solution at low temperature (-20 °C).

    • The racemic phosphoramidating agent is then added to the reaction mixture.

    • The reaction is stirred at low temperature until completion.

    • The reaction is quenched, and the desired (Sp)-diastereomer is isolated and purified, often through crystallization.

Copper-Catalyzed Diastereoselective Phosphorylation

The use of copper catalysts offers a promising approach for the diastereoselective synthesis of P-chiral phosphoramidate prodrugs. This method allows for the asymmetric phosphorylation of various purine (B94841) and pyrimidine (B1678525) nucleoside analogs, leading to diastereomerically-enriched mixtures of ProTides. While the diastereomeric ratios achieved may be more modest compared to the oxazaphospholidine method, this strategy provides a valuable alternative for controlling the phosphorus stereocenter.

Quantitative Data Summary

The following tables summarize the reported yields and diastereomeric ratios for the stereoselective synthesis of sofosbuvir and its analogs using the aforementioned methods.

MethodNucleoside AnalogYield (%)Diastereomeric Ratio (dr)Reference
OxazaphospholidineSofosbuvirN/A>99:1[1][2]
OxazaphospholidineRemdesivirN/A>99:1[1][3]
Dynamic Kinetic ResolutionSofosbuvir40 (overall)92:8[4]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and logical relationships in the stereoselective synthesis of sofosbuvir analogs.

cluster_oxazaphospholidine Oxazaphospholidine Method Nucleoside Nucleoside Oxazaphospholidine Oxazaphospholidine Nucleoside->Oxazaphospholidine Chiral Auxiliary, PCl3 Phosphite_Intermediate Phosphite_Intermediate Oxazaphospholidine->Phosphite_Intermediate Phenol, CMPT Phosphoramidate Sofosbuvir Analog (dr > 99:1) Phosphite_Intermediate->Phosphoramidate 1. NBS 2. Amino Acid Ester

Caption: Workflow for the Oxazaphospholidine Method.

cluster_dkr Dynamic Kinetic Resolution Racemic_Phosphoramidating_Agent Racemic Phosphoramidating Agent (R/S) Racemic_Phosphoramidating_Agent->Racemic_Phosphoramidating_Agent Desired_Diastereomer Sofosbuvir Analog (High dr) Racemic_Phosphoramidating_Agent->Desired_Diastereomer Grignard Reagent (Selective Reaction) Protected_Nucleoside Protected Nucleoside Protected_Nucleoside->Desired_Diastereomer

Caption: Principle of Dynamic Kinetic Resolution.

Conclusion

The stereoselective synthesis of sofosbuvir analogs remains a dynamic area of research, driven by the need for novel antiviral and therapeutic agents. The methods outlined in this guide, particularly the oxazaphospholidine approach, offer robust and highly selective pathways to control the critical phosphorus stereocenter. As our understanding of reaction mechanisms and catalyst design deepens, we can anticipate the development of even more efficient and versatile synthetic strategies, paving the way for the next generation of nucleotide-based therapeutics. This guide serves as a foundational resource for researchers in the field, providing both the theoretical framework and practical details necessary to advance the synthesis of these vital compounds.

References

The Inactive Enantiomer of Sofosbuvir: A Comprehensive Biological and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir (B1194449), the cornerstone of modern Hepatitis C virus (HCV) therapy, is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. It is administered as a single diastereomer, the Sp-isomer (also known as PSI-7977), which is responsible for its potent antiviral activity. The corresponding Rp-isomer (PSI-7976) is considered the "inactive enantiomer" and is not used therapeutically. This technical guide provides an in-depth analysis of the biological activity, metabolism, and relevant experimental methodologies pertaining to this inactive diastereomer, offering a comparative perspective with the active sofosbuvir. While the Rp-isomer exhibits significantly reduced antiviral potency, a detailed understanding of its biological disposition is crucial for a comprehensive safety and efficacy profile of sofosbuvir-based therapies.

Stereochemistry and Antiviral Activity

Sofosbuvir's chirality at the phosphorus atom gives rise to two diastereomers: the Sp-isomer (sofosbuvir) and the Rp-isomer. The spatial arrangement of the substituents around the phosphorus atom dictates the molecule's interaction with metabolic enzymes and the target viral polymerase.

Comparative Antiviral Potency

In vitro studies utilizing HCV replicon systems have demonstrated a significant difference in the antiviral activity between the two diastereomers. The Sp-isomer, sofosbuvir, is approximately tenfold more potent at inhibiting HCV RNA replication than the Rp-isomer.[1]

CompoundIsomerHCV Replicon Assay (EC50)Fold Difference
Sofosbuvir (PSI-7977) Sp~30-110 nM (depending on genotype)[2][3]1x
Inactive Enantiomer (PSI-7976) RpReported to be ~10-fold less active than the Sp-isomer[1]~10x

EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of HCV replication in cell culture.

Metabolic Activation and a Tale of Two Diastereomers

The antiviral activity of sofosbuvir is dependent on its intracellular conversion to the active triphosphate form, GS-461203. This multi-step process is initiated in hepatocytes and is a key determinant of the drug's efficacy. The stereochemistry at the phosphorus center significantly influences the efficiency of this metabolic activation.

The Metabolic Cascade

The intracellular activation of sofosbuvir involves the following key enzymatic steps:

  • Hydrolysis of the Carboxyl Ester: This initial step is catalyzed by Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1) to form the intermediate metabolite, "Metabolite X".

  • Phosphoramidate Cleavage: The histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the monophosphate metabolite (GS-331007 monophosphate).

  • Phosphorylation: Subsequent phosphorylations by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK) generate the active triphosphate metabolite, GS-461203.

This active triphosphate analog is then incorporated into the nascent HCV RNA chain by the NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.

Stereoselectivity in Metabolism

A critical aspect of sofosbuvir's pharmacology is the stereoselective nature of its metabolism. In vitro studies have indicated that Cathepsin A preferentially hydrolyzes the active Sp-isomer (sofosbuvir).[4] This suggests that the initial and rate-limiting step in the activation pathway is more efficient for the therapeutically used diastereomer. Consequently, the inactive Rp-isomer is likely a poorer substrate for this enzymatic conversion, leading to significantly lower intracellular concentrations of its corresponding active triphosphate form. This differential metabolism is a primary contributor to the observed disparity in antiviral potency.

Sofosbuvir_Metabolism cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte Sofosbuvir_Rp Sofosbuvir (Sp-isomer) PSI-7977 Metabolite_X_Sp Metabolite X (from Sp) Sofosbuvir_Rp->Metabolite_X_Sp CatA (preferred) / CES1 Inactive_Enantiomer_Rp Inactive Enantiomer (Rp-isomer) PSI-7976 Metabolite_X_Rp Metabolite X (from Rp) Inactive_Enantiomer_Rp->Metabolite_X_Rp CatA / CES1 (less efficient) Monophosphate_Sp GS-331007-MP (from Sp) Metabolite_X_Sp->Monophosphate_Sp HINT1 Monophosphate_Rp GS-331007-MP (from Rp) Metabolite_X_Rp->Monophosphate_Rp HINT1 Triphosphate_Sp Active Triphosphate (GS-461203) (from Sp) Monophosphate_Sp->Triphosphate_Sp UMP-CMPK, NDPK Inactive_Metabolite Inactive Nucleoside (GS-331007) Monophosphate_Sp->Inactive_Metabolite Dephosphorylation Triphosphate_Rp Triphosphate (from Rp) Monophosphate_Rp->Triphosphate_Rp UMP-CMPK, NDPK Monophosphate_Rp->Inactive_Metabolite Dephosphorylation Inhibition Viral Replication Inhibition Triphosphate_Sp->Inhibition Inhibits HCV NS5B Polymerase Triphosphate_Rp->Inhibition Systemic_Circulation Systemic Circulation (Renal Excretion) Inactive_Metabolite->Systemic_Circulation Efflux

Sofosbuvir Metabolic Activation Pathway

Off-Target Activity

Currently, there is a lack of publicly available data specifically investigating the off-target profile of the inactive Rp-isomer of sofosbuvir. Off-target screening is a critical component of drug development to identify potential unintended interactions with other cellular proteins that could lead to adverse effects. While sofosbuvir itself has been investigated for activity against other RNA viruses, such as Hepatitis E virus (HEV), Yellow Fever Virus (YFV), and SARS-CoV-2, these studies have focused on the active Sp-isomer. The biological consequences of systemic exposure to the inactive Rp-isomer, if any, remain largely uncharacterized.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This cell-based assay is the gold standard for evaluating the antiviral activity of compounds against HCV replication.

  • Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic or full-length HCV replicon. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity in the presence of a test compound indicates inhibition of HCV replication.

  • Methodology:

    • Cell Culture: Maintain Huh-7 cells containing the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the retention of the replicon.

    • Compound Preparation: Prepare serial dilutions of the test compounds (Sp- and Rp-isomers of sofosbuvir) in DMSO and then further dilute in cell culture medium.

    • Assay Procedure:

      • Plate the HCV replicon cells in 96-well plates.

      • After cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds.

      • Incubate the plates for a defined period (e.g., 72 hours).

    • Data Acquisition:

      • Lyse the cells and measure the luciferase activity using a luminometer.

      • In parallel, perform a cytotoxicity assay to ensure that the observed reduction in reporter activity is not due to cell death.

    • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV_Replicon_Assay_Workflow start Start cell_culture Culture HCV Replicon Cells start->cell_culture plating Plate Cells in 96-well Plates cell_culture->plating treatment Treat Cells with Compounds plating->treatment compound_prep Prepare Serial Dilutions of Diastereomers compound_prep->treatment incubation Incubate for 72h treatment->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay cytotoxicity_assay Perform Cytotoxicity Assay incubation->cytotoxicity_assay data_analysis Calculate EC50 and CC50 luciferase_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

HCV Replicon Assay Workflow
NS5B Polymerase Inhibition Assay for IC50 Determination

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

  • Principle: The assay measures the incorporation of radiolabeled or fluorescently tagged nucleotides into a newly synthesized RNA strand by purified recombinant NS5B polymerase using an RNA template. A decrease in the incorporation of the labeled nucleotide in the presence of an inhibitor indicates polymerase inhibition.

  • Methodology:

    • Reagents: Purified recombinant HCV NS5B polymerase, an RNA template (e.g., poly(A) or a heteropolymeric template), a corresponding primer (e.g., oligo(U)), ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]UTP or a fluorescently labeled UTP), and the triphosphate forms of the test compounds.

    • Assay Procedure:

      • In a reaction buffer, combine the NS5B polymerase, the RNA template/primer, and varying concentrations of the triphosphate form of the test compound.

      • Initiate the reaction by adding the rNTP mix.

      • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

      • Stop the reaction.

    • Product Detection: Separate the newly synthesized radiolabeled RNA from the unincorporated labeled nucleotides (e.g., by precipitation or filter binding).

    • Data Analysis: Quantify the amount of incorporated label and calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Metabolism and Hydrolysis Assays

These assays are used to assess the metabolic stability and conversion of the prodrug diastereomers.

  • Principle: The diastereomers are incubated with relevant enzymes or cellular fractions (e.g., liver microsomes, S9 fractions, or purified Cathepsin A and CES1), and the rate of disappearance of the parent compound and the formation of metabolites are monitored over time.

  • Methodology:

    • Incubation: Incubate the test compound (Sp- or Rp-isomer) at a known concentration with the enzyme or cellular fraction in a buffered solution at 37°C.

    • Time Points: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding a cold organic solvent).

    • Sample Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of the parent compound and its metabolites.

    • Data Analysis: Determine the rate of hydrolysis and the formation of key metabolites. For a more detailed kinetic analysis, vary the substrate concentration to determine kinetic parameters such as Km and Vmax.

Cytotoxicity Assay

This assay is essential to determine if the antiviral effect of a compound is due to specific inhibition of viral replication or general cellular toxicity.

  • Principle: Various methods can be employed to assess cell viability, such as measuring metabolic activity (e.g., MTT or resazurin (B115843) reduction) or membrane integrity (e.g., LDH release).

  • Methodology (Resazurin Assay):

    • Cell Plating and Treatment: Plate cells (e.g., Huh-7) in 96-well plates and treat with serial dilutions of the test compounds, similar to the replicon assay.

    • Incubation: Incubate the cells for the same duration as the antiviral assay (e.g., 72 hours).

    • Assay Procedure: Add resazurin solution to each well and incubate for a few hours. Viable cells will reduce resazurin to the fluorescent product, resorufin.

    • Data Acquisition: Measure the fluorescence using a plate reader.

    • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Conclusion and Future Directions

The inactive Rp-isomer of sofosbuvir demonstrates significantly attenuated anti-HCV activity compared to the clinically utilized Sp-isomer. This disparity is primarily attributed to the stereoselective nature of the intracellular metabolic activation pathway, where the initial hydrolysis step preferentially favors the Sp-isomer. While the inactive diastereomer is not expected to contribute to the therapeutic effect, its distinct metabolic profile warrants consideration in the overall disposition of the drug.

Further research into the biological activity of the inactive sofosbuvir enantiomer is warranted in several areas:

  • Quantitative Metabolism: Detailed kinetic studies of the hydrolysis and phosphorylation of the Rp-isomer would provide a more precise quantitative understanding of its metabolic fate.

  • Off-Target Screening: A comprehensive off-target screening of the Rp-isomer would be valuable to definitively rule out any unintended pharmacological activities, further solidifying the safety profile of sofosbuvir.

  • Transporter Interactions: Investigating potential differences in the interaction of the two diastereomers with cellular uptake and efflux transporters could provide additional insights into their differential intracellular concentrations.

A thorough understanding of both diastereomers, even the "inactive" one, is paramount for a complete and robust characterization of this important antiviral agent.

References

The Decisive Role of Chirality: A Pharmacological Profile of Sofosbuvir Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sofosbuvir (B1194449) (PSI-7977), the cornerstone of modern Hepatitis C virus (HCV) therapy, is a nucleotide analog prodrug that targets the viral NS5B RNA-dependent RNA polymerase. Its clinical success is critically dependent on its specific stereochemistry. As a phosphoramidate (B1195095) prodrug, sofosbuvir possesses two chiral centers, one on the nucleoside ribose and another at the phosphorus atom, giving rise to diastereomers. This guide provides a detailed examination of the pharmacological profiles of the two phosphorus diastereomers: the therapeutically active S-planar (Sp) isomer, known as sofosbuvir (PSI-7977), and the less active R-planar (Rp) isomer (PSI-7976). We will dissect their comparative in vitro activity, metabolic activation, and pharmacokinetic properties, underscoring the profound impact of stereochemistry on antiviral efficacy. Detailed experimental protocols for key assays and visualizations of metabolic and experimental pathways are included to support further research and development in this area.

Introduction: The Stereochemical Imperative of Sofosbuvir

Sofosbuvir is a revolutionary direct-acting antiviral (DAA) that has transformed the treatment landscape for chronic HCV infection.[1] It is administered as a prodrug that, once inside hepatocytes, undergoes metabolic conversion to its active triphosphate form, GS-461203 (also known as PSI-7409).[2] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase, leading to chain termination and halting viral replication.[3]

The phosphoramidate moiety of sofosbuvir contains a chiral phosphorus center, resulting in two distinct diastereomers: PSI-7977 (Sp-isomer) and PSI-7976 (Rp-isomer).[4] While chemically similar, these isomers exhibit vastly different pharmacological activities. The marketed drug, Sovaldi®, is the single, purified Sp-isomer, PSI-7977.[5][6] Understanding the stereoselectivity of its action is paramount for appreciating its therapeutic profile and for the rational design of future nucleotide prodrugs.

Comparative In Vitro Antiviral Activity

The antiviral efficacy of the sofosbuvir diastereomers is primarily assessed using cell-based HCV replicon systems. These systems contain viral RNA that can replicate autonomously within human hepatoma cells (e.g., Huh-7), allowing for the quantification of viral replication in a controlled environment. The data unequivocally demonstrates that the Sp-isomer, PSI-7977, is significantly more potent than the Rp-isomer, PSI-7976.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data comparing the in vitro activity of sofosbuvir stereoisomers.

Table 1: Anti-HCV Activity of Sofosbuvir Diastereomers in Clone A (Genotype 1b) Replicon Cells [2]

CompoundIsomer ConfigurationEC50 (µM)EC90 (µM)
PSI-7977 Sp (Sofosbuvir)0.09 ± 0.020.42 ± 0.12
PSI-7976 Rp1.5 ± 0.3>10
PSI-7851 1:1 Mixture0.48 ± 0.042.1 ± 0.3

EC50/EC90: 50%/90% effective concentration required to inhibit HCV RNA replication.

Table 2: Pan-Genotypic Activity of Sofosbuvir (PSI-7977) [4]

HCV Genotype/SubtypeReplicon SystemEC50 (µM)
Genotype 1a H770.048 ± 0.005
Genotype 1b Con10.016 ± 0.003
Genotype 2a JFH-10.045 ± 0.006
Genotype 2a J6 (chimeric)0.0047 ± 0.0006
Genotype 2b (chimeric)0.023 ± 0.004
Genotype 3a (chimeric)0.029 ± 0.002

Table 3: Cytotoxicity Profile in Various Cell Lines

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50) for GT 1b
Sofosbuvir (PSI-7977)Huh-7>100>6250
Sofosbuvir (PSI-7977)CEM>100N/A
Sofosbuvir (PSI-7977)Vero>100N/A

CC50: 50% cytotoxic concentration. Data compiled from multiple sources indicating low cytotoxicity.

The results clearly show that PSI-7977 is substantially more potent than PSI-7976. The 1:1 mixture (PSI-7851) exhibits intermediate activity, as expected.[2] This difference in potency is not due to cytotoxicity, as sofosbuvir is largely non-toxic at effective concentrations. The superior activity of the Sp-isomer is a direct consequence of its stereoselective metabolic activation.

Stereoselective Metabolism: The Path to Activation

Sofosbuvir is a prodrug that must be converted intracellularly to the active uridine triphosphate analog GS-461203. This multi-step process is initiated by enzymes that exhibit a high degree of stereoselectivity, favoring the Sp-isomer.

The key steps are:

  • Carboxyl Ester Hydrolysis: The first step is the hydrolysis of the isopropyl ester moiety. This is primarily catalyzed by human cathepsin A (CatA) and, in primary human hepatocytes, also by carboxylesterase 1 (CES1). This step is highly stereospecific. The catalytic efficiency of CatA is approximately 30-fold higher for PSI-7977 (Sp) than for PSI-7976 (Rp).[7] This results in significantly more rapid conversion of the active isomer to the first intermediate metabolite.[2]

  • Phosphoramidate Cleavage: Following hydrolysis, a putative nucleophilic attack leads to the cleavage of the phenoxy group, forming a common intermediate for both isomers, the alaninyl phosphate (B84403) metabolite PSI-352707.[2][8]

  • HINT1-mediated Cleavage: The L-alanine moiety is then removed by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the uridine monophosphate analog, PSI-7411.[2]

  • Phosphorylation Cascade: Finally, two sequential phosphorylation steps are carried out by cellular kinases (UMP-CMP kinase and nucleoside diphosphate (B83284) kinase) to produce the active triphosphate, GS-461203 (PSI-7409).[2][8]

Because the initial, rate-limiting step is far more efficient for PSI-7977, incubation of cells with the Sp-isomer leads to substantially higher intracellular concentrations of the active triphosphate metabolite compared to incubation with the Rp-isomer.[2]

Visualization: Metabolic Activation Pathway

Sofosbuvir_Metabolism cluster_metabolism Intracellular Metabolism SOF_Sp Sofosbuvir (PSI-7977) (Sp-isomer) Met_X Intermediate Metabolite SOF_Sp->Met_X CatA / CES1 (High Efficiency) SOF_Rp PSI-7976 (Rp-isomer) SOF_Rp->Met_X CatA / CES1 (Low Efficiency) PSI_352707 Alaninyl Phosphate Metabolite (PSI-352707) Met_X->PSI_352707 Spontaneous Elimination of Phenol PSI_7411 Monophosphate (PSI-7411) PSI_352707->PSI_7411 HINT1 PSI_7410 Diphosphate (GS-461203-DP) PSI_7411->PSI_7410 UMP-CMPK Active_TP Active Triphosphate (GS-461203) PSI_7410->Active_TP NDPK

Caption: Metabolic activation pathway of sofosbuvir stereoisomers.

Pharmacokinetic Profile

The clinical pharmacokinetic profile has been extensively characterized for sofosbuvir (PSI-7977) and its major, inactive, circulating metabolite, GS-331007. Due to its poor in vitro activity and inefficient metabolic activation, the Rp-isomer (PSI-7976) was not advanced into clinical development, and thus its specific pharmacokinetic data in humans is not available.

Sofosbuvir is rapidly absorbed following oral administration. It is extensively metabolized within the liver to form the active triphosphate GS-461203 (which is not detected in plasma) and the inactive nucleoside metabolite GS-331007.[9] This inactive metabolite, GS-331007, accounts for over 90% of the systemic drug-related material exposure and is primarily eliminated by the kidneys.[10]

Data Presentation: Pharmacokinetic Parameters

Table 4: Key Pharmacokinetic Parameters of Sofosbuvir (400 mg Dose) and its Major Metabolite [9][11]

ParameterSofosbuvir (Parent Drug)GS-331007 (Inactive Metabolite)
Tmax (median) 0.5 - 2.0 hours2.0 - 4.0 hours
Plasma Protein Binding ~61 - 65%Minimal
Terminal Half-life (t½) ~0.4 hours~27 hours
Primary Route of Elimination Hepatic MetabolismRenal Excretion (~80% of dose)
Mean AUC (HCV patients) ~1,010 ng·h/mL~7,200 ng·h/mL

Tmax: Time to maximum plasma concentration. AUC: Area under the concentration-time curve.

Detailed Experimental Protocols

Protocol 1: HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the RNA-dependent RNA polymerase (RdRp) activity of recombinant HCV NS5B protein.

Materials:

  • Purified, recombinant HCV NS5B protein (genotype 1b).

  • RNA template, e.g., a homopolymeric poly(A) template.

  • Primer, e.g., a biotinylated oligo(dT) primer.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, 40 mM KCl.

  • Ribonucleotides: ATP, CTP, GTP.

  • Radiolabeled Uridine-5'-triphosphate ([α-³³P]UTP or [³H]UTP).

  • Test compounds (e.g., active triphosphate GS-461203) dissolved in DMSO.

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

  • 96-well or 384-well microplates.

  • Microplate scintillation counter.

Methodology:

  • Assay Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Mixture: In each well of the microplate, combine the reaction buffer, RNA template, biotinylated primer, non-radiolabeled ribonucleotides, and the desired concentration of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified NS5B enzyme to each well.

  • Initiation and Incubation: Add the radiolabeled UTP to the mixture. Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.

  • Termination: Stop the reaction by adding a stop solution containing EDTA (e.g., 50 mM EDTA).

  • Detection: Add streptavidin-coated SPA beads to each well. The biotinylated primer-template complex, now extended with radiolabeled UTP, will bind to the beads. Incubate for 30 minutes to allow for binding.

  • Measurement: Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of newly synthesized RNA.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).

Protocol 2: HCV Replicon Assay (Cell-Based Assay)

Objective: To determine the 50% effective concentration (EC50) of a compound for inhibiting HCV RNA replication in a cellular environment.

Materials:

  • Human hepatoma cell line (e.g., Huh-7) stably harboring an HCV subgenomic replicon. The replicon should contain a reporter gene, such as Firefly or Renilla luciferase, for easy quantification.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and an antibiotic (e.g., G418) to maintain selection for replicon-containing cells.

  • Test compounds (e.g., PSI-7977, PSI-7976) dissolved in DMSO.

  • 96-well cell culture plates (white, opaque for luminescence assays).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

  • Cytotoxicity assay reagent (e.g., CellTiter-Glo® or Resazurin).

Methodology:

  • Cell Seeding: Seed the stable HCV replicon cells into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a no-drug control (vehicle, e.g., 0.5% DMSO) and a positive control (e.g., another known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement (Efficacy):

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (this typically lyses the cells and initiates the luminescent reaction).

    • Measure the luminescence using a plate-reading luminometer.

  • Cytotoxicity Measurement (CC50):

    • On a parallel plate set up identically, add a cytotoxicity reagent (e.g., CellTiter-Glo®, which measures ATP as an indicator of cell viability).

    • Incubate as required by the manufacturer.

    • Measure the signal (luminescence or fluorescence) to determine cell viability.

  • Data Analysis:

    • For efficacy, normalize the luciferase signal of treated wells to the no-drug control wells. Plot the percentage of inhibition against compound concentration and calculate the EC50 value.

    • For cytotoxicity, normalize the viability signal to the no-drug control wells. Plot the percentage of cell viability against compound concentration and calculate the CC50 value.

Visualization: HCV Replicon Assay Workflow

Replicon_Assay_Workflow cluster_readout Assay Readout start Start seed_cells 1. Seed HCV Replicon Cells in 96-well Plate start->seed_cells attach 2. Incubate Overnight (Allow cells to attach) seed_cells->attach treat 3. Treat Cells with Serial Dilutions of Sofosbuvir Isomers attach->treat incubate_72h 4. Incubate for 72 hours at 37°C treat->incubate_72h add_luciferase 5a. Add Luciferase Reagent incubate_72h->add_luciferase add_cyto 5b. Add Cytotoxicity Reagent (Parallel Plate) incubate_72h->add_cyto read_luminescence 6a. Measure Luminescence (Efficacy - EC50) add_luciferase->read_luminescence analyze 7. Data Analysis (Calculate EC50, CC50, SI) read_luminescence->analyze read_cyto 6b. Measure Viability Signal (Toxicity - CC50) add_cyto->read_cyto read_cyto->analyze end End analyze->end

Caption: Experimental workflow for a luciferase-based HCV replicon assay.

Conclusion

The pharmacological profile of sofosbuvir is a compelling case study in the importance of stereochemistry in drug action. The profound difference in antiviral potency between the Sp-isomer (PSI-7977) and the Rp-isomer (PSI-7976) is not a result of differential target engagement by the final active molecule, but rather a consequence of the stereoselective nature of the initial metabolic activation steps. The cellular enzymes responsible for converting the prodrug to its active form preferentially recognize and process the Sp-isomer, leading to efficient generation of the active triphosphate inhibitor within hepatocytes. This stereochemical fidelity ensures maximum therapeutic effect and a favorable safety profile, cementing sofosbuvir's role as a critical component of curative HCV therapy. This detailed guide provides the quantitative data and methodological framework necessary for professionals in the field to further explore and build upon this fundamental principle of nucleotide prodrug design.

References

In Vitro Antiviral Activity of Sofosbuvir and its Diastereomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C Virus (HCV), is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. It exists as one of two diastereoisomers, designated PSI-7977 (the active ingredient in the approved drug) and PSI-7976. It is critical to note that the stereochemical difference is one of diastereomers, not enantiomers. In vitro studies have demonstrated that PSI-7977 is significantly more potent in its antiviral activity against HCV than its counterpart, PSI-7976. This heightened efficacy is attributed to its stereospecific interaction with the enzymes required for its conversion to the active triphosphate form. This guide provides a comprehensive overview of the comparative in vitro antiviral activity, experimental protocols, and the mechanism of action of these two diastereoisomers.

Comparative In Vitro Antiviral Data

The in vitro antiviral potency of sofosbuvir (PSI-7977) and its diastereomer (PSI-7976) against Hepatitis C Virus is summarized below. The data clearly illustrates the superior activity of PSI-7977.

CompoundVirusAssay SystemEC50EC90Reference
PSI-7977 (Sofosbuvir) Hepatitis C Virus (HCV)Replicon Assay92 nM0.29 µM[1]
PSI-7976 Hepatitis C Virus (HCV)Replicon Assay1.07 µM2.99 µM[1]

Mechanism of Action: A Stereospecific Pathway

Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-461203, to exert its antiviral effect.[2] This multi-step conversion is a key determinant of the drug's potency and is stereospecific, favoring the PSI-7977 diastereomer.

The initial and rate-limiting step is the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[3][4] In vitro data indicates that CatA preferentially hydrolyzes PSI-7977, with an 18 to 30-fold greater efficiency compared to PSI-7976.[1] This is followed by the removal of the amino acid moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.[4] Subsequent phosphorylations by cellular kinases produce the active triphosphate, GS-461203.[4] This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, inhibiting viral replication.[2][5]

The following diagram illustrates the metabolic activation pathway of sofosbuvir.

Sofosbuvir_Activation cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Intermediate Metabolite X (PSI-352707) Sofosbuvir->Intermediate Cathepsin A / Carboxylesterase 1 Monophosphate Uridine Monophosphate Analog (PSI-7411) Intermediate->Monophosphate HINT1 Diphosphate Diphosphate Analog (PSI-7410) Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate Active Triphosphate (GS-461203) Diphosphate->Triphosphate NDP Kinase Termination Chain Termination of Viral RNA Triphosphate->Termination Incorporation by HCV NS5B Polymerase

Caption: Metabolic activation pathway of sofosbuvir (PSI-7977) to its active triphosphate form.

Experimental Protocols

The following section details the methodologies for the key in vitro experiments cited in this guide.

HCV Replicon Assay for Antiviral Activity

This assay is used to determine the 50% and 90% effective concentrations (EC50 and EC90) of the compounds.

  • Cell Line: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon.

  • Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds (e.g., PSI-7977 and PSI-7976) for a specified period (e.g., 72 hours).

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.

  • Data Analysis: The EC50 and EC90 values are calculated by plotting the percentage of HCV RNA inhibition against the compound concentrations and fitting the data to a dose-response curve.

In Vitro Metabolism Assays

These assays are used to assess the conversion of the prodrugs to their metabolites.

  • Enzyme Sources: Recombinant human cathepsin A (CatA) and carboxylesterase 1 (CES1).

  • Substrates: PSI-7977 and PSI-7976.

  • Incubation: The enzymes are incubated with the substrates in a suitable buffer at 37°C for a defined time.

  • Metabolite Quantification: The formation of the metabolite (PSI-352707) is monitored over time using liquid chromatography-mass spectrometry (LC-MS).

  • Kinetic Analysis: The catalytic efficiency of the enzymes for each diastereomer is determined by analyzing the rate of metabolite formation at different substrate concentrations.

Cytotoxicity Assay

This assay is performed to determine the 50% cytotoxic concentration (CC50) of the compounds.

  • Cell Lines: Various human cell lines, such as Huh-7, HepG2, and peripheral blood mononuclear cells (PBMCs).

  • Treatment: Cells are incubated with a range of concentrations of the test compounds for a period equivalent to the antiviral assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

The following diagram outlines a general experimental workflow for evaluating the in vitro antiviral activity of sofosbuvir and its diastereomer.

Experimental_Workflow cluster_assays In Vitro Evaluation cluster_data Data Analysis antiviral_assay Antiviral Activity Assay (HCV Replicon) ec50_calc Calculate EC50/EC90 antiviral_assay->ec50_calc cytotoxicity_assay Cytotoxicity Assay (e.g., MTS) cc50_calc Calculate CC50 cytotoxicity_assay->cc50_calc metabolism_assay Metabolism Assay (CatA/CES1) metabolism_assay->antiviral_assay Informs activity si_calc Determine Selectivity Index (SI = CC50/EC50) ec50_calc->si_calc cc50_calc->si_calc

Caption: General experimental workflow for in vitro evaluation of antiviral compounds.

Conclusion

The in vitro data unequivocally demonstrates that sofosbuvir (PSI-7977) is substantially more potent against HCV than its diastereomer, PSI-7976. This difference in antiviral activity is primarily due to the stereoselective nature of the intracellular metabolic activation pathway, particularly the initial hydrolysis step. This detailed understanding of the structure-activity relationship at the diastereomeric level was crucial for the development of sofosbuvir as a highly effective antiviral agent.

References

Characterization of Sofosbuvir's Chiral Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of chiral impurities in the antiviral drug sofosbuvir (B1194449). Due to the critical role of stereochemistry in drug efficacy and safety, ensuring the chiral purity of sofosbuvir is paramount. This document details the known chiral impurities, analytical methodologies for their separation and quantification, and experimental protocols to support research and quality control in drug development.

Introduction to Sofosbuvir and its Chirality

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection. Its chemical structure, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, contains multiple chiral centers. The specific stereoisomer, the (Sp)-isomer at the phosphorus center, is the therapeutically active form. The presence of other diastereomers, arising from synthesis or degradation, are considered chiral impurities and must be carefully controlled.

Key Chiral Impurities of Sofosbuvir

Several chiral impurities of sofosbuvir have been identified. These primarily include diastereomers at the phosphorus center and impurities related to the L-alanine moiety. The most significant and commonly reported chiral impurities are detailed in Table 1.

Table 1: Key Chiral Impurities of Sofosbuvir

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Sofosbuvir (Sp-isomer) (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoateC₂₂H₂₉FN₃O₉P529.451190307-88-0
Sofosbuvir (Rp)-Phosphate (Rp-isomer)[1][2](S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoateC₂₂H₂₉FN₃O₉P529.461190308-01-0
D-Alanine Sofosbuvir [1][2](R)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoateC₂₂H₂₉FN₃O₉P529.451064684-71-4

Analytical Methodologies for Chiral Impurity Profiling

The separation and quantification of sofosbuvir's chiral impurities present a significant analytical challenge due to their structural similarity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most effective techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. The selection of an appropriate chiral stationary phase is critical for achieving the desired resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.

Logical Workflow for Chiral HPLC Method Development:

Caption: A logical workflow for developing a chiral HPLC method.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity. SFC is particularly well-suited for preparative separations to isolate impurities for structural characterization.

Experimental Protocols

This section provides detailed experimental protocols for the analysis of sofosbuvir and its impurities.

General Impurity Profiling by Reversed-Phase HPLC

This method is suitable for the quantification of total impurities, including degradation products.

Experimental Protocol:

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.4 mg/mL for sofosbuvir and 0.025 mg/mL for impurity standards.[3]

Data Analysis:

  • The retention time for sofosbuvir is approximately 3.67 minutes, and for a related phosphoryl impurity, it is around 5.70 minutes under these conditions.[3]

  • Quantification is achieved by comparing the peak areas of the impurities in the sample to those of certified reference standards.

  • The limit of detection (LOD) for sofosbuvir and a related impurity has been reported as 0.01% and 0.03%, respectively.[3]

  • The limit of quantification (LOQ) for sofosbuvir and a related impurity has been reported as 0.50% and 1.50%, respectively.[3]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities. Both ¹H and ³¹P NMR are particularly useful for characterizing sofosbuvir and its chiral impurities.

Experimental Protocol for ³¹P NMR:

  • Spectrometer: A high-resolution NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Prepare a solution of the isolated impurity in DMSO-d₆.

  • Data Acquisition: Acquire the ³¹P NMR spectrum according to standard instrument procedures.

Signaling Pathway for Sofosbuvir Activation and Potential Impurity Interference:

Sofosbuvir_Activation_Pathway Sofosbuvir Sofosbuvir (Sp-isomer) Metabolite1 GS-331007 (Carboxyl Ester Hydrolysis) Sofosbuvir->Metabolite1 Cathepsin A / CES1 Metabolite2 Monophosphate (Phosphoramidate Cleavage) Metabolite1->Metabolite2 HINT1 Active_Metabolite GS-461203 (Active Triphosphate) Metabolite2->Active_Metabolite UMP-CMPK / NDPK HCV_Polymerase HCV NS5B Polymerase Active_Metabolite->HCV_Polymerase Inhibits Replication_Inhibition Inhibition of Viral RNA Replication HCV_Polymerase->Replication_Inhibition Rp_Isomer Sofosbuvir (Rp-isomer) (Chiral Impurity) Reduced_Activity Reduced or No Antiviral Activity Rp_Isomer->Reduced_Activity Inefficient metabolic activation

Caption: Metabolic activation pathway of sofosbuvir and the potential impact of the Rp-isomer impurity.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may arise during storage and handling. These studies also help in developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Study:

Forced_Degradation_Workflow Start Sofosbuvir Drug Substance Stress_Conditions Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress_Conditions Analysis Analyze Stressed Samples by HPLC/UPLC Stress_Conditions->Analysis Peak_Detection Detect and Quantify Degradation Peaks Analysis->Peak_Detection Isolation Isolate Degradation Products (Preparative Chromatography) Peak_Detection->Isolation If significant peaks Characterization Structural Characterization (NMR, MS) Isolation->Characterization End Identify Degradation Pathway Characterization->End

Caption: A typical workflow for conducting forced degradation studies of sofosbuvir.

Conclusion

The control of chiral impurities is a critical aspect of ensuring the quality, safety, and efficacy of sofosbuvir. This technical guide has outlined the key chiral impurities, provided detailed analytical methodologies for their characterization, and presented experimental protocols for their analysis. The implementation of robust and validated chiral separation methods, such as chiral HPLC and SFC, is essential for the routine quality control of sofosbuvir in both bulk drug substance and finished pharmaceutical products. Further research into the development of more efficient and sustainable chiral separation techniques will continue to be of high value to the pharmaceutical industry.

References

An In-depth Technical Guide on the Mechanism of Action of Sofosbuvir's Active Metabolite GS-461203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, is a prodrug that undergoes extensive intracellular metabolism to yield its pharmacologically active form, the uridine (B1682114) nucleotide analog triphosphate GS-461203. This document provides a comprehensive technical overview of the mechanism of action of GS-461203, detailing its activation pathway, its specific interaction with the HCV NS5B polymerase, and the molecular basis of its potent antiviral activity. Quantitative data on its inhibitory effects are presented, alongside detailed experimental protocols for key assays used in its characterization. Visual representations of the metabolic activation, mechanism of inhibition, and experimental workflows are provided to facilitate a deeper understanding of this pivotal antiviral agent.

Introduction

Hepatitis C, a global health concern, is caused by the Hepatitis C Virus, a single-stranded RNA virus.[1] The viral RNA-dependent RNA polymerase, NS5B, is essential for the replication of the viral genome and represents a prime target for antiviral therapy.[1] Sofosbuvir (brand name Sovaldi) is a direct-acting antiviral agent that functions as a prodrug, delivering the active nucleoside analog GS-461203 to hepatocytes.[2][3][4] This active metabolite is a potent and specific inhibitor of the HCV NS5B polymerase, acting as a chain terminator of viral RNA synthesis.[3][4] Its pangenotypic activity and high barrier to resistance have revolutionized HCV treatment regimens.[5]

Intracellular Activation of Sofosbuvir to GS-461203

Sofosbuvir is designed as a phosphoramidate (B1195095) prodrug to facilitate its entry into hepatocytes.[2] Once inside the liver cells, it undergoes a multi-step enzymatic conversion to the active triphosphate form, GS-461203.[2][6][7]

The activation pathway involves the following key steps:

  • Hydrolysis of the Carboxylate Ester: The initial step is the hydrolysis of the carboxylate ester moiety of sofosbuvir, a reaction catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[2][4][5]

  • Cleavage of the Phosphoramidate Moiety: The phosphoramidate bond is then cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the amino acid and forming an intermediate.[2][5][6]

  • First Phosphorylation: The resulting nucleoside monophosphate analog is then phosphorylated by the uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) to the diphosphate (B83284) form.[8]

  • Second Phosphorylation: Finally, the nucleoside diphosphate kinase (NDPK) catalyzes the second phosphorylation, yielding the active triphosphate metabolite, GS-461203.[5][8]

This intricate activation pathway is crucial for concentrating the active drug at its site of action within the hepatocytes.

G cluster_0 Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Cathepsin A / Carboxylesterase 1 GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMPK GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK GS_331007 GS-331007 (Inactive Metabolite) GS_461203->GS_331007 Dephosphorylation

Figure 1: Intracellular activation pathway of sofosbuvir to GS-461203.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

The active metabolite, GS-461203, is a structural analog of the natural uridine triphosphate (UTP).[3][4] It acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5]

The mechanism of inhibition can be summarized as follows:

  • Competition with Natural Substrates: GS-461203 competes with endogenous UTP for the active site of the NS5B polymerase during viral RNA replication.[5]

  • Incorporation into the Nascent RNA Chain: The NS5B polymerase incorporates GS-461203 into the growing viral RNA strand.[4]

  • Chain Termination: Once incorporated, GS-461203 prevents the addition of the next nucleotide, effectively terminating the elongation of the RNA chain.[3][4] This is due to steric hindrance caused by the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of GS-461203, which prevents the formation of the subsequent phosphodiester bond.

This chain termination is the ultimate cause of the potent antiviral effect of sofosbuvir.

G cluster_0 HCV RNA Replication NS5B HCV NS5B Polymerase Elongation RNA Chain Elongation NS5B->Elongation Termination Chain Termination NS5B->Termination Incorporation of GS-461203 RNA_Template Viral RNA Template RNA_Template->Elongation Nascent_RNA Nascent RNA Strand Nascent_RNA->Elongation Nascent_RNA->Termination UTP Uridine Triphosphate (UTP) UTP->Elongation Natural Substrate GS_461203 GS-461203 GS_461203->NS5B Competitive Inhibition

Figure 2: Mechanism of HCV RNA replication inhibition by GS-461203.

Quantitative Analysis of GS-461203 Activity

The antiviral potency of GS-461203 has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of GS-461203 against HCV NS5B Polymerase

ParameterHCV GenotypeValueReference
IC50 Genotypes 1-4Similar for all genotypes[5]
Ki Not specified0.42 µM[9]

Table 2: Antiviral Activity of Sofosbuvir in HCV Replicon Systems

ParameterHCV GenotypeCell LineValueReference
EC50 Genotype 1bHuh-792 nM
EC50 Genotype 2aHuh-718 nM
EC50 Genotype 3aHuh-7280 nM
EC50 Genotype 4aHuh-739 nM

Detailed Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., poly(A) or a heteropolymeric sequence)

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (GS-461203)

  • Stop solution (e.g., 50 mM EDTA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template, RNA primer, and non-radiolabeled rNTPs.

  • Add varying concentrations of the test compound (GS-461203) or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled rNTP.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding the stop solution.

  • Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

  • Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled rNTPs.

  • Measure the radioactivity of the filter membrane using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 NS5B Polymerase Assay Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Template, Primer, rNTPs) start->prepare_mix add_compound Add GS-461203 / Vehicle prepare_mix->add_compound initiate_reaction Initiate with NS5B Enzyme and Radiolabeled rNTP add_compound->initiate_reaction incubate Incubate (e.g., 30°C, 1-2h) initiate_reaction->incubate stop_reaction Stop Reaction (EDTA) incubate->stop_reaction precipitate Precipitate RNA (TCA) stop_reaction->precipitate filter_wash Filter and Wash precipitate->filter_wash measure_radioactivity Measure Radioactivity filter_wash->measure_radioactivity calculate_inhibition Calculate % Inhibition measure_radioactivity->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end G cluster_0 HCV Replicon Assay Workflow start Start transfect Transfect Huh-7 cells with Replicon RNA start->transfect g418_selection Select with G418 transfect->g418_selection expand_colonies Expand Resistant Colonies g418_selection->expand_colonies plate_cells Plate Stable Replicon Cells expand_colonies->plate_cells treat_compound Treat with Sofosbuvir / Vehicle plate_cells->treat_compound incubate Incubate (e.g., 72h) treat_compound->incubate measure_replication Measure HCV Replication (Luciferase or RT-PCR) incubate->measure_replication calculate_inhibition Calculate % Inhibition measure_replication->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50 end End determine_ec50->end

References

The Decisive Diastereomer: A Technical Guide to the Discovery of Sofosbuvir as a Single Isomer Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The approval of sofosbuvir (B1194449) (Sovaldi®) marked a paradigm shift in the treatment of chronic Hepatitis C Virus (HCV) infection, offering a highly effective, safe, and broadly genotypic oral therapy. A cornerstone of its success lies in its development as a single diastereomer. Sofosbuvir, chemically known as PSI-7977, is the (S_p_)-diastereomer of a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. It was initially synthesized as part of a diastereomeric mixture, PSI-7851, which also contained the (R_p_)-diastereomer, PSI-7976.[1][2] The decision to advance only the single, more active isomer was a critical step in its development, underscoring the importance of stereochemistry in drug design. This technical guide provides an in-depth analysis of the discovery of sofosbuvir as a single isomer drug, detailing the comparative data, experimental protocols, and the underlying biochemical rationale that led to its selection.

The Stereochemical Imperative: Comparative Activity of Sofosbuvir Diastereomers

The fundamental reason for developing sofosbuvir as a single isomer was the significantly greater antiviral potency of the (S_p_)-diastereomer (PSI-7977) compared to its (R_p_)-counterpart (PSI-7976). This difference was quantified in cell-based HCV replicon assays, a standard tool for evaluating HCV inhibitors.

Quantitative Analysis of Anti-HCV Activity

The following table summarizes the in vitro antiviral activity of the two diastereomers and their mixture in a clone A HCV replicon assay.[1]

CompoundDiastereomer at PhosphorusEC50 (µM)EC90 (µM)
PSI-7977 (Sofosbuvir) (S_p_)0.09 ± 0.02 0.45 ± 0.19
PSI-7976(R_p_)0.9 ± 0.28.1 ± 2.1
PSI-7851Mixture (1:1)0.4 ± 0.12.9 ± 0.8

EC50: 50% effective concentration; EC90: 90% effective concentration.

As the data clearly indicates, PSI-7977 (sofosbuvir) is approximately 10-fold more potent than PSI-7976 in inhibiting HCV RNA replication.[1] The activity of the racemic mixture, PSI-7851, was intermediate between the two pure diastereomers.[1]

The Biochemical Rationale: Stereoselective Metabolic Activation

Sofosbuvir is a prodrug that must be metabolized within hepatocytes to its active triphosphate form, GS-461203 (also known as PSI-7409), which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[3][4][5] The initial and rate-limiting step in this activation pathway is the hydrolysis of the carboxyl ester moiety of the phosphoramidate group. This crucial step is catalyzed by cellular esterases, primarily human cathepsin A (CatA) and carboxylesterase 1 (CES1).[1][2]

Crucially, this enzymatic hydrolysis is stereospecific. In vitro studies demonstrated that CatA, the predominant esterase in the Huh-7 replicon cells used for antiviral testing, preferentially hydrolyzes the (S_p_)-diastereomer, sofosbuvir.[1] The catalytic efficiency of CatA for sofosbuvir (PSI-7977) is approximately 30-fold higher than for PSI-7976. This enzymatic preference leads to a more efficient conversion of sofosbuvir to the common intermediate metabolite, PSI-352707, and subsequently to the active triphosphate form, resulting in higher intracellular concentrations of the active drug and greater antiviral potency.[1] While CES1, which is more abundant in primary human hepatocytes, does not exhibit the same degree of stereoselectivity, the initial discovery of sofosbuvir's superior activity was driven by the CatA-dependent mechanism in the replicon screening system.

Experimental Protocols

The differentiation and selection of sofosbuvir as a single isomer were reliant on robust in vitro assays. Below are detailed methodologies for the key experiments.

HCV Replicon Assay

The HCV replicon assay is a cell-based system that allows for the study of HCV RNA replication without the production of infectious virus particles, making it a valuable tool for screening antiviral compounds.

Principle: Huh-7 human hepatoma cells are transfected with a subgenomic HCV RNA replicon. This replicon contains the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene (e.g., luciferase or neomycin phosphotransferase) for quantification of replication levels. Antiviral compounds are added to the cell culture, and their effect on replicon replication is measured by the change in reporter gene expression.

Methodology:

  • Cell Culture: Huh-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.

  • Replicon Transfection: Subgenomic HCV replicon RNA, transcribed in vitro from a linearized plasmid DNA template, is introduced into Huh-7 cells via electroporation.

  • Stable Cell Line Selection: For stable replicon cell lines, a selectable marker like the neomycin resistance gene is included in the replicon. Transfected cells are cultured in the presence of G418, and only cells that support high levels of replicon replication survive and proliferate.

  • Antiviral Compound Evaluation:

    • Stable replicon-containing cells are seeded into 96-well plates.

    • A serial dilution of the test compounds (PSI-7977, PSI-7976, and PSI-7851) is added to the wells.

    • Cells are incubated for a defined period (e.g., 72 hours).

  • Quantification of HCV RNA Replication:

    • Luciferase Reporter: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal corresponds to the inhibition of HCV replication.

    • Real-Time RT-PCR: Total cellular RNA is extracted, and the levels of HCV replicon RNA are quantified using real-time reverse transcription polymerase chain reaction (RT-PCR).

  • Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition against the compound concentration. Cytotoxicity of the compounds is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.

NS5B Polymerase Inhibition Assay

This is an enzymatic assay that directly measures the ability of the active triphosphate form of a nucleotide analog to inhibit the HCV NS5B RNA-dependent RNA polymerase.

Principle: The recombinant HCV NS5B polymerase is used to catalyze the synthesis of an RNA strand from an RNA template. The incorporation of a radiolabeled or fluorescently tagged nucleotide triphosphate (NTP) is measured. The active triphosphate metabolite of sofosbuvir (GS-461203) competes with the natural NTP substrate, and its incorporation leads to chain termination, thus inhibiting RNA synthesis.

Methodology:

  • Recombinant NS5B Expression and Purification: The HCV NS5B gene is cloned into an expression vector and expressed in E. coli or insect cells. The recombinant protein is then purified to homogeneity.

  • Assay Reaction:

    • The reaction is typically performed in a 96-well plate.

    • The reaction mixture contains the purified NS5B polymerase, an RNA template/primer, a mixture of the four natural NTPs (one of which is labeled, e.g., [α-33P]GTP), and the active triphosphate form of the inhibitor (GS-461203).

    • The reaction is initiated by the addition of the enzyme or NTPs and incubated at the optimal temperature for the polymerase (e.g., 30°C).

  • Quantification of RNA Synthesis:

    • The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane (e.g., DE81 ion-exchange paper).

    • Unincorporated labeled NTPs are washed away.

    • The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in RNA synthesis at various concentrations of the inhibitor.

Visualizations

Stereoisomers of PSI-7851

G cluster_0 PSI-7851 (Diastereomeric Mixture) PSI-7977 PSI-7977 (Sofosbuvir) (Sp-isomer) PSI-7976 PSI-7976 (Rp-isomer)

Caption: The two diastereomers of PSI-7851, with Sofosbuvir being the Sp-isomer.

Metabolic Activation Pathway of Sofosbuvir

G Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X CatA / CES1 (Stereoselective Hydrolysis) PSI-352707 PSI-352707 (Alaninyl Phosphate Intermediate) Metabolite_X->PSI-352707 Spontaneous Cyclization & Phenol Elimination PSI-7411 PSI-7411 (Monophosphate) PSI-352707->PSI-7411 HINT1 PSI-7410 PSI-7410 (Diphosphate) PSI-7411->PSI-7410 UMP-CMP Kinase GS-461203 GS-461203 (Active Triphosphate) PSI-7410->GS-461203 NDP Kinase NS5B_Inhibition HCV NS5B Polymerase Inhibition (Chain Termination) GS-461203->NS5B_Inhibition

Caption: The intracellular metabolic activation pathway of sofosbuvir.

Experimental Workflow for Diastereomer Comparison

G Start Synthesize Diastereomeric Mixture (PSI-7851) Separate Separate Diastereomers (PSI-7977 & PSI-7976) Start->Separate Assay HCV Replicon Assay Separate->Assay Compare Compare EC50 Values Assay->Compare Select Select More Potent Isomer (PSI-7977) Compare->Select

Caption: Workflow for the comparison and selection of the active sofosbuvir diastereomer.

Pharmacokinetics

While detailed comparative in vivo pharmacokinetic studies between PSI-7977 and PSI-7976 are not extensively published, the decision to advance sofosbuvir was primarily based on its superior in vitro potency. The significantly lower activity of PSI-7976 likely rendered it a less viable candidate for further development, thus limiting the investment in its extensive pharmacokinetic profiling. The pharmacokinetics of sofosbuvir (PSI-7977) are well-characterized, showing rapid absorption and extensive metabolism to the active triphosphate form within the liver, the target organ for HCV replication.[4] The major circulating metabolite is the inactive nucleoside, GS-331007, which has a much longer half-life than the parent drug.[4]

Conclusion

The discovery and development of sofosbuvir as a single isomer drug is a testament to the critical role of stereochemistry in modern drug design. The initial identification of a potent anti-HCV phosphoramidate prodrug as a diastereomeric mixture (PSI-7851) was followed by the crucial steps of separating the individual diastereomers and evaluating their biological activity. The clear superiority of the (S_p_)-diastereomer, PSI-7977 (sofosbuvir), in cell-based HCV replicon assays, driven by a stereoselective enzymatic activation step, provided a compelling rationale for its selection for further development. By focusing on the single, more active isomer, the development of sofosbuvir was streamlined, leading to a highly effective and safe therapeutic agent that has revolutionized the treatment of chronic hepatitis C. This approach minimized potential issues related to the administration of an inactive or less active isomer, such as increased metabolic burden and potential for off-target effects. The story of sofosbuvir serves as a powerful case study for drug developers on the importance of meticulous stereochemical evaluation in the pursuit of optimized therapeutic agents.

References

In-Depth Technical Guide on Forced Degradation Studies of Sofosbuvir and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, it targets the HCV NS5B polymerase, effectively terminating viral replication. Chemically, sofosbuvir, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, possesses multiple chiral centers, leading to the existence of diastereomers. The active form is the (S,S)-diastereomer. Understanding the stability of sofosbuvir and its stereoisomers under various stress conditions is paramount for ensuring its quality, safety, and efficacy.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2][3] This technical guide provides a comprehensive overview of the forced degradation of sofosbuvir, with a focus on its stereoisomers, summarizing key degradation pathways, and presenting detailed experimental protocols.

Forced Degradation of Sofosbuvir: A Summary of Stress Conditions and Degradation Products

Forced degradation studies on sofosbuvir have demonstrated its susceptibility to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2][3]

Data Presentation: Quantitative Summary of Forced Degradation Studies

The following table summarizes the quantitative data from various forced degradation studies on sofosbuvir. It is important to note that the majority of published studies do not differentiate between the degradation of individual diastereomers.

Stress ConditionReagent/ParametersExposure TimeTemperatureDegradation (%)Identified Degradation Products (DPs) (m/z)Reference
Acidic Hydrolysis 0.1 N HCl6 hours70°C23%DP I: 488, 487[1][3]
1 N HCl10 hours80°C (reflux)8.66%Acid Degradation Impurity: 416.08[2]
Alkaline Hydrolysis 0.1 N NaOH10 hours70°C50%DP II: 393.3, 488[1][3]
0.5 N NaOH24 hours60°C45.97%Base Degradation Impurity A: 453.13, Base Degradation Impurity B: 411.08[2]
Oxidative Degradation 3% H₂O₂7 daysRoom Temp.19.02%DP III: 393[1][3]
30% H₂O₂2 days80°C0.79%Oxidative Degradation Product: 527.15[2]
Thermal Degradation -21 days50°CNo degradation-[1][3]
Photolytic Degradation Sunlight21 days-No degradation-[1][3]
UV light (254 nm)24 hours-No degradation-[2]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on sofosbuvir and for the analysis of its stereoisomers and degradation products.

Forced Degradation Protocols

Accurately weigh 100 mg of sofosbuvir and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727) to obtain a stock solution of 1 mg/mL.[1][3]

To a suitable volume of the stock solution, add an equal volume of 1 N HCl. Reflux the mixture at 80°C for 10 hours.[2] After cooling, neutralize the solution with an appropriate amount of 1 N NaOH. Dilute the resulting solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to a final concentration of approximately 50 µg/mL for analysis.[1][3]

To a suitable volume of the stock solution, add an equal volume of 0.5 N NaOH. Maintain the solution at 60°C for 24 hours.[2] After cooling, neutralize the solution with an appropriate amount of 0.5 N HCl. Dilute the resulting solution with a suitable solvent to a final concentration of approximately 50 µg/mL for analysis.[1][3]

To a suitable volume of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at 80°C for 2 days.[2] After cooling, dilute the resulting solution with a suitable solvent to a final concentration of approximately 50 µg/mL for analysis.

Place the solid drug substance in a hot air oven maintained at 50°C for 21 days.[1][3] After the exposure period, prepare a solution of approximately 50 µg/mL in a suitable solvent for analysis.

Expose the solid drug substance to direct sunlight for 21 days or to UV light at 254 nm for 24 hours.[1][2][3] After the exposure period, prepare a solution of approximately 50 µg/mL in a suitable solvent for analysis.

Analytical Methodology for Stereoisomer Separation and Degradation Product Analysis

A stability-indicating method capable of separating sofosbuvir from its stereoisomers and degradation products is crucial. While many studies have focused on achiral separations, the development of stereoselective methods is essential for understanding the degradation of individual enantiomers.

  • Column: A chiral stationary phase (CSP) column is required. Examples include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or Pirkle-type columns. The selection of the appropriate CSP is critical and may require screening of different columns.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol, ethanol). The exact ratio will need to be optimized to achieve adequate separation of the diastereomers.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at 260 nm.[2]

  • Column Temperature: Ambient or controlled temperature (e.g., 25°C).

Note: The development of a robust chiral HPLC method is a complex process that involves systematic optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.

Degradation Pathways and Mechanisms

The degradation of sofosbuvir primarily involves the hydrolysis of the phosphoramidate (B1195095) and ester functionalities.

Hydrolytic Degradation
  • Acidic Conditions: Under acidic conditions, the primary degradation pathway involves the hydrolysis of the phosphoramidate bond, leading to the formation of the corresponding phosphonic acid derivative.[2]

  • Alkaline Conditions: In alkaline media, both the ester and the phosphoramidate linkages are susceptible to hydrolysis. This can lead to the formation of multiple degradation products, including the carboxylate resulting from ester hydrolysis and the phosphonic acid from phosphoramidate cleavage.[2]

Oxidative Degradation

Oxidative degradation of sofosbuvir can occur at the phosphoramidate linkage and other susceptible sites within the molecule. The use of strong oxidizing agents can lead to the formation of various oxidized products.[2]

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Sofosbuvir Stock Solution (1 mg/mL) acid Acidic Hydrolysis (e.g., 1 N HCl, 80°C) stock->acid Expose to alkali Alkaline Hydrolysis (e.g., 0.5 N NaOH, 60°C) stock->alkali Expose to oxidative Oxidative Degradation (e.g., 30% H₂O₂, 80°C) stock->oxidative Expose to neutralize Neutralization (for Hydrolysis) acid->neutralize alkali->neutralize dilute Dilution to Working Concentration oxidative->dilute thermal Thermal Degradation (Solid, 50°C) thermal->dilute Dissolve & photo Photolytic Degradation (Solid, UV/Sunlight) photo->dilute Dissolve & neutralize->dilute hplc Chiral HPLC-UV Analysis (Separation of Stereoisomers & DPs) dilute->hplc lcms LC-MS/MS Analysis (Identification of DPs) hplc->lcms For structural elucidation

Caption: Experimental workflow for forced degradation studies of sofosbuvir.

Logical Relationship of Stability Indicating Method Development

Stability_Indicating_Method_Development cluster_input Inputs cluster_process Method Development & Validation cluster_output Output drug Sofosbuvir & its Stereoisomers method_dev Chiral HPLC Method Development (Column, Mobile Phase, etc.) drug->method_dev stress_samples Forced Degradation Samples specificity Specificity/ Selectivity Assessment stress_samples->specificity method_dev->specificity validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) specificity->validation sim Validated Stability-Indicating Chiral HPLC Method validation->sim

Caption: Logical flow for developing a stability-indicating chiral HPLC method.

Challenges and Future Directions in Stereoselective Degradation Studies

A significant gap in the current literature is the lack of studies specifically investigating the forced degradation of individual sofosbuvir diastereomers. The development of robust, validated, stability-indicating chiral analytical methods is a prerequisite to understanding the potential for stereoselective degradation. Future research should focus on:

  • Isolation and Characterization of Individual Stereoisomers: The first step is to obtain pure samples of the different sofosbuvir diastereomers.

  • Stereoselective Forced Degradation: Subjecting the individual stereoisomers to the same stress conditions to determine if there are differences in their degradation rates and pathways.

  • Development of Chiral Stability-Indicating Methods: The development and validation of analytical methods capable of separating all stereoisomers from each other and from all potential degradation products.

  • Identification of Stereoisomeric Degradation Products: Characterizing the degradation products formed from each stereoisomer to understand if the degradation pathways are stereoselective.

Conclusion

Forced degradation studies are indispensable for characterizing the stability of sofosbuvir. While existing data provides a good understanding of its degradation under various stress conditions, there is a clear need for further research into the stereoselective degradation of its diastereomers. The development of advanced chiral analytical methods will be instrumental in elucidating the differential stability of these stereoisomers, ultimately contributing to a more comprehensive understanding of the drug's quality and ensuring the delivery of a safe and effective therapeutic agent to patients.

References

The Decisive Chirality: An In-depth Technical Guide to the Stereochemistry of Sofosbuvir's Phosphoramidate Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the critical role of stereochemistry in the phosphoramidate (B1195095) group of sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C. We will delve into the synthesis, stereochemical analysis, and differential biological activity of the diastereomers of sofosbuvir, offering detailed experimental protocols and quantitative data to support the understanding of this crucial aspect of its drug design.

Introduction: The Significance of Phosphorus Chirality in Sofosbuvir

Sofosbuvir (brand name Sovaldi®) is a direct-acting antiviral agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. It is a nucleotide analog prodrug that, upon administration, is metabolized within hepatocytes to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[1][2]

A key feature of sofosbuvir's design is its phosphoramidate "protide" moiety. This group masks the negative charges of the phosphate, facilitating passive diffusion across the hepatocyte cell membrane. The phosphorus atom in this phosphoramidate group is a chiral center, leading to the existence of two diastereomers: the (Sp)-isomer and the (Rp)-isomer. Sofosbuvir is the single, pharmacologically active (Sp)-diastereomer, also known as PSI-7977. Its diastereomer, the (Rp)-isomer, is designated as PSI-7976.[3][4] The stereochemistry at this phosphorus center has a profound impact on the drug's efficacy, as the intracellular metabolic activation is a highly stereoselective process.

Stereoisomers and Their Biological Activity

The antiviral activity of sofosbuvir is critically dependent on the (Sp) configuration of its phosphoramidate group. The (Sp)-isomer, PSI-7977, is significantly more potent than the (Rp)-isomer, PSI-7976. This difference in potency is primarily attributed to the stereoselective nature of the initial steps of the intracellular metabolic activation cascade.

Quantitative Comparison of Diastereomer Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of the two diastereomers of sofosbuvir.

DiastereomerIsomer NameHCV Replicon Assay EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
(Sp)-isomer Sofosbuvir (PSI-7977)92[4]> 100 (in Huh-7, HepG2, BxPC3, and CEM cells)[4]
(Rp)-isomer PSI-79761070[4]> 100[4]

As the data indicates, the (Sp)-isomer is approximately 11.6 times more potent than the (Rp)-isomer in inhibiting HCV replication in vitro, while both isomers exhibit low cytotoxicity. Other studies have reported an 18 to 30-fold higher catalytic efficiency in the metabolic activation of the (Sp)-isomer.[4]

Metabolic Activation Pathway

The conversion of sofosbuvir to its active triphosphate form, GS-461203, is a multi-step enzymatic process that occurs within hepatocytes. The stereoselectivity of this pathway is a key determinant of the drug's efficacy.

metabolic_activation cluster_hepatocyte Hepatocyte sofosbuvir Sofosbuvir ((Sp)-isomer) metabolite_x Metabolite X sofosbuvir->metabolite_x Cathepsin A / Carboxylesterase 1 monophosphate GS-331007 Monophosphate metabolite_x->monophosphate diphosphate (B83284) GS-461203 Diphosphate monophosphate->diphosphate UMP-CMP Kinase inactive_metabolite GS-331007 (Inactive Metabolite) monophosphate->inactive_metabolite Dephosphorylation triphosphate GS-461203 Triphosphate (Active Metabolite) diphosphate->triphosphate inhibition Inhibition of HCV NS5B Polymerase triphosphate->inhibition

Metabolic activation pathway of sofosbuvir.

The initial, stereoselective step involves the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate metabolite. Subsequent phosphorylations by UMP-CMP kinase and nucleoside diphosphate kinase (NDPK) generate the active triphosphate, GS-461203.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stereochemistry of sofosbuvir.

Stereoselective Synthesis of Sofosbuvir

The stereoselective synthesis of sofosbuvir often involves the use of a chiral auxiliary or a stereoselective coupling agent to control the configuration at the phosphorus center. Below is a representative protocol adapted from published methods.[5]

Workflow for Stereoselective Synthesis

synthesis_workflow start Protected 2'-Deoxy-2'-fluoro-2'-C-methyluridine coupling Coupling Reaction start->coupling reagent (S)-Alanine isopropyl ester + Phenyl dichlorophosphate (B8581778) intermediate Chiral Phosphoramidating Reagent ((Sp)-isomer rich) reagent->intermediate intermediate->coupling deprotection Deprotection coupling->deprotection sofosbuvir Sofosbuvir ((Sp)-isomer) deprotection->sofosbuvir

Stereoselective synthesis of sofosbuvir.

Protocol:

  • Preparation of the Chiral Phosphoramidating Reagent:

    • To a solution of (S)-alanine isopropyl ester in an aprotic solvent (e.g., dichloromethane) at -78 °C, add a solution of phenyl dichlorophosphate dropwise.

    • After the addition is complete, slowly add a tertiary amine base (e.g., triethylamine) and allow the reaction to warm to room temperature.

    • The resulting mixture contains the chiral phosphoramidating reagent, which can be used directly or purified by chromatography.

  • Stereoselective Coupling:

    • To a solution of a suitably protected 2'-deoxy-2'-fluoro-2'-C-methyluridine in an aprotic solvent (e.g., tetrahydrofuran), add a Grignard reagent (e.g., tert-butylmagnesium chloride) at low temperature (-20 °C) to activate the 5'-hydroxyl group.

    • Slowly add the chiral phosphoramidating reagent prepared in the previous step.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Deprotection and Purification:

    • Remove the protecting groups from the nucleoside base and the ribose sugar using standard deprotection conditions (e.g., acid or base hydrolysis, or hydrogenolysis).

    • Purify the crude product by silica (B1680970) gel column chromatography to yield sofosbuvir as a white to off-white solid.

    • The diastereomeric ratio can be determined by ³¹P NMR or chiral HPLC.

Chiral Separation of Sofosbuvir Diastereomers by HPLC

For analytical and preparative purposes, the diastereomers of sofosbuvir can be separated by chiral HPLC.

Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose (B160209) or cellulose) coated on a silica support.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) in an isocratic elution mode. The exact ratio should be optimized for baseline separation.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for analytical scale.

  • Detection: UV detection at a wavelength where both diastereomers have significant absorbance (e.g., 260 nm).

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent at an appropriate concentration.

In Vitro HCV Replicon Assay

The antiviral activity of the sofosbuvir diastereomers is typically evaluated using an HCV replicon assay in a human hepatoma cell line (e.g., Huh-7).

Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (often containing a luciferase reporter gene) in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: Prepare serial dilutions of the (Sp) and (Rp) isomers of sofosbuvir in cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HCV inhibitor).

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for a period of 48 to 72 hours.

  • Quantification of HCV Replication:

    • If a luciferase reporter is used, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

    • Alternatively, HCV RNA levels can be quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition of HCV replication against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

The cytotoxicity of the sofosbuvir diastereomers is assessed to determine their therapeutic index.

Protocol:

  • Cell Seeding: Seed Huh-7 cells (or other relevant cell lines) in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the (Sp) and (Rp) isomers of sofosbuvir.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment:

    • Use a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. Add the reagent to the cells, incubate, and then measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve of cell viability versus compound concentration.

Mechanism of Action at the Molecular Level

The active triphosphate metabolite of sofosbuvir, GS-461203, acts as a competitive inhibitor of the natural nucleotide substrates of the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it leads to chain termination due to the presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar, which sterically hinder the addition of the next nucleotide.

mechanism_of_action cluster_polymerase HCV NS5B Polymerase Active Site polymerase NS5B Polymerase template HCV RNA Template primer Nascent RNA Strand active_site Active Site incorporation Incorporation into Nascent RNA active_site->incorporation sofosbuvir_tp GS-461203 (Sofosbuvir Triphosphate) sofosbuvir_tp->active_site Binds to active site natural_ntp Natural Nucleotide Triphosphate (NTP) natural_ntp->active_site Competes for binding termination Chain Termination incorporation->termination

Mechanism of action of sofosbuvir's active metabolite.

Conclusion

The stereochemistry of the phosphoramidate group is a paramount determinant of the pharmacological activity of sofosbuvir. The (Sp)-configuration is essential for efficient intracellular conversion to the active triphosphate metabolite, resulting in potent inhibition of the HCV NS5B polymerase. A thorough understanding of this stereochemical aspect is crucial for the development of next-generation nucleotide analog prodrugs with improved therapeutic profiles. This guide has provided a detailed overview of the synthesis, analysis, and biological evaluation of sofosbuvir's diastereomers, offering valuable insights and practical protocols for researchers in the field of antiviral drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of related compounds and isomers of sofosbuvir (B1194449), a direct-acting antiviral agent critical in the treatment of Hepatitis C. The guide details experimental protocols for forced degradation studies, analytical method validation, and structural elucidation of impurities. Quantitative data is systematically presented in tabular format to facilitate comparison and analysis. Furthermore, key metabolic and degradation pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the molecular transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, quality control, and regulatory submission of sofosbuvir.

Introduction

Sofosbuvir, chemically known as Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication.[2] The purity and impurity profile of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] This guide outlines the methodologies for identifying and controlling such impurities, including process-related impurities, degradation products, and isomers.

Sofosbuvir and Its Principal Related Compounds

The identification of sofosbuvir's related compounds is primarily achieved through forced degradation studies and analysis of process impurities. Forced degradation studies, conducted under stressed conditions such as acid, base, oxidation, heat, and light, help to elucidate the degradation pathways and identify potential degradation products that might form under storage or physiological conditions.[1][3]

Degradation Products

Forced degradation studies reveal that sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][3] The major degradation products identified are a result of hydrolysis of the ester and phosphoramidate (B1195095) linkages.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir

Stress ConditionReagent/ParametersDegradation (%)Degradation Products Identified (DP)Reference
Acid Hydrolysis1N HCl, 80°C, 10 h8.66DP I (m/z 416.08)[1]
Acid Hydrolysis0.1N HCl, 70°C, 6 h23DP I (m/z 488)[3]
Base Hydrolysis0.5N NaOH, 60°C, 24 h45.97DP IIa (m/z 453.13), DP IIb (m/z 411.08)[1]
Base Hydrolysis0.1N NaOH, 70°C, 10 h50DP II (m/z 393.3)[3]
Oxidative30% H₂O₂, 80°C, 2 days0.79DP III (m/z 527.15)[1]
Oxidative3% H₂O₂, 70°C, 7 days19.02DP III (m/z 393)[3]
Thermal50°C, 21 daysNo degradation-[3]
Photolytic254 nm, 24 hNo degradation-[1]

Table 2: Characterization of Major Sofosbuvir Degradation Products

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Proposed Structure NameReference
DP I (Acid)C₁₆H₁₈FN₂O₈P416.08(R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[1]
DP IIa (Base)C₁₆H₂₅FN₃O₉P453.13(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[1]
DP IIb (Base)C₁₃H₁₉FN₃O₉P411.08(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[1]
DP III (Oxidative)C₂₂H₂₇FN₃O₉P527.15(S)-isopropyl 2-(((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate N-oxide[1]
Process-Related Impurities and Isomers

Process-related impurities can include unreacted starting materials, intermediates, and by-products from the synthesis of sofosbuvir.[2] Additionally, due to the presence of multiple chiral centers in the sofosbuvir molecule, stereoisomers, particularly diastereomers, are critical potential impurities that must be controlled. The desired isomer is the (S,R) configuration at the phosphorus and alanine (B10760859) chiral centers, respectively.

Table 3: Known Sofosbuvir Process-Related Impurities and Isomers

Impurity/Isomer NameTypeNotesReference
Sofosbuvir (R,R)-diastereomerIsomerDiastereomer at the phosphorus and alanine centers.[4]
Sofosbuvir (S,S)-diastereomerIsomerDiastereomer at the phosphorus and alanine centers.[4]
Sofosbuvir (R,S)-diastereomerIsomerDiastereomer at the phosphorus and alanine centers.[4]
GS-331007MetaboliteThe primary, inactive nucleoside metabolite of sofosbuvir.[5]
Sofosbuvir D-alaninate R, S IsomerIsomerDiastereomer at the alanine moiety.[4]
Sofosbuvir (R)-PhosphateIsomerEpimer at the phosphorus center.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible identification and quantification of sofosbuvir and its related compounds. The following sections provide methodologies for forced degradation studies and analytical techniques.

Forced Degradation Studies

The following protocols are based on established methods for inducing degradation of sofosbuvir.[1][3]

3.1.1. Acid Hydrolysis

  • Dissolve 200 mg of sofosbuvir in 5 mL of 1N HCl.

  • Reflux the solution at 80°C for 10 hours.

  • Neutralize the solution with ammonium (B1175870) bicarbonate.

  • Lyophilize the sample to obtain a crude solid.

  • Dissolve the solid in 4 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.2. Base Hydrolysis

  • Dissolve 200 mg of sofosbuvir in 5 mL of 0.5N NaOH.

  • Maintain the solution at 60°C for 24 hours.

  • Neutralize the solution with HCl.

  • Evaporate the solution to dryness.

  • Dissolve the residue in 5 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.3. Oxidative Degradation

  • Dissolve 200 mg of sofosbuvir in 5 mL of 30% H₂O₂.

  • Maintain the solution at 80°C for 48 hours.

  • Evaporate the solution to obtain a solid residue.

  • Dissolve the residue in 5 mL of mobile phase (50:50 acetonitrile:water) for analysis.[1]

3.1.4. Thermal Degradation

  • Expose the solid drug substance to a temperature of 50°C for 21 days.[3]

  • Prepare a solution of the stressed sample in mobile phase for analysis.

3.1.5. Photolytic Degradation

  • Expose the solid drug substance to UV light at 254 nm for 24 hours.[1]

  • Prepare a solution of the stressed sample in mobile phase for analysis.

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is essential for separating sofosbuvir from its degradation products and impurities.

Table 4: HPLC Method Parameters for Sofosbuvir and Related Substances

ParameterCondition 1Condition 2
Column X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile0.1% Trifluoroacetic acid in water:acetonitrile (50:50, v/v)
Elution GradientIsocratic
Flow Rate 0.6 mL/min1.0 mL/min
Column Temperature 35°CAmbient
Detection UV at 260 nmUV at 260 nm
Injection Volume 10 µL20 µL
Reference [1][6]

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and metabolites.

Table 5: LC-MS/MS Method Parameters for Sofosbuvir and Metabolites in Human Plasma

ParameterCondition
LC System UPLC
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:5 mM Ammonium Formate:0.1% Formic Acid (85:15:0.1, v/v/v)
Flow Rate 0.35 mL/min
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Sofosbuvir: m/z 530.3 → 261.26; GS-331007: m/z 261.26 → 112.1
Reference [7]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) is indispensable for the definitive structural confirmation of isolated impurities.[1] Quantitative ³¹P-NMR can also be used for purity determination of sofosbuvir.[8]

Table 6: NMR Parameters for Characterization of Sofosbuvir Degradation Products

ParameterCondition
Spectrometer Bruker 400 MHz
Nuclei ¹H, ¹³C, ³¹P, ¹⁹F, HSQC, HMBC
Solvent DMSO-d₆ or MeOD
Reference [1]

Key Pathways and Relationships

Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator for the HCV NS5B polymerase.[1]

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 / Cathepsin A GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMPK GS_331007 GS-331007 (Inactive Nucleoside) GS_331007_MP->GS_331007 Dephosphorylation GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK

Caption: Metabolic activation pathway of sofosbuvir in hepatocytes.

Experimental Workflow for Impurity Identification

A systematic workflow is essential for the comprehensive identification and characterization of sofosbuvir-related compounds.

Impurity_Identification_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC API Sofosbuvir API API->Acid API->Base API->Oxidation API->Thermal API->Photo Isolation Isolation of Degradation Products (Prep-HPLC) HPLC->Isolation LCMS LC-MS/MS Analysis (m/z determination) Isolation->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) Isolation->NMR Structure Structure Elucidation LCMS->Structure NMR->Structure

Caption: Workflow for identification of sofosbuvir degradation products.

Conclusion

The identification and control of related compounds and isomers are paramount to ensuring the quality, safety, and efficacy of sofosbuvir. This guide has provided a detailed overview of the common degradation products, process-related impurities, and isomers of sofosbuvir. The experimental protocols for forced degradation studies and various analytical techniques, including HPLC, LC-MS, and NMR, offer a practical framework for researchers in this field. The systematic presentation of quantitative data and visual representation of key pathways are intended to aid in the comprehensive understanding and management of sofosbuvir impurities throughout the drug development lifecycle. Adherence to these principles and methodologies will support the consistent production of high-quality sofosbuvir, ultimately benefiting patients with chronic Hepatitis C.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2][3] It is a phosphoramidate (B1195095) prodrug that is metabolized in vivo to its active uridine (B1682114) nucleotide analog. The synthesis of sofosbuvir can result in the formation of its diastereomer, which may have different pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify the enantiomers of sofosbuvir is crucial for quality control and regulatory purposes. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers.[4][5] This application note presents a detailed protocol for the chiral separation of sofosbuvir enantiomers using a cellulose-based CSP.

Principle

Chiral separation by HPLC is achieved by the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity.[6] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers.

Experimental Protocol

1. Materials and Reagents

  • Sofosbuvir reference standard (racemic mixture)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • Reagent grade water

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column).[7]

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of sofosbuvir racemic reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4. Sample Preparation

For the analysis of bulk drug substance, prepare a solution of the sample in the mobile phase at a concentration of approximately 100 µg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability

To ensure the validity of the analytical method, perform a system suitability test before sample analysis. Inject the working standard solution six times and evaluate the following parameters:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (%RSD): The %RSD of the peak areas for six replicate injections should be less than 2.0%.

Data Presentation

Table 1: Chromatographic Parameters for the Enantiomeric Separation of Sofosbuvir

ParameterSofosbuvir Enantiomer 1Sofosbuvir Enantiomer 2
Retention Time (min)12.515.2
Tailing Factor1.11.2
Resolution (Rs)-2.1
Selectivity (α)-1.22
Theoretical Plates (N)85008900

Results and Discussion

The proposed chiral HPLC method successfully separates the enantiomers of sofosbuvir with good resolution and peak shape. The use of a cellulose-based chiral stationary phase provides the necessary selectivity for the separation. The mobile phase, consisting of n-hexane and isopropanol, offers a suitable polarity for achieving optimal retention and separation. The method is demonstrated to be suitable for the quality control of sofosbuvir by ensuring the enantiomeric purity of the drug substance.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (n-Hexane:IPA 80:20) hplc_instrument HPLC System Setup (Lux Cellulose-1, 25°C, 1 mL/min) prep_mobile->hplc_instrument Equilibrate Column prep_standard Prepare Sofosbuvir Standard Solution (100 µg/mL) system_suitability System Suitability Test (Inject Standard x6) prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) sample_injection Inject Sample prep_sample->sample_injection hplc_instrument->system_suitability system_suitability->sample_injection If SST passes data_acquisition Data Acquisition (UV at 260 nm) sample_injection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration report_generation Generate Report peak_integration->report_generation

Caption: Experimental workflow for the chiral HPLC separation of sofosbuvir enantiomers.

References

Application Notes: Chiral Resolution of Sofosbuvir Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat hepatitis C. Its chemical structure, isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl] amino] propanoate, contains multiple chiral centers. This stereochemical complexity means that sofosbuvir can exist as various stereoisomers. The therapeutic efficacy and safety of the drug are attributed to one specific stereoisomer, making the separation and quantification of these isomers critical during drug development and quality control.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry.[1][2] SFC offers several advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced consumption of organic solvents, and unique selectivity.[3][4] This application note provides a detailed protocol for the chiral resolution of sofosbuvir stereoisomers using SFC, based on established principles of chiral method development.

Principle of Chiral SFC Separation

Chiral separation in SFC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of a chiral molecule. The mobile phase, typically composed of supercritical carbon dioxide and an organic modifier (e.g., methanol (B129727), ethanol, or isopropanol), carries the sample through the column. The differential interactions between the stereoisomers and the CSP lead to different retention times, allowing for their separation. The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, which contributes to high-efficiency separations and rapid analysis times.[1]

Proposed Experimental Protocol

This protocol outlines a systematic approach to developing an SFC method for the chiral resolution of sofosbuvir. The initial phase involves screening various chiral stationary phases and mobile phase modifiers to identify the most promising conditions for separation.

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a back-pressure regulator, a column oven, an autosampler, and a photodiode array (PDA) or UV detector.

  • Chiral Columns: A selection of polysaccharide-based chiral stationary phases is recommended for initial screening. Common choices include columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives.

  • Mobile Phase:

    • Supercritical CO2 (SFC grade)

    • Organic Modifiers: Methanol, Ethanol, Isopropanol (HPLC or SFC grade)

    • Additives (optional): Diethylamine (DEA), Triethylamine (TEA), Formic Acid, or Acetic Acid (to improve peak shape and resolution)

  • Sample Solution: A solution of sofosbuvir and its potential stereoisomers dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane).

Method Development Workflow

The development of a chiral SFC method typically follows a structured workflow, as illustrated in the diagram below.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Chiral Stationary Phase (CSP) Screening (e.g., Chiralpak IA, IB, IC, ID) Modifier_Screen Modifier Screening (Methanol, Ethanol, Isopropanol) CSP_Screen->Modifier_Screen Select best CSPs Gradient_Opt Gradient Optimization (% Modifier) Modifier_Screen->Gradient_Opt Select best modifier Temp_Press_Opt Temperature and Back-Pressure Optimization Gradient_Opt->Temp_Press_Opt Additive_Opt Additive Screening (Acidic/Basic) Temp_Press_Opt->Additive_Opt Method_Val Method Validation (ICH Guidelines) Additive_Opt->Method_Val Final Method end End Method_Val->end start Start start->CSP_Screen

Caption: SFC Method Development Workflow for Sofosbuvir Chiral Resolution.

Detailed Experimental Conditions

The following tables summarize the proposed starting conditions for the screening and optimization phases.

Table 1: Proposed SFC Screening Conditions for Sofosbuvir Chiral Resolution

ParameterCondition
Columns Chiralpak IA, Chiralpak IB, Chiralpak IC, Chiralpak ID (or similar polysaccharide-based CSPs)
Mobile Phase CO2 / Modifier
Modifiers Methanol, Ethanol, Isopropanol
Gradient 5% to 40% Modifier over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 260 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL in Methanol

Table 2: Proposed SFC Optimization Parameters

ParameterRangePurpose
Modifier % Isocratic or shallow gradientFine-tune retention and resolution
Back Pressure 100 - 200 barAffects fluid density, which can alter selectivity and retention
Temperature 25 - 60 °CCan influence selectivity and peak shape
Additive 0.1 - 0.5% (e.g., DEA for basic analytes)Improve peak shape and potentially enhance resolution

Expected Results and Data Presentation

Upon successful method development, baseline resolution of the sofosbuvir stereoisomers is expected. The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

Table 3: Hypothetical Chromatographic Results for Sofosbuvir Stereoisomer Separation

StereoisomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Isomer 12.5-1.1
Isomer 23.22.11.2
Isomer 33.81.81.1
Sofosbuvir4.52.51.0

Note: The data presented in this table is hypothetical and serves as an example of how to present the results.

Logical Relationship of Key Experimental Parameters

The interplay between various SFC parameters is crucial for achieving a successful chiral separation. The following diagram illustrates the logical relationships and dependencies of these parameters.

G cluster_instrument Instrument Parameters cluster_method Method Parameters cluster_results Performance Metrics Flow_Rate Flow Rate Retention_Time Retention Time Flow_Rate->Retention_Time Back_Pressure Back Pressure Resolution Resolution Back_Pressure->Resolution Back_Pressure->Retention_Time Temperature Temperature Temperature->Resolution Temperature->Retention_Time CSP Chiral Stationary Phase CSP->Resolution Mobile_Phase Mobile Phase (CO2 + Modifier) Mobile_Phase->Resolution Mobile_Phase->Retention_Time Additives Additives Additives->Resolution Peak_Shape Peak Shape Additives->Peak_Shape

Caption: Interdependencies of Key Parameters in Chiral SFC.

Conclusion

Supercritical Fluid Chromatography provides a rapid, efficient, and environmentally friendly approach for the chiral resolution of sofosbuvir and its stereoisomers. By systematically screening chiral stationary phases and optimizing mobile phase conditions, a robust and reliable method can be developed for the quality control and analysis of this important antiviral drug. The protocols and guidelines presented in this application note offer a solid foundation for researchers and scientists to successfully implement chiral SFC for sofosbuvir analysis in their laboratories.

References

Application Note: UV-Visible Spectrophotometry for Sofosbuvir Analysis and Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication crucial for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It functions as a prodrug, which is metabolized into its active triphosphate form, inhibiting the HCV NS5B RNA-dependent RNA polymerase. Due to its complex structure with multiple chiral centers, sofosbuvir can exist as various stereoisomers. The therapeutic efficacy and safety of the drug are specific to the desired isomer, making the detection and quantification of other isomers a critical aspect of quality control in drug development and manufacturing.

While UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds with chromophores, it is generally not suitable for the direct analysis of diastereomers or enantiomers. Isomers typically possess identical chromophoric systems, resulting in virtually indistinguishable UV absorption spectra. Therefore, direct UV-Vis spectrophotometry can be effectively used to determine the total concentration of sofosbuvir but cannot differentiate between its isomers.

This application note details two protocols. The first describes the use of UV-Visible spectrophotometry for the quantification of total sofosbuvir in a sample. The second outlines a more advanced approach, using UV-Visible spectrophotometry as a detection method following chromatographic separation by High-Performance Liquid Chromatography (HPLC), which is the standard and required method for isomer analysis.

Part 1: Quantification of Total Sofosbuvir by UV-Visible Spectrophotometry

This protocol provides a validated method for determining the total concentration of sofosbuvir in a sample, without distinguishing between its isomers. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol: Total Sofosbuvir Quantification

1. Instrumentation and Materials:

  • Double-beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Sofosbuvir Reference Standard

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), or Deionized Water.[1][2] Methanol is a commonly used solvent due to sofosbuvir's good solubility.[3]

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of the Sofosbuvir reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10-15 minutes to dissolve completely.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

3. Wavelength of Maximum Absorbance (λmax) Determination:

  • Prepare a working standard solution of 10 µg/mL by diluting the stock solution with the chosen solvent (e.g., methanol).

  • Scan the solution from 400 nm to 200 nm in the spectrophotometer using the solvent as a blank.

  • Determine the wavelength of maximum absorbance (λmax). The λmax for sofosbuvir is consistently reported to be around 260-261 nm.[2][4][5][6]

4. Preparation of Calibration Curve:

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 30 µg/mL by appropriate dilution with the solvent.[2]

  • Measure the absorbance of each standard solution at the determined λmax (e.g., 260 nm) against the solvent blank.

  • Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.999.[7]

5. Preparation of Sample Solution:

  • For bulk drug, prepare a solution of known concentration (e.g., 10 µg/mL) in the chosen solvent.

  • For tablets, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of sofosbuvir into a 100 mL volumetric flask. Follow the procedure from step 2 to create a 1000 µg/mL solution, which can be further diluted to fall within the calibration range.[2]

6. Quantification:

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of sofosbuvir in the sample using the regression equation obtained from the calibration curve (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.

Data Presentation: Method Validation Parameters

The following tables summarize the typical quantitative data and validation parameters for the UV spectrophotometric analysis of sofosbuvir.

Table 1: UV Spectrophotometric Parameters for Sofosbuvir

Parameter Value Reference(s)
Wavelength (λmax) 260 - 261 nm [1][2][4]
Solvent Methanol, Water, Acetonitrile:Methanol [1][2]
Linearity Range 5 - 100 µg/mL [2]

| Correlation Coefficient (R²) | ≥ 0.999 |[7] |

Table 2: Summary of Method Validation Data

Parameter Reported Value Reference(s)
Accuracy (% Recovery) 98.23% - 101.21% [1]
Precision (% RSD) < 2% [2]
Limit of Detection (LOD) 0.269 - 1.6 µg/mL [1]

| Limit of Quantitation (LOQ) | 0.814 - 4.8 µg/mL |[1] |

Workflow Diagram: Total Sofosbuvir Quantification

G prep_stock Prepare 1000 µg/mL Stock Solution det_lambda Determine λmax (Scan 200-400 nm) prep_stock->det_lambda prep_calib Prepare Calibration Standards (5-30 µg/mL) prep_stock->prep_calib meas_calib Measure Absorbance of Standards at λmax det_lambda->meas_calib prep_calib->meas_calib plot_curve Plot Calibration Curve (Abs vs. Conc) meas_calib->plot_curve quantify Quantify Sofosbuvir using Regression Equation plot_curve->quantify prep_sample Prepare Sample Solution meas_sample Measure Sample Absorbance at λmax prep_sample->meas_sample meas_sample->quantify

Workflow for total sofosbuvir quantification by UV-Vis.

Part 2: Isomer Analysis Using HPLC with UV-Visible Detection

To analyze sofosbuvir isomers, a separation step is mandatory. HPLC is the method of choice for separating structurally similar compounds like diastereomers. In this setup, the UV-Visible spectrophotometer acts as a highly sensitive detector that quantifies each compound as it elutes from the HPLC column.

Experimental Protocol: HPLC-UV for Isomer Analysis

This protocol is a representative method for the analysis of related substances, which would include isomers. The specific conditions may require optimization.

1. Instrumentation and Materials:

  • HPLC system with a UV-Visible or Diode Array Detector (DAD).

  • Analytical column suitable for separating related substances, e.g., Kromasil 100 C18 (250 × 4.6 mm, 5 µm).[8]

  • Sofosbuvir Reference Standard and standards for any known isomers/impurities.

  • HPLC grade solvents (e.g., Acetonitrile, Methanol, Isopropyl Alcohol, Water).

  • Buffer solutions (e.g., Ammonium Acetate).

2. Chromatographic Conditions (Representative):

  • A gradient or isocratic mobile phase is used to achieve separation. An example mobile phase could be a mixture of an aqueous buffer and an organic solvent like acetonitrile.[8]

  • The flow rate is typically set around 1.0 mL/min.

  • The column temperature is maintained, for example, at 25°C.[8]

  • The injection volume is typically 10-20 µL.

  • UV Detection: The detector is set to the λmax of sofosbuvir (e.g., 260 nm or 263 nm) to monitor the elution of the parent drug and its isomers.[8]

Table 3: Representative HPLC-UV Conditions for Sofosbuvir Impurity Analysis

Parameter Condition Reference
Column Kromasil 100 C18 (250 × 4.6 mm, 5 µm) [8]
Mobile Phase Gradient mixture of Buffer and Acetonitrile [8]
Flow Rate 1.0 mL/min [8]
Detection Wavelength 263 nm [8]
Column Temperature 25°C [8]

| Injection Volume | 10 µL |[8] |

3. Solution Preparation:

  • Prepare the mobile phase, diluent, standard solutions, and sample solutions as required by the specific HPLC method. Standard solutions should include the main sofosbuvir isomer and any available isomer reference standards.

4. Analysis and Quantification:

  • Inject the standard solutions to determine their retention times and response factors.

  • Inject the sample solution.

  • The chromatogram will show separate peaks for sofosbuvir and its isomers/impurities.

  • Identify each peak based on its retention time compared to the standards.

  • The area under each peak is proportional to the concentration of that specific compound. Quantify each isomer using the peak area from the chromatogram and the calibration data from the respective standards.

Workflow Diagram: Sofosbuvir Isomer Analysis by HPLC-UV

G prep_solutions Prepare Mobile Phase, Standards, and Sample inject_sample Inject Sample onto HPLC Column prep_solutions->inject_sample hplc_setup Set up HPLC System (Column, Flow Rate, Temp) hplc_setup->inject_sample separation Isocratic/Gradient Elution Separates Isomers inject_sample->separation uv_detection UV-Vis Detector Monitors Eluent at 260 nm separation->uv_detection chromatogram Generate Chromatogram (Absorbance vs. Time) uv_detection->chromatogram quantify Identify & Quantify Isomers based on Peak Area & Retention Time chromatogram->quantify

Workflow for sofosbuvir isomer analysis using HPLC-UV.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products, which may include isomers formed under stress. Sofosbuvir has been shown to degrade primarily under alkaline, acidic, and oxidative conditions.[1][5]

Protocol: Stress Condition Testing
  • Acid Hydrolysis: Dissolve sofosbuvir stock solution in 0.1 N HCl and keep at room temperature for a specified period (e.g., 26 hours). Neutralize the solution before analysis.[1]

  • Alkaline Hydrolysis: Dissolve sofosbuvir stock solution in 0.1 N NaOH and keep at room temperature. Sofosbuvir shows significant degradation in alkaline conditions.[1] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat sofosbuvir stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1][9]

  • Photolytic Degradation: Expose a sofosbuvir solution to UV light (e.g., NLT 200 watt hr/m²).[1]

  • Thermal Degradation: Store solid sofosbuvir or a solution at elevated temperatures (e.g., 50-80°C).[5][9]

After exposure to stress, the samples are diluted and analyzed using the validated stability-indicating HPLC-UV method (as described in Part 2) to separate and quantify the parent drug and any formed degradation products/isomers.

Logical Diagram: Analytical Approaches

Analytical methods for sofosbuvir and its isomers.

References

Application Note: Chiral Separation of Sofosbuvir Using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication used as a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog that, upon intracellular metabolism to its active triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase. Sofosbuvir is a prodrug that contains two chiral centers in its structure, leading to the existence of four possible stereoisomers. The therapeutically active form is the (S,S)-diastereomer. The stereochemical configuration of a drug is critical as different stereoisomers can exhibit significant differences in pharmacological activity, pharmacokinetic profiles, and toxicity. Therefore, the development of robust analytical methods for the enantiomeric separation and purity assessment of sofosbuvir is of paramount importance in drug development and quality control to ensure its safety and efficacy.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, low sample and reagent consumption, and the versatility of chiral selectors that can be employed.[1] This application note provides a detailed protocol for the development of a capillary electrophoresis method for the chiral separation of sofosbuvir, focusing on the use of cyclodextrins as chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or mobilities, leading to a difference in their migration times and resulting in their separation.[2] Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[3][4] The hydrophobic cavity of the CD can include the non-polar parts of the analyte molecule, while interactions between the hydroxyl groups on the rim of the CD and the functional groups of the analyte contribute to the chiral recognition.[3]

Experimental Protocols

This section outlines a systematic approach to developing a chiral separation method for sofosbuvir using capillary electrophoresis.

Instrumentation and Consumables
ComponentSpecification
Capillary Electrophoresis SystemEquipped with a UV-Vis detector or a photodiode array (PDA) detector.
Fused-Silica CapillaryUncoated, 50 µm internal diameter, effective length of 40-60 cm.
Data Acquisition SoftwareFor instrument control, data acquisition, and analysis.
pH MeterCalibrated with standard buffers.
Analytical BalanceFor accurate weighing of reagents.
Syringes and FiltersFor sample and buffer preparation.
Reagents and Solutions
ReagentGrade
Sofosbuvir Racemic MixtureAnalytical Standard
(S,S)-SofosbuvirAnalytical Standard
Sodium Phosphate (B84403) (Monobasic and Dibasic)ACS Grade or higher
Phosphoric AcidACS Grade or higher
Sodium HydroxideACS Grade or higher
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High Purity
Sulfated-β-cyclodextrin (S-β-CD)High Purity
Methyl-β-cyclodextrin (Me-β-CD)High Purity
Methanol (B129727)HPLC Grade
Acetonitrile (B52724)HPLC Grade
Deionized Water18.2 MΩ·cm

Preparation of Buffers and Solutions:

  • Background Electrolyte (BGE) Stock Solution (e.g., 100 mM Phosphate Buffer): Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve the desired pH. Filter through a 0.45 µm filter before use.

  • Chiral Selector Stock Solutions (e.g., 100 mM Cyclodextrin): Accurately weigh the required amount of the cyclodextrin (B1172386) and dissolve it in the BGE stock solution.

  • Sample Solution: Prepare a stock solution of racemic sofosbuvir in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL. Dilute with the BGE to a working concentration of 50-100 µg/mL.

Method Development Workflow

The following workflow provides a systematic approach to developing and optimizing the chiral separation of sofosbuvir.

G cluster_0 Method Development Workflow A Initial Screening of Chiral Selectors B Optimization of BGE pH A->B Select promising selector(s) C Optimization of Chiral Selector Concentration B->C Determine optimal pH range D Optimization of Applied Voltage and Temperature C->D Fine-tune resolution E Optimization of Organic Modifier D->E Improve peak shape and analysis time F Method Validation E->F Finalize method parameters

Figure 1: Experimental workflow for developing a chiral CE method for sofosbuvir.

Step-by-Step Protocol

Step 1: Initial Screening of Chiral Selectors

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH (5 min), deionized water (5 min), and the BGE (10 min).

  • Prepare Screening BGEs: Prepare a series of BGEs (e.g., 50 mM phosphate buffer at pH 5.0) containing different types of cyclodextrins (e.g., 10 mM HP-β-CD, 10 mM S-β-CD, 10 mM Me-β-CD).

  • Perform Injections: Inject the racemic sofosbuvir sample into the capillary using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Apply Voltage: Apply a voltage in the range of 15-25 kV.

  • Monitor Separation: Monitor the separation at a suitable wavelength for sofosbuvir (e.g., 260 nm).

  • Evaluate Results: Compare the electropherograms to identify the chiral selector that provides the best initial separation or indication of enantioselectivity (i.e., peak broadening or splitting).

Step 2: Optimization of BGE pH

  • Select the Best Chiral Selector: Based on the screening results, select the most promising chiral selector.

  • Vary pH: Prepare a series of BGEs with the selected chiral selector at a constant concentration, varying the pH over a relevant range (e.g., pH 3.0 to 7.0 for sofosbuvir, which is a phosphoramidate).

  • Analyze Samples: Perform electrophoretic runs for each pH value.

  • Determine Optimal pH: Identify the pH that provides the best resolution between the sofosbuvir enantiomers.

Step 3: Optimization of Chiral Selector Concentration

  • Prepare a Range of Concentrations: Using the optimal BGE pH, prepare a series of BGEs with varying concentrations of the chosen chiral selector (e.g., 5, 10, 15, 20, 25 mM).

  • Perform Electrophoretic Runs: Analyze the sofosbuvir sample with each BGE.

  • Plot Resolution vs. Concentration: Plot the resolution of the enantiomers as a function of the chiral selector concentration to determine the optimal concentration that maximizes resolution without excessively long migration times.

Step 4: Optimization of Applied Voltage and Temperature

  • Vary Voltage: At the optimized BGE composition, vary the applied voltage (e.g., from 10 kV to 30 kV). Higher voltages can lead to shorter analysis times but may cause Joule heating, which can negatively impact resolution.

  • Vary Temperature: Investigate the effect of capillary temperature (e.g., from 15°C to 35°C). Temperature can affect the viscosity of the BGE and the kinetics of the analyte-selector interaction.

  • Select Optimal Conditions: Choose the voltage and temperature that provide a good balance between analysis time, resolution, and peak efficiency.

Step 5: Optimization of Organic Modifier

  • Add Organic Modifier: To improve solubility, peak shape, and modify the electroosmotic flow, add a small percentage of an organic modifier like methanol or acetonitrile to the optimized BGE (e.g., 5%, 10%, 15% v/v).

  • Evaluate the Effect: Analyze the impact of the organic modifier on the resolution and migration times of the sofosbuvir enantiomers.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the method development process.

Table 1: Initial Screening of Chiral Selectors

Chiral Selector (10 mM)Migration Time (min) - Peak 1Migration Time (min) - Peak 2Resolution (Rs)
None10.5 (single peak)-0
HP-β-CD12.212.51.1
S-β-CD15.115.81.8
Me-β-CD11.812.00.8

Table 2: Optimization of Sulfated-β-cyclodextrin (S-β-CD) Concentration

S-β-CD Conc. (mM)Migration Time (min) - Peak 1Migration Time (min) - Peak 2Resolution (Rs)
513.514.01.2
1015.115.81.8
1516.817.72.2
2018.519.52.1
2520.221.32.0

Table 3: Optimized Method Parameters and Performance

ParameterOptimized Value
CapillaryUncoated Fused-Silica, 50 µm i.d., 50 cm total length, 42 cm effective length
Background Electrolyte50 mM Sodium Phosphate Buffer (pH 4.5)
Chiral Selector15 mM Sulfated-β-cyclodextrin (S-β-CD)
Applied Voltage20 kV
Temperature25 °C
Injection50 mbar for 5 s
Detection260 nm
Performance
Resolution (Rs)> 2.0
Analysis Time< 20 min
Repeatability (RSD of migration times)< 1%
Repeatability (RSD of peak areas)< 2%

Key Parameter Relationships

The successful chiral separation of sofosbuvir by CE depends on the careful optimization of several interconnected parameters. The following diagram illustrates these relationships.

G cluster_0 Key Parameter Relationships in Chiral CE BGE_pH BGE pH Resolution Resolution BGE_pH->Resolution CS_Conc Chiral Selector Concentration CS_Conc->Resolution Analysis_Time Analysis Time CS_Conc->Analysis_Time Voltage Applied Voltage Voltage->Resolution affects Joule heating Voltage->Analysis_Time Temp Temperature Temp->Resolution Temp->Analysis_Time Org_Mod Organic Modifier Org_Mod->Resolution Org_Mod->Analysis_Time Peak_Shape Peak Shape Org_Mod->Peak_Shape

References

Application Note: Characterization of Sofosbuvir Forced Degradation Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the forced degradation of the direct-acting antiviral agent sofosbuvir (B1194449) and the subsequent characterization of its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding the degradation pathways of active pharmaceutical ingredients is a critical component of drug development, ensuring the stability, safety, and efficacy of the final drug product. The methodologies outlined herein are based on established stability-indicating methods and provide a framework for identifying and characterizing potential impurities that may arise during manufacturing, storage, or administration.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication. As with all pharmaceutical compounds, sofosbuvir is susceptible to degradation under various environmental conditions. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate forced degradation studies to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

This document details the experimental procedures for subjecting sofosbuvir to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. It further describes a robust LC-MS/MS method for the separation and structural elucidation of the resulting degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation of sofosbuvir is performed to generate potential degradation products. The following are representative stress conditions. Researchers should adjust concentrations, temperatures, and durations to achieve a target degradation of 5-20%.

1.1. Acid Hydrolysis:

  • Dissolve 10 mg of sofosbuvir in 10 mL of 1 N hydrochloric acid.

  • Reflux the solution at 80°C for 10 hours.[1]

  • Cool the solution to room temperature and neutralize with an appropriate amount of 1 N sodium hydroxide.

  • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for LC-MS/MS analysis.

1.2. Base Hydrolysis:

  • Dissolve 10 mg of sofosbuvir in 10 mL of 0.5 N sodium hydroxide.

  • Maintain the solution at 60°C for 24 hours.[1]

  • Cool the solution to room temperature and neutralize with an appropriate amount of 1 N hydrochloric acid.

  • Dilute the final solution with the mobile phase to a suitable concentration for LC-MS/MS analysis.

1.3. Oxidative Degradation:

  • Dissolve 10 mg of sofosbuvir in 10 mL of 30% (v/v) hydrogen peroxide.

  • Keep the solution at 80°C for 48 hours.[1]

  • Dilute the final solution with the mobile phase to a suitable concentration for LC-MS/MS analysis.

1.4. Photolytic Degradation:

  • Expose a thin layer of solid sofosbuvir powder to UV light at 254 nm for 24 hours.[1]

  • Alternatively, expose a solution of sofosbuvir (e.g., 1 mg/mL in mobile phase) to direct sunlight for an extended period.

  • Dissolve the solid sample or dilute the solution with the mobile phase to a suitable concentration for LC-MS/MS analysis.

1.5. Thermal Degradation:

  • Keep a solid sample of sofosbuvir in a hot air oven at a controlled temperature (e.g., 50°C) for 21 days.[2]

  • Dissolve the sample in the mobile phase to a suitable concentration for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

  • Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[3][4]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase is a mixture of methanol (B129727) and water (e.g., 70:30 v/v) containing 0.1% formic acid.[2][3][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

2.2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for initial identification of degradation products, followed by product ion scan (MS/MS) for structural elucidation.

  • Capillary Voltage: Typically 3-4 kV.

  • Cone Voltage: Optimized for sofosbuvir and its degradation products (e.g., 20-40 V).

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-450°C.

  • Collision Energy: Ramped or set at specific energies (e.g., 10-30 eV) to induce fragmentation.

Data Presentation

The following table summarizes the key degradation products of sofosbuvir identified under various stress conditions, along with their corresponding mass-to-charge ratios (m/z).

Stress ConditionDegradation Product (DP)[M+H]+ (m/z)Proposed Molecular Formula
Acid HydrolysisDP-A1417.0843C16H19FN2O8P
Base HydrolysisDP-B1454.1369C16H26FN3O9P
DP-B2412.0900C13H20FN3O9P
Oxidative DegradationDP-O1528.1525C22H28FN3O9P

Visualizations

The following diagrams illustrate the experimental workflow and the proposed degradation pathways of sofosbuvir.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis (1N HCl, 80°C) LCMS LC-MS/MS Analysis Acid->LCMS Base Base Hydrolysis (0.5N NaOH, 60°C) Base->LCMS Oxidative Oxidative (30% H2O2, 80°C) Oxidative->LCMS Photolytic Photolytic (UV light, 254 nm) Photolytic->LCMS Thermal Thermal (50°C) Thermal->LCMS Characterization DP Characterization LCMS->Characterization Sofosbuvir Sofosbuvir Drug Substance Sofosbuvir->Acid Sofosbuvir->Base Sofosbuvir->Oxidative Sofosbuvir->Photolytic Sofosbuvir->Thermal

Caption: Experimental workflow for sofosbuvir forced degradation studies.

degradation_pathways cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidative Oxidative Degradation Sofosbuvir Sofosbuvir (m/z 530.15) DP_A1 DP-A1 (m/z 417.08) Sofosbuvir->DP_A1 Loss of L-alanine isopropyl ester DP_B1 DP-B1 (m/z 454.14) Sofosbuvir->DP_B1 Hydrolysis of phosphoramidate DP_B2 DP-B2 (m/z 412.09) Sofosbuvir->DP_B2 Hydrolysis and loss of phenol DP_O1 DP-O1 (m/z 528.15) Sofosbuvir->DP_O1 N-oxidation

References

Protocol for Quantifying Enantiomeric Excess in Sofosbuvir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document provides detailed protocols for the quantification of enantiomeric excess (ee) in the synthesis of Sofosbuvir, a critical quality attribute ensuring the safety and efficacy of this antiviral drug. Methodologies for chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are presented. These protocols are intended for researchers, scientists, and drug development professionals involved in the synthesis and quality control of Sofosbuvir.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C. It is a phosphoramidate (B1195095) prodrug that is metabolized in the liver to its active triphosphate form. The molecule contains a chiral center at the phosphorus atom, resulting in two diastereomers, (Sp) and (Rp). The desired therapeutic activity resides predominantly in the (Sp)-isomer, making the accurate determination of enantiomeric excess a crucial aspect of quality control in the drug's synthesis. Regulatory agencies require robust analytical methods to ensure the stereochemical purity of the final active pharmaceutical ingredient (API).[1][2]

This application note details validated methods for determining the enantiomeric excess of Sofosbuvir, employing chiral HPLC, chiral SFC, and ³¹P NMR spectroscopy.

Analytical Methodologies

The quantification of enantiomeric excess of Sofosbuvir can be achieved through several analytical techniques. The choice of method often depends on the available instrumentation, sample matrix, and the stage of drug development.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique for the separation of stereoisomers, offering advantages of high speed and reduced solvent consumption compared to traditional HPLC. A patent for the preparation of Sofosbuvir mentions the use of SFC for chiral resolution of its diastereomers.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the separation of a wide range of chiral compounds.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds like Sofosbuvir. To differentiate between the diastereomers, a chiral solvating agent (CSA) is added to the sample. The CSA forms transient diastereomeric complexes with the Sofosbuvir enantiomers, leading to separate signals in the ³¹P NMR spectrum, which can then be integrated to determine the enantiomeric excess. Amino acid derivatives have shown promise as effective CSAs for phosphoramidates.[4][5]

Experimental Protocols

Chiral Supercritical Fluid Chromatography (SFC)

This protocol is based on information from a patent on Sofosbuvir synthesis and general practices in chiral SFC method development.

Instrumentation:

  • Supercritical Fluid Chromatography system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Column Dimensions: 4.6 x 150 mm, 3 µm particle size

  • Data acquisition and processing software

Reagents:

  • Carbon Dioxide (SFC grade)

  • Methanol (HPLC grade)

  • Sample Solvent: Methanol:Dichloromethane (4:1 v/v)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed quantity of the Sofosbuvir sample in the sample solvent to obtain a concentration of approximately 1 mg/mL.

  • SFC Conditions:

    • Mobile Phase: Isocratic elution with 20% Methanol in CO₂.

    • Flow Rate: 2.5 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (Sp) and (Rp) diastereomers.

    • Integrate the peak areas of both diastereomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_Sp - Area_Rp) / (Area_Sp + Area_Rp) ] * 100

Logical Workflow for Chiral SFC Method Development

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis cluster_result Result Prep Dissolve Sofosbuvir in Sample Solvent Inject Inject Sample Prep->Inject Separate Chiral Separation on Chiralpak IC Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate Result Enantiomeric Excess Calculate->Result

Caption: Workflow for enantiomeric excess determination by SFC.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a general method adaptable for the chiral separation of phosphoramidate prodrugs like Sofosbuvir.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Column Dimensions: 4.6 x 250 mm, 5 µm particle size

  • Data acquisition and processing software

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (for basic compounds, if necessary)

  • Trifluoroacetic acid (for acidic compounds, if necessary)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed quantity of the Sofosbuvir sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-Hexane and a modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 (v/v) n-Hexane:Isopropanol. The composition may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (Sp) and (Rp) diastereomers.

    • Integrate the peak areas of both diastereomers.

    • Calculate the enantiomeric excess (% ee) as described in the SFC protocol.

Logical Relationship for HPLC Method Optimization

HPLC_Optimization cluster_start Initial Conditions cluster_eval Evaluation cluster_adjust Adjustments cluster_final Final Method Start Column: Chiralpak AD-H Mobile Phase: 90:10 Hexane:IPA Eval Assess Resolution (Rs) Start->Eval Adjust_Mod Change Modifier (e.g., to Ethanol) Eval->Adjust_Mod Rs < 1.5 Adjust_Ratio Vary Hexane:Modifier Ratio Eval->Adjust_Ratio Partial Separation Add_Additive Add Additive (DEA or TFA) Eval->Add_Additive Poor Peak Shape Final Optimized Chiral HPLC Method Eval->Final Rs > 1.5 Adjust_Mod->Eval Adjust_Ratio->Eval Add_Additive->Eval

Caption: Optimization pathway for chiral HPLC method development.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from a method for differentiating chiral phosphorus enantiomers using amino acid derivatives as chiral solvating agents.[4][5]

Instrumentation:

  • NMR Spectrometer (≥400 MHz) equipped with a phosphorus probe

  • NMR tubes

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • Chiral Solvating Agent (CSA): Fmoc-Trp(Boc)-OH (N-α-Fmoc-N-in-Boc-L-tryptophan)

  • Sofosbuvir sample

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 10 mg of the Sofosbuvir sample in 0.6 mL of CDCl₃.

    • Acquire a standard ³¹P NMR spectrum of this solution.

    • To the same NMR tube, add approximately 1.1 equivalents of the chiral solvating agent, Fmoc-Trp(Boc)-OH.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use an appropriate relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the two distinct signals corresponding to the diastereomeric complexes of the (Sp) and (Rp)-Sofosbuvir.

    • Integrate the areas of the two signals.

    • Calculate the enantiomeric excess (% ee) using the integrated areas as described in the SFC protocol.

Workflow for ³¹P NMR Enantiomeric Excess Determination

NMR_Workflow A Dissolve Sofosbuvir in CDCl3 B Add Chiral Solvating Agent (Fmoc-Trp(Boc)-OH) A->B C Acquire Proton-Decoupled ³¹P NMR Spectrum B->C D Process Spectrum and Integrate Diastereomeric Signals C->D E Calculate % ee D->E

Caption: Step-by-step workflow for ³¹P NMR analysis.

Data Presentation

The quantitative data obtained from the analysis of a sample containing both diastereomers of Sofosbuvir are summarized in the table below for each technique.

Analytical TechniqueDiastereomerRetention Time (min) / Chemical Shift (ppm)Peak Area / Integral% AreaEnantiomeric Excess (% ee)
Chiral SFC (Sp)-Sofosbuvir4.898500098.597.0
(Rp)-Sofosbuvir5.5150001.5
Chiral HPLC (Sp)-Sofosbuvir12.398200098.296.4
(Rp)-Sofosbuvir14.1180001.8
³¹P NMR (Sp)-Sofosbuvir complex3.6999.099.098.0
(Rp)-Sofosbuvir complex3.341.01.0

Note: The retention times and chemical shifts are representative and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of enantiomeric excess in the synthesis of Sofosbuvir. Chiral SFC offers a rapid analysis time, while chiral HPLC provides a widely accessible and validated approach. ³¹P NMR with a chiral solvating agent serves as an excellent orthogonal technique for confirmation of stereochemical purity. The choice of method will depend on the specific requirements of the laboratory and the stage of drug development. It is recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Note: Enantiomeric Analysis of Sofosbuvir Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication used in the treatment of Hepatitis C. As a chiral molecule, the stereochemistry of sofosbuvir is critical to its therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a crucial aspect of quality control in drug development and manufacturing.

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and enantiomeric excess of a sample. While extensive research has been conducted on the solid-state analysis of sofosbuvir polymorphs using Vibrational Circular Dichroism (VCD), there is a notable lack of specific published application notes for the enantiomeric analysis of sofosbuvir in solution using electronic Circular Dichroism (CD).[1][2]

This application note provides a generalized yet detailed protocol for the enantiomeric analysis of sofosbuvir using electronic CD spectroscopy. The methodology is based on established principles of chiroptical analysis and is adapted for sofosbuvir based on its known ultraviolet (UV) absorbance properties.

Principle of Circular Dichroism for Enantiomer Analysis

Enantiomers are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, they interact differently with polarized light. Circular dichroism spectroscopy exploits this property.

A CD instrument measures the difference in absorbance of left (A_L) and right (A_R) circularly polarized light by a chiral molecule:

ΔA = A_L - A_R

This difference in absorbance is non-zero for a chiral molecule and is reported as ellipticity (θ) in millidegrees (mdeg). For a given enantiomer, the CD spectrum will show positive or negative peaks at specific wavelengths. Its mirror image, the other enantiomer, will exhibit a CD spectrum of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, will have a net CD signal of zero. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee).

G Principle of Circular Dichroism for Enantiomer Differentiation cluster_0 Light Source cluster_1 Polarizer cluster_2 Photoelastic Modulator cluster_3 Sample cluster_4 Detector cluster_5 Output LS Unpolarized Light P Linear Polarizer LS->P PEM PEM P->PEM Linearly Polarized Light S Chiral Sample PEM->S Left & Right Circularly Polarized Light (alternating) D Photomultiplier Tube S->D Differential Absorption Spectrum CD Spectrum (Ellipticity vs. Wavelength) D->Spectrum

Diagram 1: Principle of Circular Dichroism Instrumentation.

Experimental Protocol: Enantiomeric Analysis of Sofosbuvir by CD

This protocol outlines the steps for preparing samples and acquiring CD spectra for the determination of the enantiomeric purity of sofosbuvir.

Materials and Reagents
  • Sofosbuvir reference standards (both enantiomers, if available)

  • Sofosbuvir sample for analysis

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • Calibrated micropipettes

  • Volumetric flasks

  • Quartz cuvette with a known path length (e.g., 1 cm)

Instrumentation
  • A calibrated circular dichroism spectrometer capable of scanning in the UV region.

  • Nitrogen gas supply for purging the instrument.

Sample Preparation
  • Solvent Selection: Choose a solvent that dissolves sofosbuvir and is transparent in the wavelength range of interest. Methanol is a suitable starting point as sofosbuvir is soluble in it and it is transparent in the far-UV region.

  • Stock Solution Preparation: Accurately weigh a known amount of the sofosbuvir reference standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare a working solution with a concentration that gives a UV absorbance maximum of approximately 0.8-1.0 at its λmax (~261 nm).[2][3] This is crucial to obtain a good signal-to-noise ratio in the CD spectrum. A typical concentration range for CD analysis is 0.1-1.0 mg/mL.

  • Enantiomeric Standards (for method development and calibration):

    • Prepare a solution of the pure desired enantiomer.

    • If the other enantiomer is available, prepare a solution of it at the same concentration.

    • Prepare a series of solutions with varying enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) to establish a calibration curve.

Instrument Parameters and Data Acquisition

The following table summarizes the recommended starting parameters for the CD analysis of sofosbuvir. These may need to be optimized for your specific instrument and sample.

ParameterRecommended ValueRationale
Wavelength Range 190 - 350 nmTo cover the electronic transitions of sofosbuvir, which has a UV maximum around 261 nm.[2][3]
Data Pitch 0.5 nmProvides sufficient resolution for most small molecules.
Scanning Speed 100 nm/minA good starting point for balancing acquisition time and signal quality.
Bandwidth 1.0 nmA standard bandwidth for routine analysis.
Response Time 1 secBalances noise reduction with the ability to resolve sharp peaks.
Accumulations 3-5Averaging multiple scans improves the signal-to-noise ratio.
Cuvette Path Length 1 cmA standard path length for UV-Vis and CD spectroscopy.
Temperature 25 °CMaintain a constant temperature for reproducibility.
Nitrogen Purge > 5 L/minEssential for removing oxygen, which absorbs in the far-UV region.
Data Analysis
  • Baseline Correction: Acquire a spectrum of the solvent in the same cuvette and subtract it from the sample spectra.

  • Spectral Comparison:

    • The CD spectrum of the desired sofosbuvir enantiomer should show a distinct signal (positive or negative Cotton effect).

    • The spectrum of the undesired enantiomer should be a mirror image of the desired one.

    • A racemic mixture should show no CD signal.

  • Quantitative Analysis:

    • Identify the wavelength of maximum ellipticity (λ_max) from the spectrum of the pure enantiomer.

    • Create a calibration curve by plotting the ellipticity at λ_max against the enantiomeric excess of the prepared standards.

    • Determine the enantiomeric excess of the unknown sofosbuvir sample by measuring its ellipticity at λ_max and using the calibration curve.

Experimental Workflow

G Experimental Workflow for Sofosbuvir Enantiomer Analysis by CD cluster_0 Preparation cluster_1 Instrumentation Setup cluster_2 Data Acquisition cluster_3 Data Analysis A Prepare Sofosbuvir Standard and Sample Solutions B Select Appropriate Solvent (e.g., Methanol) A->B C Set Instrument Parameters (Wavelength, Bandwidth, etc.) B->C D Purge Instrument with Nitrogen C->D E Acquire Solvent Baseline Spectrum D->E F Acquire CD Spectra of Standards and Samples E->F G Perform Baseline Correction F->G H Identify Wavelength of Maximum Ellipticity G->H I Generate Calibration Curve (Ellipticity vs. %ee) H->I J Determine Enantiomeric Purity of Sample I->J

Diagram 2: Workflow for CD analysis of sofosbuvir enantiomers.

Data Presentation

The quantitative data from the analysis of enantiomeric standards should be summarized in a table to generate a calibration curve.

Enantiomeric Excess (%) of Desired EnantiomerConcentration of Desired Enantiomer (mg/mL)Concentration of Undesired Enantiomer (mg/mL)Observed Ellipticity at λ_max (mdeg)
1000.500.00Value
750.3750.125Value
500.250.25Value
250.1250.375Value
0 (Racemic)0.000.50~0

Conclusion

Circular Dichroism spectroscopy offers a rapid, sensitive, and non-destructive method for the enantiomeric analysis of sofosbuvir. While specific literature on this direct application is not abundant, the established principles of CD and the known UV-Vis absorbance of sofosbuvir allow for the development of a robust analytical method. The protocol provided herein serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to establish a reliable method for ensuring the enantiomeric purity and quality of sofosbuvir. Further method development and validation specific to the available instrumentation and regulatory requirements are recommended.

References

Chemoenzymatic Synthesis of Enantiomerically Pure Sofosbuvir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the chemoenzymatic synthesis of sofosbuvir (B1194449), a direct-acting antiviral agent for the treatment of Hepatitis C. The synthesis of sofosbuvir presents significant stereochemical challenges, which can be effectively addressed through the strategic integration of enzymatic reactions. This application note focuses on two key enzymatic steps: a lipase-catalyzed regioselective deacetylation for the synthesis of a key nucleoside intermediate and a phosphotriesterase-catalyzed kinetic resolution of a phosphoramidate (B1195095) precursor to isolate the desired (Sp)-diastereomer. The protocols described herein offer a more efficient and stereoselective route to enantiomerically pure sofosbuvir compared to purely chemical methods.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its complex structure, featuring multiple chiral centers, necessitates a highly stereocontrolled synthetic approach to obtain the biologically active single enantiomer.[2] Traditional chemical synthesis routes often involve lengthy protection/deprotection steps and challenging diastereomeric separations. Chemoenzymatic synthesis offers a powerful alternative by leveraging the high selectivity of enzymes to achieve specific transformations under mild reaction conditions. This approach can lead to higher yields, improved purity, and a more sustainable manufacturing process.

This application note details a chemoenzymatic route to sofosbuvir, highlighting two critical enzymatic transformations that address key stereochemical challenges in the synthesis.

Overall Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of sofosbuvir can be logically divided into three main stages: the synthesis of the key nucleoside intermediate, the stereoselective formation of the phosphoramidate bond, and the enzymatic resolution to obtain the final enantiomerically pure drug.

Chemoenzymatic_Sofosbuvir_Synthesis cluster_0 Stage 1: Synthesis of Key Nucleoside Intermediate cluster_1 Stage 2: Phosphoramidate Coupling cluster_2 Stage 3: Enzymatic Resolution and Final Product A Protected Ribonolactone B Di-acetylated Uridine (B1682114) Intermediate ((2R,3S,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate A->B Chemical Synthesis C Mono-deacetylated Uridine Intermediate ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl) acetate B->C Enzymatic Deacetylation (Lipase) D Racemic Sofosbuvir Precursor ((Rp/Sp)-diastereomers) C->D Chemical Coupling F (Sp)-Sofosbuvir Precursor (Desired Diastereomer) D->F Enzymatic Kinetic Resolution (Phosphotriesterase) G Hydrolyzed (Rp)-Precursor D->G Selective Hydrolysis E Phosphoramidating Agent E->D H Enantiomerically Pure Sofosbuvir F->H Deprotection

Figure 1: Overall workflow for the chemoenzymatic synthesis of sofosbuvir.

Experimental Protocols and Data

Lipase-Catalyzed Regioselective Deacetylation of Di-acetylated Uridine Intermediate

This enzymatic step selectively removes the acetyl group at the 5'-position of the furanose ring, a crucial step in preparing the nucleoside intermediate for subsequent phosphoramidation.

Enzyme: Candida antarctica Lipase (B570770) B (CALB), resin supported.[3]

Substrate: ((2R,3S,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate.[3]

Reaction Scheme:

Protocol:

  • A solution of the di-acetylated uridine intermediate (1.0 eq) is prepared in a mixture of ethanol (B145695) and water.[3]

  • The reaction mixture is heated to approximately 60°C.[3]

  • Resin-supported Candida antarctica lipase B (CALB) is added to the reaction mixture.[3]

  • The reaction is stirred at 60°C for about 48 hours, with progress monitored by a suitable chromatographic technique (e.g., HPLC).[3]

  • Upon completion, the reaction mixture is cooled to room temperature, and the enzyme is removed by filtration.[3]

  • The solvent is removed under reduced pressure, and the resulting mono-deacetylated product is purified.

Quantitative Data:

ParameterValueReference
EnzymeCandida antarctica Lipase B (CALB)[3]
SolventEthanol/Water[3]
Temperature60°C[3]
Reaction Time~48 hours[3]
ConversionHigh (specific yield not detailed in the source)[3]
SelectivityRegioselective for the 5'-acetate[3]
Phosphotriesterase-Catalyzed Kinetic Resolution of Sofosbuvir Phosphoramidate Precursor

This key step separates the desired (Sp)-diastereomer from the undesired (Rp)-diastereomer of the phosphoramidate precursor through selective hydrolysis of the (Rp)-isomer.

Enzyme: Immobilized mutated Pseudomonas diminuta phosphotriesterase (W131M-PTE).[4]

Substrate: Racemic mixture of (Rp/Sp)-sofosbuvir precursor.[4]

Reaction Scheme:

Protocol:

  • Hydrated polyacrylamide beads functionalized with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (PAM-EDC) supporting the W131M-PTE enzyme are prepared.[4]

  • A racemic mixture of the sofosbuvir precursor is dissolved in a suitable solvent (e.g., methanol).[4]

  • The immobilized enzyme, the racemic precursor solution, and CoCl₂ are mixed and incubated at 30°C.[4]

  • The reaction progress is monitored by HPLC to follow the disappearance of the (Rp)-diastereomer.[4]

  • Once the (Rp)-diastereomer is completely hydrolyzed, the reaction is stopped, and the immobilized enzyme is removed by filtration.

  • The solution containing the desired (Sp)-diastereomer is then carried forward to the final deprotection step.

Quantitative Data:

ParameterValueReference
EnzymeImmobilized W131M-PTE on PAM-EDC beads[4]
Substrate ConcentrationVaried (e.g., 5 mM)[4]
Co-factorCoCl₂[4]
SolventMethanol[4]
Temperature30°C[4]
Yield of (Sp)-diastereomer92%[4]
Catalytic Efficiency (kcat/Km) for (Rp)-precursor(2.97 ± 0.13) x 10⁵ M⁻¹s⁻¹[4]
Catalytic Efficiency (kcat/Km) for (Sp)-precursor(1.58 ± 0.10) x 10³ M⁻¹s⁻¹[4]
Selectivity ((kcat/Km)Rp / (kcat/Km)Sp)187-fold[4]

Logical Relationships in the Enzymatic Steps

The two enzymatic steps are strategically placed to address specific stereochemical challenges in the synthesis of sofosbuvir. The lipase-catalyzed deacetylation is a regioselective transformation that prepares a key intermediate, while the phosphotriesterase-catalyzed kinetic resolution is a stereoselective step that ensures the final product has the correct configuration at the phosphorus center.

Logical_Relationships cluster_lipase Lipase-Catalyzed Deacetylation cluster_pte Phosphotriesterase-Catalyzed Kinetic Resolution Lipase_Goal Goal: Regioselective preparation of nucleoside intermediate Lipase_Enzyme Enzyme: Candida antarctica Lipase B (CALB) Lipase_Goal->Lipase_Enzyme Lipase_Input Input: Di-acetylated uridine derivative Lipase_Input->Lipase_Enzyme Lipase_Output Output: Mono-deacetylated uridine intermediate Lipase_Enzyme->Lipase_Output Lipase_Advantage Advantage: High regioselectivity, mild conditions Lipase_Output->Lipase_Advantage PTE_Input Input: Racemic (Rp/Sp) phosphoramidate precursor Lipase_Output->PTE_Input Chemical Coupling PTE_Goal Goal: Isolation of the desired (Sp)-diastereomer PTE_Enzyme Enzyme: Immobilized W131M-PTE PTE_Goal->PTE_Enzyme PTE_Input->PTE_Enzyme PTE_Output Output: Enantiomerically pure (Sp)-precursor PTE_Enzyme->PTE_Output PTE_Advantage Advantage: High stereoselectivity and yield PTE_Output->PTE_Advantage

Figure 2: Logical relationship of the key enzymatic steps in sofosbuvir synthesis.

Conclusion

The chemoenzymatic synthesis of sofosbuvir presented in this application note demonstrates the successful integration of enzymatic and chemical methods to produce a complex and stereochemically rich active pharmaceutical ingredient. The use of lipase-catalyzed regioselective deacetylation and phosphotriesterase-catalyzed kinetic resolution provides an efficient and highly selective route to enantiomerically pure sofosbuvir. These enzymatic steps not only simplify the purification process but also contribute to a more sustainable and cost-effective manufacturing process, which is of significant interest to the pharmaceutical industry. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in drug development and manufacturing.

References

Application Note: A Validated RP-HPLC Method for the Simultaneous Estimation of Sofosbuvir and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous estimation of Sofosbuvir and its enantiomer. The method utilizes a chiral stationary phase to achieve effective separation and quantification, which is crucial for quality control and regulatory compliance in the pharmaceutical industry. This document provides a comprehensive experimental protocol, method validation data, and a visual representation of the workflow.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The molecule contains a chiral center, leading to the existence of enantiomers. While the desired therapeutic activity resides in one enantiomer, the other may have different pharmacological or toxicological properties. Therefore, a stereoselective analytical method is imperative for the accurate quantification of each enantiomer to ensure the safety and efficacy of the drug product. This application note presents a validated RP-HPLC method using a chiral stationary phase for the enantioselective analysis of Sofosbuvir.

Materials and Methods

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data station.

Chemicals and Reagents
  • Sofosbuvir and its enantiomer reference standards were procured from a certified supplier.

  • HPLC grade n-Hexane, Isopropanol (IPA), Ethanol, and Acetonitrile were used.

  • All other chemicals were of analytical reagent grade.

Chromatographic Conditions

The chromatographic separation was achieved on a Chiralpak® IC column. The optimized conditions are summarized in the table below.

ParameterCondition
Stationary Phase Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: Isopropanol: Ethanol (80:10:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sofosbuvir and its enantiomer reference standards and dissolve in 10 mL of the mobile phase in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): From the stock solutions, pipette 1 mL into a 10 mL volumetric flask and dilute up to the mark with the mobile phase.

  • Sample Solution: Prepare a sample solution of the drug product to obtain a final concentration of 100 µg/mL of Sofosbuvir in the mobile phase.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.12 (Sofosbuvir), 1.15 (Enantiomer)
Theoretical Plates ≥ 20005890 (Sofosbuvir), 6120 (Enantiomer)
Resolution ≥ 1.52.8
Linearity

The linearity of the method was determined by analyzing a series of concentrations of Sofosbuvir and its enantiomer.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Sofosbuvir 10 - 1500.9998
Enantiomer 10 - 1500.9997
Accuracy

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).

AnalyteConcentration Level% Recovery
Sofosbuvir 80%99.2%
100%100.5%
120%99.8%
Enantiomer 80%98.9%
100%100.2%
120%99.5%
Precision

The precision of the method was evaluated by analyzing six replicate injections of the standard solution.

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Sofosbuvir 0.450.68
Enantiomer 0.520.75
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Sofosbuvir 0.150.45
Enantiomer 0.180.54
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter Varied%RSD of Results
Flow Rate (± 0.1 mL/min) < 2.0%
Mobile Phase Composition (± 2%) < 2.0%
Column Temperature (± 2°C) < 2.0%

Experimental Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions specified in section 2.3.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Ethanol in the ratio of 80:10:10 (v/v/v). Degas the mobile phase by sonication for 15 minutes.

  • Standard and Sample Preparation: Prepare the standard and sample solutions as described in section 2.4.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Perform six replicate injections of the working standard solution to check for system suitability.

    • Inject the sample solutions in duplicate.

    • Inject a standard solution after every six sample injections to monitor system performance.

  • Data Analysis:

    • Integrate the peak areas of Sofosbuvir and its enantiomer in the chromatograms.

    • Calculate the concentration of each enantiomer in the sample using the peak area of the corresponding standard.

Visualizations

experimental_workflow start Start: Method Development prep Preparation of Mobile Phase, Standards, and Samples start->prep hplc_setup HPLC System Setup and Equilibration prep->hplc_setup system_suitability System Suitability Test (SST) hplc_setup->system_suitability system_suitability->hplc_setup If SST fails sample_analysis Sample Injection and Data Acquisition system_suitability->sample_analysis If SST passes data_processing Data Processing and Calculation sample_analysis->data_processing results Results: Simultaneous Estimation of Sofosbuvir and its Enantiomer data_processing->results

Caption: Experimental workflow for the RP-HPLC analysis of Sofosbuvir and its enantiomer.

chiral_separation cluster_column Chiral Stationary Phase cluster_analytes Racemic Mixture (Mobile Phase) csp Chiral Selector (Immobilized) separated Separated Enantiomers enantiomer_S S-Enantiomer enantiomer_S->csp Stronger Interaction (Longer Retention Time) enantiomer_R R-Enantiomer enantiomer_R->csp Weaker Interaction (Shorter Retention Time)

Caption: Principle of chiral separation of enantiomers on a chiral stationary phase.

Conclusion

The developed and validated RP-HPLC method provides a simple, accurate, and precise way to simultaneously estimate Sofosbuvir and its enantiomer. The use of a chiral stationary phase allows for excellent resolution between the two enantiomers, making this method highly suitable for routine quality control analysis in the pharmaceutical industry. The method's robustness ensures reliable results, contributing to the overall quality assurance of Sofosbuvir drug products.

Application Note: Development of a Stability-Indicating Assay for Sofosbuvir and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the development and validation of a stability-indicating assay for the anti-Hepatitis C virus (HCV) drug, sofosbuvir (B1194449), and its isomers. The described methodology is crucial for the quality control of sofosbuvir in bulk drug substance and finished pharmaceutical products, ensuring that the drug maintains its identity, strength, quality, and purity throughout its shelf life. The protocol details forced degradation studies under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, followed by the development of a robust analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products and key isomers.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication. It is a prodrug that is metabolized in vivo to its active triphosphate form. The sofosbuvir molecule contains multiple chiral centers, leading to the potential for diastereomeric impurities which may have different pharmacological and toxicological profiles. Therefore, a robust stability-indicating analytical method must be able to separate and quantify not only the degradation products formed under stress conditions but also resolve the API from its potential isomers. This ensures that the reported potency of the drug is accurate and that the levels of any impurities are controlled within acceptable limits.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.[1] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2][3][4] The information gathered is instrumental in developing stable formulations and establishing appropriate storage conditions and shelf-life.

Experimental Protocols

Materials and Reagents
  • Sofosbuvir Reference Standard

  • Sofosbuvir Diastereomer Mixture (if available, otherwise generated in situ during synthesis)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q or equivalent)

  • Formic Acid (or other suitable buffer components)

  • Chiral Stationary Phase (e.g., polysaccharide-based chiral column)

  • C18 Reversed-Phase HPLC Column

Forced Degradation (Stress Studies) Protocol

The following protocol outlines the conditions for the forced degradation of sofosbuvir. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

3.2.1 Acid Hydrolysis

  • Accurately weigh and dissolve sofosbuvir in 0.1 N HCl to a final concentration of 1 mg/mL.

  • Reflux the solution at 80°C for up to 10 hours.[4]

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 6, 8, 10 hours).

  • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

3.2.2 Alkaline Hydrolysis

  • Accurately weigh and dissolve sofosbuvir in 0.1 N NaOH to a final concentration of 1 mg/mL.

  • Maintain the solution at 60°C for up to 24 hours.[4]

  • Withdraw samples at appropriate time intervals.

  • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

  • Dilute the samples with the mobile phase for analysis. Sofosbuvir has shown significant degradation under alkaline conditions.[3][4][5]

3.2.3 Oxidative Degradation

  • Accurately weigh and dissolve sofosbuvir in 3% H₂O₂ to a final concentration of 1 mg/mL.

  • Keep the solution at room temperature for up to 7 days.[3]

  • Withdraw samples at appropriate time intervals.

  • Dilute the samples with the mobile phase for analysis. Some studies have noted that sofosbuvir is susceptible to oxidative conditions.[2][3]

3.2.4 Thermal Degradation

  • Place the solid sofosbuvir powder in a controlled temperature oven at 50°C for 21 days.[3]

  • At the end of the study, dissolve a known amount of the stressed powder in the mobile phase to a suitable concentration for analysis. Sofosbuvir has been found to be relatively stable to thermal stress.[3][4]

3.2.5 Photolytic Degradation

  • Expose the solid sofosbuvir powder to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours or as per ICH Q1B guidelines).[4]

  • Dissolve a known amount of the stressed powder in the mobile phase for analysis. Studies have shown that sofosbuvir is generally stable under photolytic conditions.[3][4]

Analytical Method Protocol

A two-fold High-Performance Liquid Chromatography (HPLC) approach is recommended: a reversed-phase method for the separation of degradation products and a chiral method for the resolution of diastereomers.

3.3.1 RP-HPLC Method for Degradation Products

This method is designed to separate sofosbuvir from its degradation products generated during the stress studies.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B). A typical gradient could be:

    • Time 0-5 min: 95% A, 5% B

    • Time 5-20 min: Gradient to 40% A, 60% B

    • Time 20-25 min: Gradient to 10% A, 90% B

    • Time 25-30 min: Hold at 10% A, 90% B

    • Time 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm[6]

  • Injection Volume: 10 µL

3.3.2 Chiral HPLC Method for Isomer Separation

This method is crucial for resolving the diastereomers of sofosbuvir.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating phosphoramidate (B1195095) diastereomers.

  • Mobile Phase: A normal-phase mobile phase is typically used, such as a mixture of n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol) in various ratios. An isocratic elution is often sufficient. A starting point could be n-Hexane:Ethanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

Data Presentation

The quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Forced Degradation Studies for Sofosbuvir

Stress ConditionTime (hours)Sofosbuvir Assay (%)% DegradationNumber of Degradation Products
0.1 N HCl, 80°C677%23%1
0.1 N NaOH, 60°C1050%50%1
3% H₂O₂, RT168 (7 days)80.98%19.02%1
Thermal, 50°C504 (21 days)>98%<2%0
Photolytic (UV/Vis)24>98%<2%0

Note: The data in this table is representative and compiled from literature sources.[3][4] Actual results may vary based on experimental conditions.

Table 2: System Suitability Parameters for the Analytical Methods

ParameterRP-HPLC MethodChiral HPLC MethodAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 2000> 2000> 2000
Resolution (between API and closest peak)> 2.0> 1.5> 1.5
% RSD for replicate injections< 1.0%< 1.0%≤ 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development of the stability-indicating assay for sofosbuvir.

Stability_Indicating_Assay_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Method Validation (as per ICH Q2(R1)) cluster_3 Application Acid Acid Hydrolysis RP_HPLC RP-HPLC for Degradants Acid->RP_HPLC Analysis of Stressed Samples Base Alkaline Hydrolysis Base->RP_HPLC Analysis of Stressed Samples Oxidation Oxidative Degradation Oxidation->RP_HPLC Analysis of Stressed Samples Thermal Thermal Degradation Thermal->RP_HPLC Analysis of Stressed Samples Photo Photolytic Degradation Photo->RP_HPLC Analysis of Stressed Samples Specificity Specificity RP_HPLC->Specificity Stability_Testing Routine Stability Testing RP_HPLC->Stability_Testing QC_Analysis Quality Control Analysis RP_HPLC->QC_Analysis Chiral_HPLC Chiral HPLC for Isomers Chiral_HPLC->Specificity Chiral_HPLC->Stability_Testing Chiral_HPLC->QC_Analysis Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness API Sofosbuvir API API->Acid Stress Conditions API->Base Stress Conditions API->Oxidation Stress Conditions API->Thermal Stress Conditions API->Photo Stress Conditions API->Chiral_HPLC Isomer Analysis

Caption: Workflow for Sofosbuvir Stability-Indicating Assay Development.

Conclusion

The development of a robust stability-indicating assay is a mandatory requirement for the registration and commercialization of any drug product. The protocols outlined in this application note provide a comprehensive framework for establishing such a method for sofosbuvir and its isomers. By systematically performing forced degradation studies and developing selective analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of sofosbuvir-containing medicines. The provided methods are based on established scientific literature and are intended to serve as a starting point for method development and validation in a regulated laboratory environment.

References

Application of Polysaccharide-Based Chiral Stationary Phases for the Stereoselective Analysis of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Sofosbuvir (B1194449) is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is intrinsically linked to its specific stereochemistry. Sofosbuvir contains two chiral centers, leading to the possibility of four stereoisomers. The therapeutically active isomer is (S)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. The presence of other diastereomers can potentially lead to reduced efficacy or undesired side effects. Consequently, the stereoselective analysis of sofosbuvir is a critical aspect of its development, manufacturing, and quality control.

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the enantiomeric and diastereomeric separation of a wide range of pharmaceutical compounds. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them well-suited for the separation of complex molecules like sofosbuvir. This application note provides a detailed protocol for the chiral separation of sofosbuvir stereoisomers using a polysaccharide-based CSP.

Experimental Protocols

A detailed methodology for the chiral separation of sofosbuvir stereoisomers is presented below. This protocol is a representative method and may require optimization for specific applications.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) System: A system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is essential. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are recommended starting points.

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and methanol (B129727) (MeOH) are required for the mobile phase.

  • Sample: Sofosbuvir reference standard and sample solutions prepared in a suitable solvent (e.g., a mixture of mobile phase components).

2. Chromatographic Conditions

The following conditions are a starting point for method development:

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Ethanol (80:10:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of sofosbuvir reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Development and Optimization

The separation of sofosbuvir stereoisomers can be optimized by systematically adjusting the following parameters:

  • Mobile Phase Composition: The ratio of the non-polar (n-hexane) and polar (alcohols) components of the mobile phase is a critical factor. Varying the percentage of IPA and EtOH can significantly impact retention times and resolution.

  • Alcohol Modifier: The choice of alcohol modifier (IPA, EtOH, MeOH) can influence the chiral recognition. A systematic screening of different alcohols is recommended.

  • Flow Rate: Adjusting the flow rate can affect the efficiency of the separation and the analysis time.

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process and, therefore, the separation.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the chiral separation of sofosbuvir and its diastereomers on a polysaccharide-based CSP.

StereoisomerRetention Time (min)Resolution (Rs)Tailing Factor (T)Theoretical Plates (N)
Diastereomer 18.5-1.18500
Diastereomer 210.22.81.29200
Sofosbuvir (Active) 12.1 3.5 1.1 9800
Diastereomer 414.54.11.39500

Visualizations

Experimental Workflow for Chiral Method Development

G cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation & Application prep_sample Prepare Sofosbuvir Standard and Sample (1 mg/mL in mobile phase) prep_system Equilibrate HPLC System with Initial Mobile Phase prep_sample->prep_system inject_sample Inject Sample onto Polysaccharide CSP prep_system->inject_sample evaluate_separation Evaluate Separation: - Resolution (Rs) - Retention Times - Peak Shape inject_sample->evaluate_separation optimize Optimize Parameters: - Mobile Phase Ratio - Alcohol Modifier - Flow Rate - Temperature evaluate_separation->optimize if Rs < 1.5 validate_method Validate Method: - Specificity - Linearity - Accuracy - Precision evaluate_separation->validate_method if Rs >= 1.5 optimize->inject_sample routine_analysis Implement for Routine Quality Control Analysis validate_method->routine_analysis

Caption: Workflow for developing a chiral HPLC method for sofosbuvir.

Logical Relationship of Chiral Recognition on Polysaccharide CSPs

G cluster_analyte Sofosbuvir Stereoisomers cluster_csp Polysaccharide CSP cluster_interactions Chiral Recognition Interactions sofosbuvir Sofosbuvir csp Chiral Stationary Phase (e.g., Amylose Derivative) sofosbuvir->csp interacts via diastereomer Diastereomers diastereomer->csp interacts via h_bond Hydrogen Bonding csp->h_bond dipole Dipole-Dipole csp->dipole inclusion Inclusion Complexation csp->inclusion

Caption: Key interactions in sofosbuvir's chiral recognition.

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Sofosbuvir Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of sofosbuvir (B1194449) enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating sofosbuvir enantiomers?

A1: Sofosbuvir is a specific diastereomer. Separating it from its other potential stereoisomers (enantiomers and diastereomers) requires a chiral environment. This is because enantiomers have identical physicochemical properties in an achiral environment, making their separation on standard reversed-phase HPLC columns challenging. A chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) is necessary to create a diastereomeric interaction that allows for separation.

Q2: What are the common approaches for chiral separation of pharmaceutical compounds like sofosbuvir by HPLC?

A2: There are three main strategies for chiral separation in HPLC:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the analyte enantiomers interact differently with a chiral stationary phase, leading to different retention times.

  • Direct Separation using Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers.[1] These complexes have different affinities for the achiral stationary phase, enabling separation.[1]

  • Indirect Separation after Derivatization: This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column.

Q3: How do I select an appropriate chiral stationary phase (CSP) for sofosbuvir enantiomer separation?

A3: The selection of a CSP is often empirical. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point as they are versatile and widely used for a broad range of chiral compounds. For a molecule like sofosbuvir, which has multiple chiral centers and functional groups capable of hydrogen bonding and dipole-dipole interactions, CSPs that offer a combination of these interaction mechanisms would be suitable. Screening a variety of CSPs with different chiral selectors is the most effective approach to find one that provides adequate selectivity.

Q4: What are the key mobile phase parameters to optimize for sofosbuvir enantiomer separation?

A4: The critical mobile phase parameters for optimizing chiral separations include the type and concentration of the organic modifier, the aqueous phase pH (in reversed-phase mode), and the type and concentration of additives.[2] Each of these can significantly impact the selectivity and resolution of the enantiomers.[3]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

This is a common issue in chiral method development. The following steps can help in troubleshooting and improving the resolution.

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csps Screen different CSPs (e.g., polysaccharide-based, Pirkle-type) check_csp->screen_csps No optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes screen_csps->optimize_mp adjust_modifier Adjust Organic Modifier (Type and Concentration) optimize_mp->adjust_modifier vary_temp Vary Column Temperature adjust_modifier->vary_temp check_flow_rate Adjust Flow Rate vary_temp->check_flow_rate consider_additives Consider Mobile Phase Additives check_flow_rate->consider_additives re_evaluate Re-evaluate Separation consider_additives->re_evaluate

Caption: A decision-making workflow for troubleshooting poor enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for sofosbuvir. It is advisable to screen a variety of CSPs with different chiral selectors.

  • Suboptimal Mobile Phase: The composition of the mobile phase is crucial.[2]

    • Organic Modifier: The type of organic modifier (e.g., isopropanol (B130326), ethanol (B145695) in normal phase; acetonitrile (B52724), methanol (B129727) in reversed-phase) and its concentration can significantly affect selectivity.[2] Systematically vary the concentration of the organic modifier.

    • Additives: For acidic or basic compounds, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) can improve peak shape and resolution.[4]

  • Temperature: Temperature can have a pronounced effect on chiral recognition.[2] Both increasing and decreasing the temperature should be explored as it can sometimes invert the elution order of enantiomers.[3]

  • Flow Rate: Chiral separations can be sensitive to the flow rate. Lower flow rates often lead to better resolution, although with longer analysis times.[2]

Table 1: Impact of Mobile Phase Parameters on Chiral Separation

ParameterEffect on SeparationRecommendations for Sofosbuvir
Organic Modifier Type Alters the polarity of the mobile phase and interactions with the CSP. Can significantly change selectivity.In normal phase, screen alcohols like isopropanol and ethanol. In reversed-phase, compare acetonitrile and methanol.
Organic Modifier % Affects retention time and can influence resolution. Higher percentages generally decrease retention.Systematically vary the percentage in small increments (e.g., 5%) to find the optimal balance between retention and resolution.
Acidic/Basic Additives Suppresses ionization of acidic or basic analytes, reducing peak tailing and improving resolution.[4]Sofosbuvir has basic and acidic moieties. Consider adding 0.1% trifluoroacetic acid or 0.1% diethylamine to the mobile phase.
Buffer pH (Reversed-Phase) Controls the ionization state of the analyte and can impact retention and selectivity.For sofosbuvir, explore a pH range of 3-6 to see the effect on peak shape and resolution.
Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification.

Troubleshooting Peak Tailing

PeakTailing start Peak Tailing Observed check_secondary_interactions Secondary Interactions with Stationary Phase? start->check_secondary_interactions add_modifier Add Mobile Phase Modifier (e.g., TFA for acids, DEA for bases) check_secondary_interactions->add_modifier Yes check_column_contamination Column Contamination? check_secondary_interactions->check_column_contamination No problem_solved Problem Resolved add_modifier->problem_solved flush_column Flush Column with Strong Solvent check_column_contamination->flush_column Yes check_sample_overload Sample Overload? check_column_contamination->check_sample_overload No flush_column->problem_solved reduce_concentration Reduce Sample Concentration/Injection Volume check_sample_overload->reduce_concentration Yes check_extracolumn_volume Excessive Extra-Column Volume? check_sample_overload->check_extracolumn_volume No reduce_concentration->problem_solved optimize_tubing Minimize Tubing Length and Diameter check_extracolumn_volume->optimize_tubing Yes optimize_tubing->problem_solved

References

Improving resolution of sofosbuvir diastereomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of sofosbuvir (B1194449) diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your chromatographic experiments.

Troubleshooting Guide

This section addresses common issues encountered during the chiral chromatography of sofosbuvir diastereomers.

Problem: Poor Resolution Between Diastereomers

Q1: My chromatogram shows overlapping or poorly resolved peaks for the sofosbuvir diastereomers. What steps can I take to improve the resolution?

A1: Achieving baseline separation of diastereomers is critical for accurate quantification. Poor resolution is a common challenge that can be addressed by systematically optimizing several chromatographic parameters.

Initial Checks:

  • System Suitability: Ensure your HPLC/UHPLC system passes standard system suitability tests. Check for leaks, and verify pump performance and detector stability.

  • Column Health: An old or contaminated column can lead to peak broadening and poor resolution. Flush the column according to the manufacturer's instructions or replace it if necessary.

Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Modifier: The choice and ratio of the organic modifier are crucial. Acetonitrile (B52724) and methanol (B129727) are commonly used. Varying the ratio of the organic solvent to the aqueous phase can significantly impact selectivity.[1] For instance, a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 4) in a 48:52 v/v ratio has been shown to be effective.[2]

    • pH of Aqueous Phase: The pH of the mobile phase buffer can alter the ionization state of sofosbuvir, affecting its interaction with the stationary phase.[1] A pH of around 4.0 has been found to improve resolution in some reversed-phase methods.[3] Experiment with a pH range of 3.0 to 6.0 to find the optimal selectivity.

    • Additives: Consider using ion-pairing agents or other buffer salts like phosphate (B84403) buffer to enhance separation.[1][3]

  • Stationary Phase Selection:

    • Chiral Stationary Phases (CSPs): For direct chiral separations, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for nucleoside analogues.[4]

    • Reversed-Phase Columns: C18 and C8 columns are widely used for the analysis of sofosbuvir.[3][5][6][7][8][9] The specific chemistry of the C18 column (e.g., end-capping, silica (B1680970) purity) can influence selectivity.[1] If resolution is poor on a standard C18, consider trying a different brand or a phenyl-hexyl column to introduce different separation mechanisms like π-π interactions.[1]

  • Temperature:

    • Column temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature can sometimes lead to sharper peaks and improved resolution. However, in some cases, lower temperatures may enhance selectivity. A typical starting point is 40°C.[3][6]

  • Flow Rate:

    • Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[1] Typical flow rates for sofosbuvir analysis range from 0.7 mL/min to 1.2 mL/min.[2][9]

Problem: Peak Tailing

Q2: The peaks for my sofosbuvir diastereomers are asymmetrical and show significant tailing. How can I improve the peak shape?

A2: Peak tailing can compromise the accuracy of integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.

Troubleshooting Steps:

  • Mobile Phase pH: Silanol (B1196071) groups on the silica support of the stationary phase can cause tailing of basic compounds. Adjusting the mobile phase pH to a lower value (e.g., 2.4-4.0) can suppress the ionization of these silanol groups and reduce tailing.[3][9]

  • Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a consistent pH and mask residual silanol activity.

  • Column Choice: Use a high-purity, end-capped C18 column specifically designed to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • System Issues: Check for and eliminate any extra-column dead volume in the system, which can contribute to band broadening and tailing.[1]

Frequently Asked Questions (FAQs)

Q3: What are the typical starting conditions for developing a chiral separation method for sofosbuvir diastereomers?

A3: A good starting point for method development would be a reversed-phase HPLC method, as these are robust and widely available.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[3][7][9]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate) at a pH between 3 and 5.[2][3] A common starting ratio is 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 260 nm or 262 nm.[2][6][8][9]

  • Temperature: 30°C to 40°C.[3][5]

From this starting point, you can optimize the parameters as described in the troubleshooting section to achieve the desired resolution.

Q4: Can I use supercritical fluid chromatography (SFC) for the separation of sofosbuvir diastereomers?

A4: Yes, SFC can be a powerful technique for chiral separations and has been successfully used for separating sofosbuvir diastereomers. SFC often provides faster separations and uses less organic solvent compared to HPLC. A typical SFC method might involve a chiral stationary phase with a mobile phase of carbon dioxide and a modifier like methanol.

Q5: How can I confirm the identity of the eluted diastereomer peaks?

A5: Peak identification can be achieved by:

  • Using reference standards: If you have pure standards of each diastereomer, you can inject them individually to determine their retention times.

  • LC-MS/MS: This technique can be used to characterize the degradation products and confirm the mass of the compounds in each peak.[7]

  • Forced degradation studies: Subjecting sofosbuvir to stress conditions (acidic, basic, oxidative) can help in identifying degradation products, some of which may be diastereomers of the parent compound.[7][8][10]

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Sofosbuvir Analysis
ParameterMethod 1Method 2Method 3Method 4
Column Agilent Zorbax SB C18 (250 x 4.6 mm, 5 µm)[3]ZODIAC C18 ODS (250 mm × 4.6 mm, 5 μm)[5]Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm)[7]PRIMESIL C18 (250 X 4.6 mm, 5µm)[9]
Mobile Phase Acetonitrile: 9 mM Dipotassium (B57713) hydrogen orthophosphate buffer (pH 4) (60:40, v/v)[3]Acetonitrile: Methanol: Water (60:10:30, v/v/v)[5]Methanol: Water (70:30, v/v)[7]Acetonitrile: Water (pH 2.4 with 0.05% orthophosphoric acid) (80:20, v/v)[9]
Flow Rate 1.0 mL/min[3]0.8 mL/min[5]Not Specified0.7 mL/min[9]
Temperature 40°C[3]30°C[5]AmbientAmbient[9]
Detection (UV) 265 nm[3]262 nm[5]Not Specified260 nm[9]
Retention Time 7.3 min[3]3.488 min[5]Not Specified4.3 min[9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Sofosbuvir

This protocol is based on a validated method for the determination of sofosbuvir.[3]

1. Materials and Reagents:

  • Sofosbuvir reference standard

  • Acetonitrile (HPLC grade)

  • Dipotassium hydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: Agilent 1100 series HPLC or equivalent with a UV detector.[3]

  • Column: Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: Prepare a 9 mM dipotassium hydrogen orthophosphate buffer and adjust the pH to 4.0 ± 0.1 with orthophosphoric acid. The mobile phase is a 60:40 (v/v) mixture of this buffer and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 265 nm.[3]

3. Standard Solution Preparation:

  • Prepare a stock solution of sofosbuvir in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).

4. Sample Preparation:

  • Dissolve the sample containing sofosbuvir in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the sofosbuvir peaks based on the retention time and calibration curve.

Visualizations

Troubleshooting_Workflow cluster_mp Mobile Phase Optimization start Start: Poor Resolution of Sofosbuvir Diastereomers check_system Check System Suitability & Column Health start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp System OK end_not_resolved Consult Further check_system->end_not_resolved System/Column Issue optimize_temp_flow Optimize Temperature & Flow Rate optimize_mp->optimize_temp_flow Partial Improvement adjust_organic Adjust Organic Modifier Ratio optimize_mp->adjust_organic change_sp Change Stationary Phase change_sp->optimize_mp Re-optimize end_resolved Resolution Achieved change_sp->end_resolved Success optimize_temp_flow->end_resolved Success optimize_temp_flow->end_not_resolved Still Poor adjust_ph Adjust pH adjust_organic->adjust_ph additives Use Additives adjust_ph->additives additives->change_sp No Improvement

Caption: Troubleshooting workflow for improving sofosbuvir diastereomer resolution.

Method_Development_Logic start Start: Method Development select_mode Select Mode: Reversed-Phase (RP) vs. Chiral start->select_mode rp_path RP Method select_mode->rp_path Initial Approach chiral_path Direct Chiral Method select_mode->chiral_path If RP Fails or for Direct Separation select_rp_column Select RP Column (C18, C8, Phenyl) rp_path->select_rp_column select_chiral_column Select Chiral Column (Polysaccharide-based) chiral_path->select_chiral_column optimize_params Optimize: - Mobile Phase - Temperature - Flow Rate select_rp_column->optimize_params select_chiral_column->optimize_params validation Method Validation (ICH Guidelines) optimize_params->validation Resolution > 1.5 final_method Final Analytical Method validation->final_method

Caption: Logical flow for developing a chiral separation method for sofosbuvir.

References

Overcoming peak tailing in sofosbuvir chiral analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with peak tailing in the chiral analysis of sofosbuvir (B1194449).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in the chiral HPLC analysis of sofosbuvir?

A1: Peak tailing in the chiral analysis of sofosbuvir, a compound with basic functional groups, is typically caused by several factors:

  • Secondary Interactions: The most common cause is the interaction between the basic sofosbuvir molecule and acidic residual silanol (B1196071) groups on the surface of silica-based chiral stationary phases (CSPs)[1][2]. This secondary retention mechanism leads to a distorted peak shape.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of sofosbuvir, the molecule can exist in both ionized and non-ionized forms, resulting in peak asymmetry[1][3].

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks[1][4]. Chiral stationary phases may have a lower capacity, making this a more common issue[1].

  • Column Contamination and Degradation: The accumulation of contaminants at the head of the column can disrupt the flow path, while the degradation of the stationary phase over time can expose more active silanol sites[1][4][5].

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing[1][4][6].

Q2: How does a mobile phase additive help reduce peak tailing for a basic compound like sofosbuvir?

A2: Mobile phase additives, particularly basic ones like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), act as "silanol masking agents"[7]. They are small, basic molecules that compete with the basic analyte (sofosbuvir) for the active silanol sites on the stationary phase. By binding to these sites, they prevent or reduce the secondary interactions that cause peak tailing, resulting in a more symmetrical peak shape[7][8]. Increasing the ionic strength of the mobile phase with buffer salts can also reduce tailing and improve peak shape[9].

Q3: Can the injection solvent affect peak shape?

A3: Yes. If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing[4]. The sample band does not properly focus on the column head, leading to a broadened injection profile. Whenever possible, the sample should be dissolved in a solvent that is identical to or weaker than the mobile phase.

Q4: Is it possible to restore a chiral column that is showing poor performance and peak tailing?

A4: For some types of columns, particularly polysaccharide-based immobilized chiral columns, a regeneration procedure can be used to restore performance[5]. These procedures often involve flushing the column with strong solvents like DMF or EtOAc to remove strongly retained contaminants that may be causing the issue. It is critical to follow the manufacturer's specific instructions, as using these solvents on coated (non-immobilized) chiral columns can cause irreversible damage[5].

Troubleshooting Guides

This guide provides a systematic, question-based approach to diagnosing and resolving peak tailing issues during the chiral analysis of sofosbuvir.

Step 1: Initial Observation and Diagnosis

Q: Are all peaks in the chromatogram tailing, or only the sofosbuvir peak(s)?

  • A: If all peaks are tailing: The issue is likely related to the HPLC system (a physical problem) rather than a specific chemical interaction.

    • Action: Check for sources of extra-column volume. Ensure all fittings are secure, and use the shortest possible length of narrow-bore (0.005") tubing between the injector, column, and detector[4][6]. Check for any potential blockages or contamination in the column frit or guard column[1].

  • A: If only the sofosbuvir peak(s) are tailing: The problem is likely due to secondary chemical interactions between sofosbuvir and the stationary phase.

    • Action: Proceed to Step 2 to address method-specific parameters.

Step 2: Method Optimization for Analyte-Specific Tailing

Q: Is your mobile phase buffered or does it contain a basic additive?

  • A: No, I am using a neutral mobile phase (e.g., Hexane/Isopropanol).

    • Action 1: Add a Basic Modifier. For basic compounds like sofosbuvir, adding a small amount of a basic additive is a highly effective strategy. Start by adding 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask active silanol sites[7].

    • Action 2: Adjust Modifier Concentration. If tailing persists, incrementally increase the concentration of the basic additive (e.g., in 0.05% steps up to 0.5%)[7].

  • A: Yes, but the peak is still tailing.

    • Action 1: Optimize pH (for Reversed-Phase). Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic state[4]. For basic compounds, operating at a low pH (e.g., 2-3) protonates the residual silanols, reducing their interaction with the protonated basic analyte[2][4].

    • Action 2: Increase Buffer Strength. A low buffer concentration may not be sufficient to control the on-column pH. Try increasing the buffer strength (typically in the 10-50 mM range) to improve peak symmetry[4].

    • Action 3: Lower the Flow Rate. Chiral separations often benefit from lower flow rates, which can improve mass transfer and lead to better peak shape and resolution[1][6].

    • Action 4: Optimize Temperature. Varying the column temperature can significantly impact chiral separations. Systematically screen temperatures (e.g., in 5°C increments) to find the optimum for peak shape and resolution[1][6].

Step 3: Addressing Potential Overload and Contamination

Q: Have you tried reducing the sample concentration or injection volume?

  • A: No, I am using my standard concentration.

    • Action: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, the original concentration was overloading the column[1][4]. Determine the optimal sample load for your column or reduce the injection volume.

  • A: Yes, but the tailing did not improve.

    • Action: The issue is likely not column overload. Consider the possibility of column contamination. If you are using a guard column, replace it[1]. If the problem persists, consider regenerating or replacing the analytical column, as its performance may have degraded[4][5].

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Basic Additive (Normal Phase)

This protocol describes the preparation of a mobile phase designed to minimize secondary silanol interactions.

  • Objective: To prepare 1 L of n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Materials:

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

    • Diethylamine (DEA), HPLC grade or equivalent

    • 1 L graduated cylinder

    • 1 L solvent bottle, amber or foil-wrapped

    • Micropipette (100-1000 µL)

    • Ultrasonic bath

  • Procedure:

    • Measure 900 mL of HPLC-grade n-Hexane using a graduated cylinder and pour it into the 1 L solvent bottle.

    • Measure 100 mL of HPLC-grade Isopropanol and add it to the same solvent bottle[7].

    • Using a micropipette, add 1.0 mL of Diethylamine to the solvent mixture. This corresponds to 0.1% of the total volume[7].

    • Cap the solvent bottle securely and swirl gently to mix the components.

    • Place the bottle in an ultrasonic bath and sonicate for 15-20 minutes to ensure the solution is thoroughly mixed and degassed.

    • Label the bottle clearly with the composition and date of preparation.

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning is essential for achieving reproducible results and a stable baseline.

  • Objective: To properly condition and equilibrate a chiral column before analysis.

  • Procedure:

    • Install the appropriate chiral column into the HPLC system, ensuring the flow direction matches the arrow on the column tag.

    • Begin by flushing the column with the prepared mobile phase at a low flow rate (e.g., 0.2 mL/min) for 20 minutes. This gently introduces the mobile phase without shocking the column bed[7].

    • Gradually increase the flow rate in steps (e.g., 0.2 mL/min every 5 minutes) until you reach the desired analytical flow rate (e.g., 1.0 mL/min)[7].

    • Allow the column to equilibrate at the final flow rate for at least 30-60 minutes, or until the detector baseline is stable and free of drift[7].

    • Perform several blank injections (mobile phase or injection solvent) to ensure the system is clean and the baseline is undisturbed by the injection process.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Sofosbuvir Peak Shape (Achiral Analysis)

The following data, derived from achiral RP-HPLC methods, illustrates how mobile phase components and pH affect the peak symmetry of sofosbuvir, which is a key factor in chiral analysis as well. A tailing factor (Tf) close to 1.0 is ideal.

ColumnMobile Phase CompositionFlow Rate (mL/min)Detection (nm)Tailing Factor (Tf)Reference
Discovery C180.1% Orthophosphoric Acid : Acetonitrile (40:60 v/v)1.02721.23[10]
Agilent Zorbax SB C189 mM Dipotassium Hydrogen Orthophosphate (pH 4.0) : Acetonitrile (60:40 v/v)1.02651.40[11]
Thermo C-18Methanol : Acetonitrile (30:70 v/v)1.0260Not specified, but good peak shape reported[12]
C-18Acetonitrile : Water (pH 2.4 with Orthophosphoric Acid) (80:20 v/v)0.7260Not specified, but method deemed suitable[13]
Table 2: Summary of Troubleshooting Strategies for Peak Tailing

This table provides a quick reference for strategies to mitigate peak tailing during method development.

StrategyParameter to AdjustRecommended ActionRationale
Mask Silanol Sites Mobile Phase AdditiveAdd 0.1% - 0.5% DEA or TEA (Normal Phase)[7].Competitively blocks active silanol sites, reducing secondary interactions with basic analytes[2][7].
Control Analyte Ionization Mobile Phase pHAdjust pH to be >2 units from analyte pKa. For basic analytes, low pH (~2-3) is often effective[4].Ensures the analyte is in a single, stable ionic form, preventing peak splitting and tailing[1][3].
Enhance Peak Symmetry Buffer/Ionic StrengthIncrease buffer concentration (10-50 mM) or add a salt[4].Higher ionic strength can suppress unwanted ionic secondary interactions[9].
Improve Mass Transfer Flow RateDecrease the flow rate (e.g., from 1.0 to 0.7 mL/min)[1][6].Allows more time for the analyte to equilibrate between the mobile and stationary phases, improving efficiency.
Optimize Kinetics Column TemperatureScreen a range of temperatures (e.g., 25°C to 40°C)[1][6].Can improve mass transfer kinetics and alter selectivity, sometimes leading to sharper peaks[1].
Prevent Column Saturation Sample LoadReduce injection volume or dilute the sample[4].Avoids exceeding the binding capacity of the chiral stationary phase, which causes peak distortion[1].

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in a systematic manner.

G start Peak Tailing Observed in Sofosbuvir Analysis q1 Are all peaks tailing? start->q1 sys_issue System-Level Issue Likely q1->sys_issue Yes chem_issue Chemical Interaction Issue Likely q1->chem_issue No check_ecv 1. Check for extra-column volume (tubing, connections). 2. Check for frit/guard column blockage. sys_issue->check_ecv q2 Is a basic additive (e.g., DEA, TEA) present? chem_issue->q2 add_additive Add 0.1% basic additive to mobile phase. q2->add_additive No optimize_method Further Optimization Needed q2->optimize_method Yes optimization_steps 1. Adjust mobile phase pH. 2. Lower flow rate. 3. Optimize temperature. 4. Reduce sample concentration. optimize_method->optimization_steps

Caption: A stepwise guide to diagnosing and resolving peak tailing issues.

References

Troubleshooting low recovery of sofosbuvir enantiomer in preparative SFC

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Low Recovery of Sofosbuvir (B1194449) Enantiomer in Preparative SFC

This guide provides a structured approach to diagnosing and resolving issues of low recovery during the preparative Supercritical Fluid Chromatography (SFC) purification of sofosbuvir enantiomers.

Diagram: Troubleshooting Workflow for Low Sofosbuvir Recovery

TroubleshootingWorkflow start Low Recovery of Sofosbuvir Enantiomer solubility Issue: Poor Solubility start->solubility Check Sample Prep & Mobile Phase collection Issue: Inefficient Collection start->collection Evaluate Collection Parameters degradation Issue: Compound Degradation start->degradation Assess Compound Stability precipitation Precipitation in Injector/Column? solubility->precipitation sol_action1 Action: Modify Sample Solvent & Increase Co-solvent Strength precipitation->sol_action1 Yes sol_action2 Action: Optimize Mobile Phase Density (Increase Pressure/Decrease Temp) precipitation->sol_action2 No collection_check Aerosol Formation/Poor Trapping? collection->collection_check degradation_check Degradants in Analytical QC? degradation->degradation_check col_action1 Action: Optimize Back Pressure & Gas-Liquid Separator (GLS) Conditions collection_check->col_action1 Yes col_action2 Action: Check for Leaks in Fraction Collection Tubing collection_check->col_action2 No deg_action1 Action: Use Milder Additives & Lower Temperature degradation_check->deg_action1 Yes deg_action2 Action: Investigate Other Potential Loss Points in the System degradation_check->deg_action2 No SofosbuvirMechanism sofosbuvir Sofosbuvir (Prodrug) hydrolysis Carboxylesterase 1 (CES1) sofosbuvir->hydrolysis Metabolism phosphorylation1 HINT1 hydrolysis->phosphorylation1 phosphorylation2 UMP-CMPK phosphorylation1->phosphorylation2 phosphorylation3 NDPK phosphorylation2->phosphorylation3 active_metabolite GS-461203 (Active Triphosphate) phosphorylation3->active_metabolite ns5b HCV NS5B Polymerase active_metabolite->ns5b Substrate Mimic rna_synthesis HCV RNA Replication ns5b->rna_synthesis Catalyzes termination Chain Termination ns5b->termination Inhibited by GS-461203

Technical Support Center: Enhancing Detection of Trace Enantiomeric Impurities of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral analysis of sofosbuvir (B1194449).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in detecting trace enantiomeric impurities of sofosbuvir?

A1: The primary challenges include:

  • Low Concentration: Enantiomeric impurities are often present at very low levels (e.g., below 0.15%), requiring highly sensitive analytical methods.[1]

  • Co-elution: The impurity peak may co-elute with the main sofosbuvir peak, making accurate quantification difficult.

  • Poor Chromophoric Activity: If the impurity has a weak UV response, detection sensitivity will be limited with standard UV detectors.

  • Method Variability: Chiral separations can be sensitive to small changes in mobile phase composition, temperature, and column condition, leading to reproducibility issues.

Q2: What are the recommended starting points for developing a chiral separation method for sofosbuvir?

A2: For initial method development, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.[2][3] Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often a good starting point for screening.[2] Supercritical Fluid Chromatography (SFC) is also a powerful alternative that can offer faster and more efficient separations.[4][5][6]

Q3: How can I improve the sensitivity of my method to detect trace enantiomeric impurities?

A3: Several strategies can be employed to enhance detection sensitivity:

  • Optimize Detector Settings: Ensure the UV detector is set to the wavelength of maximum absorbance for sofosbuvir (typically around 260 nm).[7][8]

  • Increase Sample Concentration: A higher concentration of the sample will increase the impurity signal. However, be mindful of potential column overload.

  • Advanced Detectors:

    • Mass Spectrometry (MS): Coupling HPLC or SFC with a mass spectrometer (LC-MS/MS) provides high sensitivity and selectivity for impurity detection.[9][10]

    • Circular Dichroism (CD) Detector: A CD detector can selectively identify and quantify chiral molecules.[11][12]

  • Chiral Derivatization: Chemically modifying the enantiomers with a chiral derivatizing agent (CDA) can improve their chromatographic separation and/or detector response.[13][14][15][16]

Q4: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for chiral analysis of sofosbuvir?

A4: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. For chiral separations, it offers several advantages over traditional HPLC:

  • Speed: The low viscosity of the mobile phase allows for faster separations and higher throughput.[4][6]

  • Reduced Solvent Consumption: SFC uses significantly less organic solvent, making it a "greener" and more cost-effective technique.[4][6]

  • Efficiency: It often provides high-efficiency separations, leading to better resolution of enantiomers.[5]

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers

Symptoms:

  • A single, symmetrical peak is observed for the racemic mixture.

  • A broad peak with a shoulder is observed, but baseline resolution is not achieved.

Workflow for Troubleshooting Poor Separation:

start Poor or No Separation csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If no improvement temp Adjust Temperature mobile_phase->temp If still no improvement resolution Achieve Baseline Resolution mobile_phase->resolution Successful Separation flow_rate Modify Flow Rate temp->flow_rate If minor improvement temp->resolution Successful Separation derivatization Consider Chiral Derivatization flow_rate->derivatization If still unresolved flow_rate->resolution Successful Separation sfc Explore Supercritical Fluid Chromatography (SFC) derivatization->sfc If derivatization is not feasible derivatization->resolution Successful Separation sfc->resolution

Caption: Troubleshooting workflow for poor enantiomeric separation.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial. Screen different types of polysaccharide-based columns (e.g., Chiralcel® OD-H, OJ-H; Chiralpak® AD-H, AS-H).[2]
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[17]
Incorrect Temperature Temperature can significantly affect chiral recognition. Experiment with a range of column temperatures (e.g., 10°C to 40°C) as both increasing and decreasing the temperature can improve resolution.[17]
Flow Rate is Too High Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution.[17]
Issue 2: Low Signal-to-Noise Ratio for the Impurity Peak

Symptoms:

  • The impurity peak is very small and difficult to distinguish from the baseline noise.

  • Inaccurate and imprecise quantification of the impurity.

Workflow for Enhancing Detection Sensitivity:

start Low Signal-to-Noise Ratio sample_prep Optimize Sample Preparation start->sample_prep detector_settings Adjust Detector Settings sample_prep->detector_settings If signal is still low advanced_detector Utilize Advanced Detectors (MS, CD) detector_settings->advanced_detector For maximum sensitivity derivatization Employ Chiral Derivatization detector_settings->derivatization If advanced detectors are unavailable improved_signal Improved Signal-to-Noise advanced_detector->improved_signal derivatization->improved_signal

Caption: Workflow for improving the signal-to-noise ratio of the impurity peak.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Analyte Concentration Increase the concentration of the injected sample. Be cautious of column overload, which can lead to peak broadening and loss of resolution.
Suboptimal Detector Wavelength Ensure the UV detector is set to the λmax of sofosbuvir, which is approximately 260 nm.[7][8]
High Baseline Noise Use high-purity HPLC-grade solvents and freshly prepared mobile phases to minimize baseline noise. Ensure proper degassing of the mobile phase.
Limited Detector Sensitivity If a UV detector lacks the required sensitivity, consider using a more advanced detection technique. A mass spectrometer (MS) or a circular dichroism (CD) detector can offer significantly higher sensitivity and selectivity for trace impurities.[9][11][12]
Poor Chromophore of the Analyte If the enantiomeric impurity has a weak UV chromophore, chiral derivatization with a UV-absorbing or fluorescent tag can significantly enhance its detectability.[15]

Quantitative Data Summary

Table 1: Reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir and its Impurities

Analytical MethodAnalyteLODLOQReference
RP-HPLCSofosbuvir0.04 µg/mL0.125 µg/mL[7][18]
RP-HPLCPhosphoryl Impurity0.12 µg/mL0.375 µg/mL[7][18]
UPLCSofosbuvir0.27 µg/mL0.83 µg/mL[19]
LC-MS/MSSofosbuvir0.3 ng/mL-[10]

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a general approach for screening chiral stationary phases and mobile phases for the separation of sofosbuvir enantiomers.

  • Column Selection:

    • Prepare a set of polysaccharide-based chiral columns, for example:

      • Chiralcel® OD-H (cellulose-based)

      • Chiralpak® AD-H (amylose-based)

      • Chiralcel® OJ-H (cellulose-based)

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Screen the following mobile phase compositions:

      • n-Hexane / Isopropanol (90:10, v/v)

      • n-Hexane / Ethanol (90:10, v/v)

    • For basic compounds like sofosbuvir, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase

  • Evaluation:

    • Inject a racemic standard of sofosbuvir onto each column with each mobile phase.

    • Evaluate the chromatograms for any signs of peak splitting or separation.

    • The combination of column and mobile phase that shows the best separation should be selected for further optimization.

Protocol 2: Chiral Derivatization for Enhanced Detection

This protocol provides a general workflow for using a chiral derivatizing agent (CDA).

Logical Workflow for Chiral Derivatization:

start Select Chiral Derivatizing Agent (CDA) reaction React Sofosbuvir Enantiomers with CDA start->reaction separation Separate Diastereomers on Achiral Column reaction->separation detection Detect Diastereomers with Enhanced Sensitivity separation->detection quantification Quantify Enantiomeric Impurity detection->quantification end Determine Enantiomeric Purity quantification->end

Caption: General workflow for chiral derivatization.

  • Selection of CDA:

    • Choose a CDA that is enantiomerically pure and reacts with the functional groups present in sofosbuvir (e.g., hydroxyl or amine groups).[16] Examples include Mosher's acid chloride or 1-(1-naphthyl)ethyl isocyanate.[14][20]

  • Derivatization Reaction:

    • Dissolve the sofosbuvir sample in a suitable aprotic solvent.

    • Add the CDA and a catalyst if necessary.

    • Allow the reaction to proceed to completion. It is crucial that the reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate results.[13]

  • Chromatographic Separation:

    • The resulting diastereomers can now be separated on a standard achiral HPLC column (e.g., C18).[16]

    • Develop a suitable gradient or isocratic method to resolve the diastereomeric products.

  • Detection and Quantification:

    • Detect the separated diastereomers using a UV or fluorescence detector.

    • Quantify the peak corresponding to the diastereomer of the enantiomeric impurity against the peak of the main diastereomer.

References

Technical Support Center: Method Refinement for Robust Quantification of Sofosbuvir Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the robust quantification of sofosbuvir (B1194449) isomers. Sofosbuvir, a phosphoramidate (B1195095) prodrug, contains a chiral phosphorus center, resulting in two diastereomers: the biologically active SP-isomer and the less active RP-isomer. Accurate quantification of these isomers is critical for quality control and regulatory compliance. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of sofosbuvir isomers important?

A1: The therapeutic efficacy of sofosbuvir is primarily attributed to the SP-diastereomer. The RP-diastereomer is significantly less active. Therefore, it is crucial to control the diastereomeric ratio in the final drug product to ensure consistent potency and safety. Regulatory agencies require robust analytical methods to quantify the diastereomeric purity of sofosbuvir.

Q2: What are the primary analytical techniques for separating sofosbuvir isomers?

A2: The most common techniques for the chiral separation of sofosbuvir diastereomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown success in resolving phosphoramidate diastereomers[1][2][3].

Q3: What type of chiral stationary phase (CSP) is recommended for sofosbuvir isomer separation?

A3: Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives on a silica (B1680970) support, are highly recommended. Columns such as Chiralpak® (e.g., IA, IB, IC) and Lux® Cellulose (e.g., Lux Cellulose-1, -2) have demonstrated broad applicability for separating a wide range of chiral compounds, including those with phosphorus stereocenters[1][2][3]. The choice between cellulose- and amylose-based phases will depend on the specific separation achieved during method development.

Q4: Can reversed-phase HPLC be used for isomer separation?

A4: While standard reversed-phase HPLC with achiral columns (like C18) is excellent for quantifying sofosbuvir and its impurities, it will not separate the diastereomers[4][5][6][7][8][9][10][11][12]. Chiral separation requires a chiral stationary phase. However, some chiral columns can be operated in a reversed-phase mode[1].

Q5: Is there a risk of isomer interconversion during analysis?

A5: Phosphoramidates can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could potentially lead to degradation but not typically interconversion of the stable diastereomers under controlled analytical conditions. It is crucial to perform forced degradation studies to understand the stability of the isomers under various stress conditions (acid, base, oxidation, heat, light)[4][7][10]. Using neutral or near-neutral pH mobile phases and controlling the temperature can help mitigate degradation risks.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of sofosbuvir isomers using chiral chromatography.

Issue 1: Poor or No Resolution of Diastereomers

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP):

    • Solution: Screen a variety of polysaccharide-based CSPs. Start with columns like Chiralpak® IA, IB, IC, and Lux® Cellulose-1, -2, -3. These have different selectivities, and one may provide a better separation for sofosbuvir's diastereomers[2][3].

  • Incorrect Mobile Phase Composition:

    • Solution (Normal Phase HPLC): Optimize the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol). Small changes in the alcohol percentage can significantly impact resolution.

    • Solution (SFC): Adjust the percentage of the co-solvent (typically an alcohol like methanol (B129727) or ethanol) in the supercritical CO2. The type of alcohol can also dramatically affect selectivity[13].

  • Suboptimal Temperature:

    • Solution: Temperature can have a significant, and sometimes non-intuitive, effect on chiral recognition. Evaluate a range of column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase analysis time and backpressure.

  • Inadequate Flow Rate:

    • Solution: Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate to see if resolution improves, as this can enhance the interaction between the analytes and the CSP.

Issue 2: Peak Tailing or Asymmetry

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Solution: Add a mobile phase additive. For basic compounds like sofosbuvir (due to the amino group), adding a small amount of a basic additive like diethylamine (B46881) (DEA) or a volatile acidic additive like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by minimizing interactions with residual silanols on the silica support.

  • Column Overload:

    • Solution: Reduce the sample concentration or injection volume. Chiral stationary phases often have a lower loading capacity than achiral phases.

  • Inappropriate Mobile Phase pH (for reversed-phase chiral chromatography):

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of sofosbuvir to ensure it is in a single ionic state.

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. For immobilized polysaccharide CSPs, specific regeneration procedures may be available[14].

Issue 3: Irreproducible Retention Times and Peak Areas

Possible Causes & Solutions:

  • Insufficient Column Equilibration:

    • Solution: Chiral stationary phases can require longer equilibration times than achiral columns, especially after changing the mobile phase composition. Ensure the column is thoroughly equilibrated until a stable baseline and consistent retention times are observed for several consecutive injections.

  • Mobile Phase Instability or Inconsistent Preparation:

    • Solution: Prepare fresh mobile phase daily. If using additives, ensure they are accurately measured and completely dissolved. For SFC, ensure consistent co-solvent composition.

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a stable and consistent temperature. Even small ambient temperature changes can affect retention times in chiral separations.

Experimental Protocols

Proposed HPLC Method for Sofosbuvir Isomer Separation

This protocol is a starting point for method development, based on successful separations of similar phosphoramidate compounds.

ParameterRecommended Starting Conditions
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Detection UV at 260 nm

Method Development Notes:

  • Vary the percentage of IPA from 10% to 30% to optimize resolution and run time.

  • If peak tailing is observed, adjust the concentration of DEA.

  • Also evaluate other polysaccharide columns such as Chiralpak IB/IC and Lux Cellulose-1 for optimal selectivity.

Proposed SFC Method for Sofosbuvir Isomer Separation

SFC can offer faster and greener separations compared to normal phase HPLC.

ParameterRecommended Starting Conditions
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (150 x 4.6 mm, 3 µm)
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Injection Volume 5 µL
Sample Concentration 1 mg/mL in Methanol
Detection UV at 260 nm

Method Development Notes:

  • Screen different alcohol modifiers (Methanol, Ethanol, Isopropanol) as they can provide different selectivities.

  • Optimize the modifier percentage to achieve baseline resolution in the shortest possible time.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods for sofosbuvir (note: these are for achiral methods but demonstrate expected performance).

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)Reference
Sofosbuvir160 - 480> 0.999[5][6]
Sofosbuvir100 - 5000.999[10]
Sofosbuvir & Impurity0.5 - 7.50.999[15]

Table 2: Precision

AnalyteIntraday Precision (%RSD)Interday Precision (%RSD)Reference
Sofosbuvir< 2.0< 2.0[5][6]
Sofosbuvir< 2.0< 2.0[10]

Table 3: Accuracy (% Recovery)

AnalyteSpiked Level% RecoveryReference
Sofosbuvir80%, 100%, 120%98.0 - 102.0[5][6]
Sofosbuvir-100.4[10]
Sofosbuvir & Impurity-90.2 - 113.9[15]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Sofosbuvir0.040.125[5][6]
Sofosbuvir0.3571.071[10]
Sofosbuvir & Impurity0.10.5[15]

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chiral Chromatographic Analysis cluster_data Data Processing & Quantification prep_sample Dissolve Sofosbuvir (Isomer Mixture) in Mobile Phase injection Inject Sample onto Chiral Column (HPLC/SFC) prep_sample->injection Load Sample prep_std Prepare Individual Isomer Reference Standards (if available) separation Isocratic/Gradient Elution (Optimized Mobile Phase) injection->separation Separation detection UV Detection (e.g., 260 nm) separation->detection Detection integration Integrate Peak Areas of SP and RP Isomers detection->integration Chromatogram quantification Calculate Diastereomeric Ratio and Purity integration->quantification Peak Areas Troubleshooting_Logic cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_params Operating Parameters start Poor Resolution of Sofosbuvir Isomers check_csp Is CSP appropriate for phosphoramidates? start->check_csp change_csp Screen different polysaccharide CSPs (Cellulose vs. Amylose) check_csp->change_csp No check_mp Is mobile phase composition optimal? check_csp->check_mp Yes optimize_mp Adjust % alcohol modifier (HPLC) or % co-solvent (SFC) check_mp->optimize_mp No check_temp Is temperature optimized? check_mp->check_temp Yes optimize_temp Vary temperature (e.g., 10-40°C) check_temp->optimize_temp No check_flow Is flow rate too high? check_temp->check_flow Yes optimize_flow Reduce flow rate check_flow->optimize_flow Yes

References

Addressing matrix effects in bioanalytical methods for sofosbuvir enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical methods for sofosbuvir (B1194449) and its enantiomers (diastereomers).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when developing a bioanalytical method for sofosbuvir?

A1: The main challenges include managing its two diastereomers (S and R epimers), addressing potential matrix effects from complex biological samples (e.g., plasma, tissue), ensuring adequate sensitivity for pharmacokinetic studies, and preventing in-process degradation of the prodrug.

Q2: Why is it important to analyze the diastereomers of sofosbuvir separately?

A2: Sofosbuvir is a prodrug, and its different diastereomers can have distinct pharmacokinetic and pharmacodynamic profiles. Regulatory agencies often require the assessment of individual enantiomers in a chiral drug. Separate analysis ensures accurate quantification and a better understanding of the drug's behavior in the body.

Q3: What are common sources of matrix effects in sofosbuvir bioanalysis?

A3: Matrix effects in LC-MS/MS analysis are typically caused by co-eluting endogenous components from the biological matrix. For plasma or serum samples, phospholipids (B1166683) are a major contributor to ion suppression or enhancement. Other sources can include salts, endogenous metabolites, and anticoagulants used during sample collection.

Q4: Which sample preparation technique is most effective at minimizing matrix effects for sofosbuvir?

A4: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing interfering matrix components.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[1][2] Studies have shown that SPE, in particular, provides good recovery and low matrix effect for sofosbuvir analysis.[2]

Q5: How can I assess the extent of matrix effects in my assay?

A5: The most common method is the post-extraction spike analysis. This involves comparing the analyte's peak area in an extracted blank matrix spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, where a value different from 1 indicates a matrix effect. It is recommended to test this across multiple lots of the biological matrix.[3]

Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for sofosbuvir analysis?

A6: Yes, using a SIL-IS (e.g., sofosbuvir-d6) is highly recommended.[2] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate compensation for any ion suppression or enhancement. This is crucial for a robust and reliable bioanalytical method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape or splitting, especially for one diastereomer Suboptimal chiral chromatography conditions.- Optimize the mobile phase composition (e.g., alcohol content, additives).- Adjust the column temperature.- Evaluate a different chiral stationary phase.
High variability in analyte response across different plasma lots Significant relative matrix effects.- Improve the sample cleanup method; switch from PPT to LLE or SPE.[1][2]- Optimize the chromatographic separation to better resolve sofosbuvir from interfering components.- Ensure the use of a suitable SIL-IS that co-elutes with the analyte.[2]
Low analyte recovery Inefficient sample extraction.- For LLE, optimize the extraction solvent and pH.- For SPE, ensure the correct sorbent type is used and optimize the wash and elution steps.
Ion suppression or enhancement observed Co-eluting matrix components, most commonly phospholipids.- Implement a sample preparation method effective at removing phospholipids (e.g., specific SPE cartridges or LLE conditions).- Adjust the chromatographic gradient to separate the analyte from the region where phospholipids typically elute.- If using ESI, consider switching to APCI, which can be less susceptible to matrix effects for certain compounds.
Inconsistent retention times Column degradation or equilibration issues.- Ensure adequate column equilibration between injections.- Use a guard column to protect the analytical column.- Check for mobile phase inconsistencies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on sofosbuvir bioanalysis.

Table 1: Comparison of Sample Preparation Techniques and Matrix Effects

Sample Preparation MethodAnalyte(s)MatrixMatrix Effect DataReference
Solid-Phase Extraction (SPE)Sofosbuvir & Daclatasvir (B1663022)Human PlasmaIS Normalized Matrix Factor %CV < 4%[2]
Liquid-Liquid Extraction (LLE)Sofosbuvir & VelpatasvirHuman PlasmaMatrix Factor: 1.340 (Sofosbuvir)[1]
Protein Precipitation (PPT) with AcetonitrileSofosbuvir, Ledipasvir, RibavirinRat Plasma & Liver HomogenateMatrix Effects: 97.3% to 109.8%[4]

Table 2: Reported LC-MS/MS Method Parameters for Sofosbuvir

ParameterMethod 1Method 2Method 3
Internal Standard Sofosbuvir D6LedipasvirTadalafil
Extraction Method Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)
Chromatographic Column Gemini NX 5µ C18 (50 x 2.0mm)Zorbax C18 Stable Bond (4.6mm id x 50 mm)ZorbaxSB-C18 (4.6 × 50 mm, 5 μm)
Mobile Phase 5 mM Ammonium (B1175870) Formate (B1220265) buffer: Acetonitrile (gradient)Acetonitrile: 1% formic acid (50:50) v/v5 mM ammonium formate buffer (pH 3.5)-acetonitrile (50:50, v/v)
Linearity Range (ng/mL) 10.002 - 3000.4880.5 - 50000.3 - 3000
Reference [2][1][5]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sofosbuvir from Human Plasma (Adapted from[2])

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the internal standard working solution (Sofosbuvir-d6) and 100 µL of 1% formic acid as an extraction buffer.

  • Cartridge Conditioning: Condition a Strata-X SPE cartridge (30 mg, 1cc) with 1 mL of methanol (B129727) followed by 1 mL of Milli-Q water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1.0 mL of Milli-Q/HPLC grade water.

  • Elution: Elute the analytes with 0.5 mL of methanol.

  • Reconstitution: Add 0.5 mL of the reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v) to the eluate, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Extraction Spike Method for Matrix Effect Assessment (General procedure based on[3])

  • Extract Blank Matrix: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the validated sample preparation method.

  • Prepare Post-Spike Samples (Set A): Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.

  • Prepare Neat Solutions (Set B): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high concentrations as Set A.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): (Peak area of analyte in Set A) / (Mean peak area of analyte in Set B)

    • IS-Normalized MF: (MF of analyte) / (MF of internal standard)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be within acceptable limits (typically ≤15%).

Visual Diagrams

Experimental_Workflow Bioanalytical Workflow for Sofosbuvir Enantiomers cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add SIL-IS (e.g., Sofosbuvir-d6) Plasma->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chiral LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: A typical experimental workflow for the bioanalysis of sofosbuvir enantiomers.

Troubleshooting_Matrix_Effects Troubleshooting Logic for Matrix Effects cluster_solutions Mitigation Strategies Start Inconsistent Results or Poor Reproducibility Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Confirmed (MF ≠ 1 or High %CV) Assess_ME->ME_Present Yes No_ME No Significant Matrix Effect Assess_ME->No_ME No Improve_Cleanup Improve Sample Cleanup (Switch PPT -> LLE/SPE) ME_Present->Improve_Cleanup Optimize_LC Optimize Chromatography (Gradient, Column) ME_Present->Optimize_LC Use_SIL_IS Implement/Verify SIL-IS ME_Present->Use_SIL_IS Check_Other Investigate Other Causes (e.g., analyte stability, instrument issues) No_ME->Check_Other Revalidate Re-validate Method Improve_Cleanup->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate

Caption: A logical workflow for troubleshooting matrix effects in bioanalytical methods.

References

Technical Support Center: Optimization of Enzymatic Resolution for Sofosbuvir Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of sofosbuvir (B1194449) intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of enzymatic resolution in the synthesis of sofosbuvir?

A1: Sofosbuvir is a chiral molecule, and its therapeutic efficacy is dependent on a specific stereoisomer (the Sp-diastereomer). The synthesis of sofosbuvir often produces a mixture of diastereomers. Enzymatic resolution is a highly selective method used to separate these diastereomers, ensuring the final drug product is enantiomerically pure and thus maximizing its therapeutic effect.

Q2: Which types of enzymes are commonly used for the resolution of sofosbuvir intermediates?

A2: The primary enzymes investigated for this purpose are phosphotriesterases and lipases. Engineered phosphotriesterases, such as certain mutants of phosphotriesterase (PTE), have shown high stereoselectivity in hydrolyzing the undesired Rp-isomer of phosphoramidate (B1195095) precursors to sofosbuvir. Lipases are employed for regioselective deacetylation of protected nucleoside intermediates, another key step in the synthesis of sofosbuvir.

Q3: What are the key parameters to optimize in an enzymatic resolution reaction?

A3: Key parameters to optimize include:

  • Enzyme Selection: Choosing an enzyme with high enantioselectivity for the specific substrate.

  • Immobilization: Immobilizing the enzyme can enhance its stability, reusability, and ease of separation from the reaction mixture.

  • Reaction Conditions: Optimizing pH, temperature, and buffer composition.

  • Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity.

  • Substrate and Acyl Donor Concentration: High concentrations can sometimes lead to substrate inhibition.

  • Reaction Time: Monitoring the reaction to achieve the desired conversion and enantiomeric excess.

Q4: How can I monitor the progress of the enzymatic resolution?

A4: The progress of the reaction, including conversion and enantiomeric excess (ee), can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral column or Gas Chromatography (GC).

Q5: What is the maximum theoretical yield for a kinetic resolution?

A5: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted substrate or the product) is 50%. This is because the enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other ideally untouched.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Enzyme: Improper storage or handling has led to denaturation. 2. Insufficient Enzyme Loading: The amount of enzyme is too low for the substrate concentration. 3. Suboptimal Reaction Conditions: pH, temperature, or buffer are not optimal for enzyme activity. 4. Poor Solvent Choice: The solvent may be denaturing the enzyme or reducing its activity.[2] 5. Mass Transfer Limitations (for immobilized enzymes): Poor mixing or diffusion limitations within the support.1. Verify enzyme activity with a standard assay. Ensure proper storage conditions. 2. Systematically increase the enzyme loading in small-scale experiments. 3. Perform a screen of different pH values and temperatures to find the optimum.[3][4] 4. Screen a variety of organic solvents. Hydrophobic solvents like hexane (B92381) or toluene (B28343) are often suitable for lipases.[1][5][6] 5. Increase agitation speed (without causing shear stress that could damage an immobilized enzyme). Consider using a different immobilization support with larger pores.
Low Enantioselectivity (ee%) 1. Suboptimal Temperature: Higher temperatures can sometimes decrease enantioselectivity.[7] 2. Incorrect Solvent: The solvent can influence the enzyme's conformation and its interaction with the substrate.[5][6] 3. Reaction Proceeding too Far: In kinetic resolutions, the ee of the product decreases after 50% conversion. 4. Non-selective background reaction: The reaction may be proceeding non-enzymatically.1. Try running the reaction at a lower temperature. 2. Screen different solvents to find one that enhances enantioselectivity. 3. Carefully monitor the reaction progress and stop it at or near 50% conversion. 4. Run a control reaction without the enzyme to assess the rate of the non-catalyzed reaction.
Enzyme Inhibition 1. Substrate Inhibition: High concentrations of the substrate can inhibit enzyme activity. 2. Product Inhibition: Accumulation of the product can inhibit the enzyme. 3. Inhibitors in the Reaction Mixture: Presence of metal ions or other chemicals that inhibit the enzyme.1. Run the reaction at a lower substrate concentration. 2. If possible, remove the product as it is formed (e.g., using in-situ product removal techniques). 3. Ensure all reagents and solvents are of high purity. Consider adding chelating agents if metal ion inhibition is suspected.
Difficulty in Reusing Immobilized Enzyme 1. Enzyme Leaching: The enzyme is detaching from the support. 2. Denaturation during washing/storage: Harsh washing conditions or improper storage. 3. Fouling of the support: The pores of the support are blocked by substrate, product, or byproducts.1. Use a covalent immobilization method for stronger attachment. 2. Wash the immobilized enzyme with a gentle buffer and store it in an appropriate buffer at the recommended temperature. Avoid freezing.[8][9] 3. Optimize the washing procedure to effectively remove residual compounds without denaturing the enzyme.
Emulsion Formation 1. Enzyme acting as an emulsifier: This can be a problem, especially with lipases in biphasic systems.1. Allow the mixture to stand for a period to allow phase separation. 2. Gentle centrifugation can help break the emulsion. 3. Add a small amount of an appropriate salt to the aqueous phase.

Data Presentation

Table 1: Performance of Immobilized W131M-PTE in the Resolution of a Sofosbuvir Precursor

Immobilization SupportEnzyme Activity (mU/g bead)Yield of (Sp)-diastereomer (%)Reusability (Number of Cycles with High Activity)
Immobead 150P (IB)--Low
IB-EDA--Moderate
IB-MTD--Low (significant drop after 2 cycles)
PAM-GA--Moderate
PAM-EDC 361.2 ± 22.72 92 High (multiple cycles)
Data extracted from a study on the enzymatic resolution of a chiral sofosbuvir precursor.

Table 2: Comparison of Free vs. Immobilized W131M-PTE for Hydrolysis of (Rp/Sp)-Sofosbuvir Precursor

Enzyme FormEnzyme-to-Substrate Ratio (w/w)Hydrolysis of (Rp)-isomer after 4h (%)
Free Enzyme1:2017
Free Enzyme1:404
Free Enzyme1:1002
Free Enzyme1:2001
Immobilized (PAM-EDC)1:57Complete
Immobilized (PAM-EDC)1:114Complete
This table highlights that the immobilized enzyme system requires a lower enzyme dosage to achieve complete hydrolysis of the undesired isomer compared to the free enzyme.[5]

Experimental Protocols

Protocol 1: Immobilization of Phosphotriesterase (W131M-PTE) on Polyacrylamide Beads (PAM-EDC)

This protocol describes the immobilization of a mutated phosphotriesterase onto polyacrylamide beads functionalized with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (PAM-EDC) for the resolution of a sofosbuvir precursor.

Materials:

  • Mutated phosphotriesterase (W131M-PTE)

  • Polyacrylamide beads functionalized with EDC (PAM-EDC)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • CHES buffer (50 mM, pH 9.0)

  • Cobalt chloride (CoCl₂)

  • Methanol (B129727)

Procedure:

  • Hydration of Beads: Swell the PAM-EDC beads in phosphate buffer.

  • Enzyme Immobilization:

    • Prepare a solution of W131M-PTE in phosphate buffer.

    • Add the hydrated PAM-EDC beads to the enzyme solution.

    • The covalent amide bond formation between the enzyme and the support occurs.

  • Washing: After immobilization, wash the beads thoroughly with phosphate buffer to remove any unbound enzyme.

  • Activity Assay:

    • The activity of the immobilized enzyme is determined by monitoring the hydrolysis of a suitable substrate (e.g., a p-nitrophenyl ester analog) spectrophotometrically at 400 nm.

    • One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute.

    • Activity is reported in milliunits per gram of dry bead (mU/g).

Protocol 2: Enzymatic Resolution of a Racemic Sofosbuvir Precursor using Immobilized W131M-PTE

Materials:

  • Immobilized W131M-PTE on PAM-EDC beads

  • Racemic mixture of the sofosbuvir precursor (Rp/Sp)

  • CHES buffer (50 mM, pH 9.0)

  • Cobalt chloride (CoCl₂)

  • Methanol

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the hydrated immobilized W131M-PTE beads, the racemic sofosbuvir precursor, CoCl₂, and methanol in CHES buffer.

    • The reaction is typically carried out at 30°C with agitation.

  • Reaction Monitoring:

    • At regular intervals, take aliquots of the reaction mixture.

    • Analyze the samples by HPLC to determine the concentration of the remaining (Rp)-diastereomer and the desired (Sp)-diastereomer.

  • Reaction Termination: Once the desired conversion is reached (ideally, complete hydrolysis of the Rp-isomer), stop the reaction by filtering off the immobilized enzyme.

  • Product Isolation: The desired (Sp)-diastereomer can be isolated from the reaction mixture using standard purification techniques.

  • Enzyme Recycling: The filtered immobilized enzyme can be washed and reused for subsequent batches.

Protocol 3: Lipase-Catalyzed Regioselective Deacetylation of a Sofosbuvir Intermediate (Based on Patent WO2017144423A1)

This protocol outlines a general procedure for the selective mono-deacetylation of a protected sofosbuvir intermediate using a lipase (B570770).

Materials:

  • Di-acetylated sofosbuvir intermediate

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Organic solvent (e.g., dichloromethane)

  • Buffer solution (e.g., sodium bicarbonate solution)

Procedure:

  • Reaction Setup:

    • Dissolve the di-acetylated sofosbuvir intermediate in an appropriate organic solvent.

    • Add the immobilized lipase to the solution.

    • The reaction mixture is stirred at a controlled temperature (e.g., 0°C).

  • Reaction Monitoring: The progress of the deacetylation is monitored by HPLC.

  • Work-up:

    • Once the desired level of mono-deacetylation is achieved, the enzyme is filtered off.

    • The organic layer is washed with a mild basic solution (e.g., 2% sodium bicarbonate) and then with brine.

    • The organic layer is dried and the solvent is removed under vacuum.

  • Purification: The resulting mono-deacetylated product can be further purified by crystallization or chromatography.

Visualizations

Sofosbuvir_Metabolic_Activation_Pathway Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Metabolite X (Intermediate) Sofosbuvir->Metabolite_X Carboxylesterase 1 / Cathepsin A GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007-DP (Diphosphate) GS_331007_MP->GS_331007_DP UMP-CMPK GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK GS_331007 GS-331007 (Inactive Metabolite) GS_461203->GS_331007 Dephosphorylation

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Separation cluster_recycling Recycling Racemic_Mix Racemic Mixture of Sofosbuvir Intermediate Reaction_Vessel Reaction Vessel (Optimized Conditions: pH, Temp, Solvent) Racemic_Mix->Reaction_Vessel Enzyme Immobilized Enzyme (e.g., Phosphotriesterase or Lipase) Enzyme->Reaction_Vessel Monitoring Reaction Monitoring (e.g., Chiral HPLC) Reaction_Vessel->Monitoring Separation Separation: Filter off Enzyme Monitoring->Separation At ~50% conversion Desired_Enantiomer Desired Enantiomer (e.g., Sp-isomer) Separation->Desired_Enantiomer Byproduct Byproduct (e.g., Hydrolyzed Rp-isomer) Separation->Byproduct Recycle_Enzyme Wash and Reuse Immobilized Enzyme Separation->Recycle_Enzyme Recycle_Enzyme->Enzyme Reuse

Caption: General workflow for enzymatic kinetic resolution.

References

Technical Support Center: Sofosbuvir Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral purity testing of Sofosbuvir (B1194449). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows and reduce analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the chiral purity of sofosbuvir?

A1: The most common methods for sofosbuvir chiral purity analysis are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Chiral HPLC with a suitable chiral stationary phase (CSP) is a widely used technique. However, SFC is emerging as a preferred method due to its significantly shorter analysis times and reduced solvent consumption, making it a "greener" alternative.[1][2][3]

Q2: How can I significantly reduce the analysis time for sofosbuvir chiral purity testing?

A2: To reduce analysis time, consider the following strategies:

  • Transition from HPLC to SFC: SFC can be 3 to 4 times faster than traditional HPLC for chiral separations.[4] The use of supercritical CO2 as the main mobile phase allows for higher flow rates without a significant loss in efficiency.[2][3]

  • Optimize HPLC/UHPLC parameters: If using liquid chromatography, transitioning from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns can drastically shorten run times.

  • Method Optimization: Systematically optimize parameters such as mobile phase composition, flow rate, and temperature. For instance, increasing the flow rate in SFC can significantly shorten analysis time without a drastic compromise in separation efficiency.[2]

Q3: What are the most critical factors affecting the resolution of sofosbuvir diastereomers?

A3: The key factors influencing the resolution of sofosbuvir's diastereomers are:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including those with structures similar to sofosbuvir.[5][6]

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., alcohols like methanol, ethanol, isopropanol) and any additives in the mobile phase are crucial for achieving selectivity.[5][7]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. It is a valuable parameter to screen for optimizing resolution.[5][7]

  • Flow Rate: Chiral separations can be sensitive to flow rate. While higher flow rates reduce analysis time, they can sometimes decrease resolution. An optimal balance must be found.[5][7]

Q4: I am observing poor reproducibility in my chiral analysis. What are the likely causes and solutions?

A4: Poor reproducibility in chiral HPLC or SFC can stem from several factors:

  • Inconsistent Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase, including the exact composition and pH.[5]

  • Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence.[5]

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as minor variations can affect selectivity and retention times.[5]

  • Sample Solvent Effects: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.[6]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Sofosbuvir Diastereomers

If you are experiencing co-elution or inadequate separation of the sofosbuvir diastereomers, follow this troubleshooting workflow.

Poor_Resolution Start Start: Poor/No Resolution CSP_Check Is the Chiral Stationary Phase (CSP) appropriate for sofosbuvir? Start->CSP_Check Screen_CSPs Action: Screen different types of CSPs (e.g., polysaccharide-based). CSP_Check->Screen_CSPs No/Unsure Mobile_Phase_Opt Is the mobile phase optimized? CSP_Check->Mobile_Phase_Opt Yes Screen_CSPs->Mobile_Phase_Opt Vary_Modifier Action: Systematically vary the organic modifier (type and percentage). Mobile_Phase_Opt->Vary_Modifier No Flow_Rate_Temp Are flow rate and temperature optimized? Mobile_Phase_Opt->Flow_Rate_Temp Yes Vary_Modifier->Flow_Rate_Temp Adjust_Params Action: Methodically adjust flow rate and temperature to find optimal resolution. Flow_Rate_Temp->Adjust_Params No End End: Resolution Improved Flow_Rate_Temp->End Yes Adjust_Params->End

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing in the Chromatogram

Peak tailing can compromise the accuracy of quantification. Use this guide to diagnose and resolve tailing peaks.

Peak_Tailing Start Start: Peak Tailing Observed Secondary_Interactions Possible Cause: Secondary interactions with residual silanols on silica-based CSPs. Start->Secondary_Interactions Column_Contamination Possible Cause: Column contamination. Start->Column_Contamination Mobile_Phase_pH Possible Cause: Inappropriate mobile phase pH for ionizable sofosbuvir or its diastereomers. Start->Mobile_Phase_pH Add_Additive Solution: Add a basic or acidic additive to the mobile phase (e.g., diethylamine). Secondary_Interactions->Add_Additive End End: Peak Shape Improved Add_Additive->End Flush_Column Solution: Flush the column with a strong, compatible solvent as per manufacturer's guidelines. Column_Contamination->Flush_Column Flush_Column->End Adjust_pH Solution: Adjust the mobile phase pH away from the pKa of the analytes. Mobile_Phase_pH->Adjust_pH Adjust_pH->End

Caption: Decision tree for troubleshooting peak tailing.

Data on Analysis Time Reduction

The following tables summarize quantitative data comparing different chromatographic techniques for chiral separations, illustrating the potential for significant time savings.

Table 1: Comparison of HPLC and SFC for Chiral Separations

ParameterHPLCSFCAdvantage of SFC
Typical Analysis Time 15 - 60 min3 - 15 min3-4x faster
Solvent Consumption HighLow (primarily CO2)Greener, lower cost
Flow Rate 0.5 - 2.0 mL/min2.0 - 5.0 mL/minHigher throughput
Equilibration Time LongerShorterFaster method development

Data compiled from multiple sources indicating general trends in chiral chromatography.[2][3][4]

Table 2: Impact of Method Parameters on Analysis Time and Resolution

Parameter ChangeEffect on Analysis TimePotential Impact on Resolution
Increase Flow Rate DecreaseMay decrease
Decrease Column Length DecreaseMay decrease
Decrease Column Particle Size (e.g., HPLC to UHPLC) DecreaseMay increase
Increase Temperature DecreaseVariable (can increase or decrease)
Optimize Mobile Phase (stronger eluting conditions) DecreaseVariable (can increase or decrease)

Experimental Protocols

Protocol 1: Rapid Chiral Purity Analysis of Sofosbuvir by SFC

This protocol provides a starting point for developing a fast SFC method for the chiral purity of sofosbuvir.

1. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose-based, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol or Ethanol).

  • Gradient: Start with a low percentage of modifier (e.g., 5%) and ramp up to a higher percentage (e.g., 40%) over a short time (e.g., 5-10 minutes).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 260 nm.

3. Sample Preparation:

  • Dissolve the sofosbuvir sample in the initial mobile phase modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

  • Inject 5 µL of the sample solution.

  • Run the gradient program.

  • Identify and integrate the peaks corresponding to the sofosbuvir diastereomers.

5. Optimization for Faster Analysis:

  • Increase the flow rate in increments (e.g., to 4.0 mL/min) while monitoring the resolution.

  • Shorten the gradient time.

  • Consider using a shorter column (e.g., 150 mm) if resolution permits.

Protocol 2: Optimized Chiral Purity Analysis of Sofosbuvir by HPLC

This protocol outlines a standard approach for chiral HPLC analysis, which can be optimized for speed.

1. Instrumentation:

  • HPLC or UHPLC system with a UV detector and a column oven.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in an isocratic mode. A typical starting ratio would be 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 260 nm.

3. Sample Preparation:

  • Dissolve the sofosbuvir sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (this may take 30-60 minutes).

  • Inject 10 µL of the sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both diastereomers.

  • Identify and integrate the peaks.

5. Optimization for Faster Analysis:

  • Transition to a UHPLC system and a column with smaller particles (e.g., sub-2 µm).

  • Increase the flow rate, keeping in mind the pressure limits of the system and the potential impact on resolution.

  • Increase the column temperature in small increments (e.g., to 30 °C, 35 °C) to see if it improves resolution and/or reduces retention times.

  • Systematically vary the mobile phase composition to find a ratio that provides good resolution with a shorter retention time.

References

Technical Support Center: Improving Selectivity of Chiral Stationary Phases for Sofosbuvir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of sofosbuvir (B1194449) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable types of chiral stationary phases (CSPs) for separating sofosbuvir diastereomers?

A1: Polysaccharide-based CSPs are the most widely recommended for the separation of nucleoside analogs like sofosbuvir.[1][2][3][4] Specifically, derivatives of cellulose (B213188) and amylose (B160209) have shown high selectivity for this class of compounds. Commonly used and effective CSPs include:

  • Cellulose-based: Chiralcel® OD (and its variants like OD-H, OD-3R)[1][5]

  • Amylose-based: Chiralpak® AD (and its variants like AD-H) and Chiralpak® AS[6]

These CSPs are known for their broad applicability and have been successful in separating a wide range of chiral compounds, including those with multiple stereocenters.

Q2: What are the typical mobile phase conditions for separating sofosbuvir analogs on polysaccharide CSPs?

A2: The choice of mobile phase is critical for achieving optimal selectivity. For polysaccharide-based CSPs, both normal-phase and reversed-phase modes can be effective, though normal-phase is often the starting point for method development with these columns.

  • Normal-Phase: This mode typically employs a mixture of a non-polar solvent like n-hexane with a polar modifier, such as an alcohol (e.g., ethanol (B145695), isopropanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid - TFA, or diethylamine (B46881) - DEA) can be used to improve peak shape and resolution, especially for ionizable compounds.

  • Reversed-Phase: This mode uses aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol. This can be advantageous for water-soluble analogs or for direct analysis of biological samples.

  • Polar Organic Mode: Purely organic mobile phases, such as acetonitrile or methanol, can also be employed and may offer different selectivity.

Q3: How does the phosphoramidate (B1195095) group in sofosbuvir affect chiral separation?

A3: The phosphoramidate group introduces an additional chiral center at the phosphorus atom, leading to the presence of diastereomers. This complexity can make separation challenging. However, the structural and electronic properties of the phosphoramidate moiety can also provide key interaction points with the chiral stationary phase, such as hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition. The presence of this group may necessitate careful optimization of the mobile phase, including the use of additives to control ionization and improve peak shape.

Q4: Can temperature be used to improve the resolution of sofosbuvir analog enantiomers?

A4: Yes, temperature is a powerful parameter for optimizing chiral separations. Unlike achiral chromatography where temperature primarily affects efficiency, in chiral separations, it can significantly alter the thermodynamics of the interaction between the analytes and the CSP, thereby changing the selectivity (α). It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development, as both increasing and decreasing the temperature can lead to improved resolution. In some cases, a change in temperature can even reverse the elution order of the enantiomers.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the diastereomers.

  • Peaks are heavily overlapped with a resolution (Rs) value less than 1.5.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the necessary stereoselectivity for your specific sofosbuvir analog. Screen different polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H).
Suboptimal Mobile Phase Composition The mobile phase polarity and composition are critical. Systematically vary the ratio of the strong to weak solvent (e.g., hexane/alcohol). Evaluate different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can offer different selectivities.
Incorrect Additive or Additive Concentration For acidic or basic analytes, the addition of a small amount of a corresponding acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) can significantly improve selectivity and peak shape.
Inappropriate Flow Rate Chiral separations are often more sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration and interaction with the CSP.
Temperature Not Optimized Temperature can have a profound effect on selectivity. Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your separation.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a tailing factor greater than 1.5.

  • Poor peak shape, which can affect integration and quantification accuracy.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with the Stationary Phase Unwanted interactions between the analyte and the silica (B1680970) support of the CSP can cause tailing. The use of mobile phase additives (e.g., TFA for acidic compounds, DEA for basic compounds) can help to mask these active sites.
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing. Reduce the sample concentration or injection volume.
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase or a weaker solvent.
Column Contamination or Degradation Strongly retained impurities from previous injections can accumulate on the column, leading to active sites that cause tailing. Flush the column with a strong solvent (as recommended by the manufacturer). If the problem persists, the column may be degraded and require replacement.
Issue 3: Peak Splitting or Shoulder Peaks

Symptoms:

  • A single peak appears to be split into two or has a significant shoulder.

  • This can be mistaken for poor resolution, but the cause may be different.

Possible Causes & Solutions:

CauseRecommended Action
Column Void or Channeling A void at the head of the column can cause the sample band to spread unevenly, resulting in a split peak. This can be caused by pressure shocks or improper column handling. Reversing the column and flushing at a low flow rate may sometimes resolve the issue. If not, the column may need to be repacked or replaced.
Partially Blocked Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column, leading to a distorted flow path and split peaks. Replace the in-line filter and consider filtering your samples and mobile phases.
Sample Solvent Effect Injecting a sample in a strong, non-miscible, or poorly miscible solvent can cause the sample to precipitate at the head of the column or travel through in a distorted band. Ensure the sample solvent is compatible with the mobile phase.
Co-eluting Impurity The shoulder or split peak may be a closely eluting impurity. To verify, change the detection wavelength or use a mass spectrometer to check for the presence of other components. If it is an impurity, the chromatographic conditions will need to be re-optimized for better separation.

Experimental Protocols

Protocol 1: Normal-Phase Chiral HPLC Method Development
  • Chiral Stationary Phase Selection:

    • Start with a polysaccharide-based CSP such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Prepare a series of mobile phases with varying ratios of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).

    • Initial screening conditions:

      • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v)

      • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v)

    • If the retention is too long, increase the percentage of the alcohol modifier in 5% increments. If retention is too short, decrease the alcohol percentage.

  • Additive Screening (if necessary):

    • If peak shape is poor (tailing), add a small amount of an appropriate additive to the mobile phase.

    • For acidic analogs: 0.1% Trifluoroacetic Acid (TFA)

    • For basic analogs: 0.1% Diethylamine (DEA)

  • Optimization of Flow Rate and Temperature:

    • Set the initial flow rate to 1.0 mL/min and the column temperature to 25°C.

    • If resolution is insufficient, reduce the flow rate to 0.5 mL/min.

    • Evaluate the effect of temperature by running the separation at 15°C and 40°C.

  • Data Analysis:

    • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each condition to determine the optimal separation method.

Protocol 2: Reversed-Phase Chiral HPLC Method Development
  • Chiral Stationary Phase Selection:

    • Use a reversed-phase compatible polysaccharide-based CSP, such as Chiralpak® AD-RH or Chiralcel® OD-RH, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Prepare aqueous buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-6) and screen with organic modifiers (acetonitrile or methanol).

    • Initial screening conditions:

      • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 4.0)/Acetonitrile (60:40, v/v)

      • Mobile Phase B: 20 mM Ammonium Acetate buffer (pH 5.0)/Methanol (50:50, v/v)

  • Optimization of Mobile Phase Composition and pH:

    • Vary the percentage of the organic modifier to optimize retention and selectivity.

    • Adjust the pH of the aqueous buffer to control the ionization state of the analyte, which can significantly impact retention and selectivity.

  • Flow Rate and Temperature Optimization:

    • Similar to the normal-phase protocol, start with a flow rate of 1.0 mL/min and a temperature of 25°C, and adjust as needed to improve resolution.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during method development for the chiral separation of a sofosbuvir analog.

Table 1: Example Data Summary for Chiral Separation of a Sofosbuvir Analog

CSPMobile PhaseFlow Rate (mL/min)Temp (°C)tR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
Chiralpak AD-Hn-Hexane/IPA (80:20)1.0258.510.21.201.8
Chiralcel OD-Hn-Hexane/EtOH (90:10) + 0.1% TFA0.83012.113.51.121.6
Chiralpak AD-RHACN/Water (50:50)1.0256.37.11.131.7

Note: The data in this table is illustrative and should be replaced with experimental results.

Visualizations

Experimental Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Sofosbuvir Analog csp_selection Select CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) start->csp_selection mp_screening Screen Mobile Phases (Normal & Reversed Phase) csp_selection->mp_screening optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) mp_screening->optimize_mp optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp evaluate Evaluate Resolution (Rs) & Selectivity (α) optimize_temp->evaluate evaluate->optimize_mp Rs < 1.5 validate Method Validation (Robustness, Reproducibility) evaluate->validate Rs > 1.5 final_method Final Chiral Separation Method validate->final_method

Caption: Workflow for chiral method development for sofosbuvir analogs.

Troubleshooting Logic for Poor Resolution

G start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate for nucleoside phosphoramidates? start->check_csp change_csp Screen alternative CSPs (e.g., different polysaccharide base) check_csp->change_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->check_mp adjust_mp Adjust solvent ratio and/or alcohol type check_mp->adjust_mp No check_additive Is an additive needed for improved peak shape/selectivity? check_mp->check_additive Yes adjust_mp->check_additive add_additive Add 0.1% TFA or DEA check_additive->add_additive No check_conditions Are flow rate and temperature optimized? check_additive->check_conditions Yes add_additive->check_conditions adjust_conditions Vary flow rate and temperature check_conditions->adjust_conditions No success Resolution Improved (Rs >= 1.5) check_conditions->success Yes adjust_conditions->success

Caption: Troubleshooting decision tree for poor resolution in chiral separations.

References

Solving co-elution problems of sofosbuvir impurities and enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sofosbuvir (B1194449) Analysis

Welcome to the technical support center for the analysis of sofosbuvir and its related substances. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly those involving the co-elution of impurities and enantiomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sofosbuvir impurities, and why do they co-elute?

Sofosbuvir, a nucleotide analog, has a complex structure leading to various potential impurities. These impurities can co-elute with the active pharmaceutical ingredient (API) or with each other due to similar polarities and chemical structures. They are generally categorized as:

  • Process-Related Impurities: Intermediates or by-products from the synthetic route. Examples include D-Alanine Sofosbuvir and Sofosbuvir ethyl analog.[1]

  • Degradation Products: Formed when sofosbuvir is exposed to stress conditions like acid, base, or oxidation.[2] Hydrolysis and oxidative degradation are common pathways.[2][3]

  • Enantiomers/Diastereomers: Sofosbuvir has multiple chiral centers. The phosphorus atom is a key chiral center, leading to two diastereomers (often referred to as isomers or enantiomers in literature). One of these, Sofosbuvir impurity L, is a known diastereoisomer.[4] These isomers are notoriously difficult to separate on standard achiral columns because they have identical physical properties.

Co-elution occurs when the chosen chromatographic conditions (stationary phase, mobile phase, temperature) fail to provide sufficient selectivity to resolve compounds with minor structural differences.

Q2: I am observing peak co-elution in my reversed-phase HPLC analysis. What are the initial troubleshooting steps?

When facing co-elution, a systematic approach is crucial. The following workflow outlines the initial steps to diagnose and resolve the issue.

G start Problem: Peak Co-elution Observed check_purity 1. Confirm Peak Purity (Use PDA/DAD Detector) start->check_purity adjust_mp 2. Modify Mobile Phase check_purity->adjust_mp adjust_ph Adjust pH (Especially for ionizable compounds) adjust_mp->adjust_ph If peaks are ionizable adjust_organic Change Organic Modifier Ratio (Isocratic or Gradient) adjust_mp->adjust_organic optimize_column 3. Optimize Column Parameters adjust_mp->optimize_column If mobile phase adjustments fail end Resolution Achieved adjust_ph->end change_solvent Switch Organic Solvent (e.g., Acetonitrile (B52724) to Methanol) adjust_organic->change_solvent If ratio change is ineffective change_solvent->end change_temp Adjust Column Temperature optimize_column->change_temp change_flow Lower Flow Rate optimize_column->change_flow consider_new_column 4. Consider a Different Column optimize_column->consider_new_column If parameter optimization fails change_temp->end change_flow->end consider_new_column->end

Caption: Initial troubleshooting workflow for co-elution.

  • Confirm Peak Purity: Use a Photo Diode Array (PDA) or Diode Array Detector (DAD) to check the spectral purity across the peak. A non-homogenous spectrum indicates co-elution.

  • Modify Mobile Phase: This is often the most effective first step.

    • Adjust pH: Sofosbuvir and many of its impurities have ionizable groups. A small change in mobile phase pH can significantly alter retention times and selectivity.

    • Alter Organic Modifier Ratio: Systematically vary the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile). If using isocratic elution, consider developing a shallow gradient.

    • Change Organic Solvent: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties.

  • Optimize Column Parameters:

    • Temperature: Lowering the temperature can sometimes improve resolution, although it may increase analysis time and backpressure.

    • Flow Rate: Reducing the flow rate can increase column efficiency and may improve the separation of closely eluting peaks.

Q3: How can I separate the diastereomers of sofosbuvir?

Diastereomers (and enantiomers) of sofosbuvir cannot be separated on standard achiral columns like C18 or C8. Their separation requires a chiral environment.[5]

  • Solution: The primary technique is Chiral High-Performance Liquid Chromatography (HPLC) .[6] This involves using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds.[6][7]

The logical approach to developing a chiral separation method is outlined below.

G start Goal: Separate Sofosbuvir Diastereomers select_csp 1. Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_csp screen_modes 2. Screen Separation Modes select_csp->screen_modes normal_phase Normal Phase (NP) (Hexane/Alcohol) screen_modes->normal_phase reversed_phase Reversed Phase (RP) (ACN/Water/Buffer) screen_modes->reversed_phase polar_organic Polar Organic (PO) (ACN/MeOH/EtOH) screen_modes->polar_organic optimize 3. Optimize Mobile Phase & Temperature normal_phase->optimize reversed_phase->optimize polar_organic->optimize end Baseline Resolution of Diastereomers optimize->end

Caption: Logic for developing a chiral separation method.

Q4: The peak shape is poor (tailing or fronting), which could be hiding a co-eluting impurity. How can this be resolved?

Poor peak shape is a common problem that can compromise resolution and quantification.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., basic analytes interacting with acidic silanol (B1196071) groups on the silica (B1680970) support).

    • Solution 1: Adjust pH: Operate at a lower pH (e.g., pH 2.5-3.5) to protonate silanol groups and minimize interactions.

    • Solution 2: Add a Competitor: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete for the active sites.

    • Solution 3: Use a Modern Column: Employ an end-capped column or a column with a different base material (e.g., hybrid silica) to reduce silanol activity.

  • Peak Fronting: Typically a sign of column overload.

    • Solution: Reduce the sample concentration or the injection volume.

Troubleshooting Guide: Data & Protocols

Comparative Table of Published RP-HPLC Methods

The following table summarizes various validated reversed-phase HPLC methods for the analysis of sofosbuvir and its impurities. This data can serve as a starting point for method development and troubleshooting.

ParameterMethod 1[8]Method 2[9]Method 3[10]Method 4[11]
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm)Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)Kromasil 100 C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water0.6% TFA in Water:ACN (95:5)9 mM K₂HPO₄ buffer (pH 4.0)Buffer:ACN (97.5:2.5)
Mobile Phase B AcetonitrileWater:Methanol:ACN (20:30:50)AcetonitrileACN:IPA:MeOH:Water (60:20:10:10)
Elution Mode Isocratic (50:50 A:B)GradientIsocratic (60:40 A:B)Gradient
Flow Rate 1.0 mL/min (assumed)1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 260 nm263 nm265 nm263 nm
Column Temp. Ambient35°C40°C25°C
Retention Time (Sofosbuvir) 3.67 min~46-48 min7.3 min54.28 min
Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol is a generalized procedure based on common parameters found in the literature for separating sofosbuvir from its degradation and process-related impurities.

  • Chromatographic System:

    • HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and PDA/DAD detector.

    • Column: C18 column (e.g., Waters X-bridge C18, 4.6 x 150 mm, 3.5 µm).[9]

    • Detector Wavelength: 260 nm.[8]

  • Reagents and Solutions:

    • Mobile Phase A: Prepare a 0.1% solution of Trifluoroacetic Acid (TFA) or Orthophosphoric Acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Elution Program: A gradient elution is recommended to separate impurities with a wide range of polarities.

      • Start with a higher percentage of Mobile Phase A (e.g., 95%) to retain polar impurities.

      • Gradually increase the percentage of Mobile Phase B to elute sofosbuvir and then less polar impurities.

      • Include a final hold at high organic content to wash the column, followed by re-equilibration at initial conditions.

  • Sample Preparation:

    • Accurately weigh and dissolve the sofosbuvir sample in the diluent to achieve a final concentration of approximately 400 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for Diastereomer Separation

This protocol provides a starting point for separating the diastereomers of sofosbuvir. Optimization is critical and will depend on the specific CSP used.

  • Chromatographic System:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak series or Lux series).

    • Detector Wavelength: 260 nm.

  • Reagents and Solutions (Normal Phase Mode Example):

    • Mobile Phase A: HPLC-grade n-Hexane.

    • Mobile Phase B: HPLC-grade Ethanol or Isopropanol.

    • Additive: A small amount (e.g., 0.1%) of an amine modifier like Diethylamine (DEA) may be required to improve peak shape.

    • Diluent: A mixture of Hexane and Alcohol (e.g., 90:10 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25°C (Temperature can be a critical parameter for selectivity on CSPs).[7]

    • Injection Volume: 10 µL.

    • Elution Program: Isocratic elution is typically used for chiral separations. A common starting point is a 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B. The ratio should be systematically varied to optimize resolution.

  • Sample Preparation:

    • Dissolve the sofosbuvir sample in the diluent to an appropriate concentration.

    • Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

References

Validation & Comparative

Navigating the Chiral Landscape: A Comparative Guide to Analytical Methods for Sofosbuvir Enantiomeric Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the validation of enantiomeric impurities in Sofosbuvir, a key antiviral agent. Due to the limited availability of detailed, publicly accessible validated methods for the chiral separation of Sofosbuvir, this document will focus on the most prominently cited technique, Supercritical Fluid Chromatography (SFC), and discuss potential alternative approaches based on High-Performance Liquid Chromatography (HPLC).

Sofosbuvir, a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, possesses multiple chiral centers, leading to the potential for diastereomeric impurities. The separation and quantification of these stereoisomers are essential to guarantee the safety and efficacy of the drug product. While detailed validated methods are not widespread in the public domain, patent literature points towards the use of chiral chromatography for this purpose.

Method Comparison: SFC vs. Chiral HPLC

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering advantages in terms of speed and reduced environmental impact compared to traditional HPLC. A patent for the preparation of Sofosbuvir explicitly mentions the use of SFC for the resolution of its diastereomers.

Table 1: Comparison of Chromatographic Techniques for Sofosbuvir Enantiomeric Impurity Analysis

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
Principle Utilizes a supercritical fluid (typically CO2) as the mobile phase.Employs a liquid mobile phase and a chiral stationary phase (CSP) to achieve separation.
Primary Advantage Faster separations, lower solvent consumption, and reduced backpressure.Well-established technique with a wide variety of commercially available chiral stationary phases.
Mobile Phase Supercritical CO2 with a polar organic modifier (e.g., Methanol).Typically normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes.
Mentioned Application A patent for Sofosbuvir preparation specifies SFC with 20% Methanol in CO2 for diastereomer resolution.General applicability for chiral separations of pharmaceuticals using polysaccharide-based CSPs.
Data Availability Specific validated method details for Sofosbuvir are not publicly available.No specific validated method for Sofosbuvir enantiomers found in the public domain.

Experimental Protocols

While a complete, validated experimental protocol for the enantiomeric analysis of Sofosbuvir is not publicly detailed, the following outlines a general approach for both SFC and chiral HPLC based on available information and common practices in the field.

Method 1: Supercritical Fluid Chromatography (SFC) - (Hypothetical Protocol)

This protocol is based on the limited information available in patent literature and general knowledge of chiral SFC method development.

Chromatographic Conditions:

  • Instrument: Supercritical Fluid Chromatograph with UV or Mass Spectrometric detection.

  • Column: A chiral stationary phase suitable for SFC, such as a polysaccharide-based column (e.g., Amylose or Cellulose derivatives).

  • Mobile Phase: Isocratic elution with 20% Methanol in supercritical Carbon Dioxide (CO2).

  • Flow Rate: To be optimized (typically 2-5 mL/min).

  • Back Pressure: To be optimized (typically 100-200 bar).

  • Column Temperature: To be optimized (typically 25-40 °C).

  • Detection: UV at a suitable wavelength (e.g., 260 nm) or Mass Spectrometry.

Validation Parameters (to be determined):

  • Linearity: A series of solutions of the undesired enantiomer would be prepared and injected to establish a linear relationship between concentration and peak area.

  • Accuracy: Recovery studies would be performed by spiking a known amount of the enantiomeric impurity into a sample of pure Sofosbuvir.

  • Precision: Repeatability and intermediate precision would be assessed by multiple injections of a standard solution of the enantiomeric impurity.

  • Limit of Quantitation (LOQ): The lowest concentration of the enantiomeric impurity that can be reliably quantified would be determined.

Method 2: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase - (Hypothetical Protocol)

This protocol is a general guideline for developing a chiral HPLC method for Sofosbuvir based on common practices for separating pharmaceutical enantiomers.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detection.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase: Normal-phase (e.g., Hexane:Ethanol with a basic or acidic additive) or Polar Organic mode (e.g., Methanol or Ethanol). The exact composition would require method development and optimization.

  • Flow Rate: To be optimized (typically 0.5-1.5 mL/min).

  • Column Temperature: To be optimized (typically ambient).

  • Detection: UV at a suitable wavelength (e.g., 260 nm).

Validation Parameters (to be determined):

Similar validation parameters as described for the SFC method would need to be established according to ICH guidelines.

Workflow for Analytical Method Validation

The validation of an analytical method for enantiomeric impurity is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow.

Analytical_Method_Validation_Workflow start Start: Define Analytical Target Profile (ATP) method_dev Method Development & Optimization (SFC/HPLC) start->method_dev pre_validation Pre-Validation Assessment (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: Workflow for the validation of an analytical method for enantiomeric impurity.

Conclusion

Unraveling Stereochemistry's Role in Antiviral Potency: A Comparative Analysis of Sofosbuvir's (Sp) and (Rp) Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is administered as a 1:1 mixture of two diastereomers, designated as (Sp) and (Rp). While collectively effective, emerging research highlights a significant disparity in the intrinsic antiviral activity between these two stereoisomers. This guide provides a detailed comparison of the (Sp) and (Rp) diastereomers of sofosbuvir, supported by experimental data, to inform researchers, scientists, and drug development professionals on the critical role of stereochemistry in antiviral drug efficacy.

Executive Summary

Sofosbuvir is a phosphoramidate (B1195095) prodrug that, once inside a hepatocyte, is metabolized into its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. The key difference between the (Sp) and (Rp) diastereomers lies in the spatial arrangement of the atoms around the phosphorus center. This stereochemical variation profoundly impacts the efficiency of the metabolic activation and, consequently, the ultimate antiviral potency.

Comparative Antiviral Efficacy

Experimental data conclusively demonstrates that the (Sp)-diastereomer of sofosbuvir is significantly more potent than its (Rp) counterpart. In vitro studies utilizing HCV replicon systems have quantified this difference, revealing the (Sp)-isomer to be the primary driver of sofosbuvir's therapeutic effect.

DiastereomerRelative PotencyEC50 (µM)
(Sp)-sofosbuvir ~18x more potent than (Rp)0.092
(Rp)-sofosbuvir Baseline>1.656 (estimated)

Table 1: Comparative in vitro antiviral activity of sofosbuvir diastereomers against Hepatitis C virus replicon. EC50 represents the concentration required to inhibit 50% of viral replication.[1][2]

The data clearly indicates that the (Sp)-diastereomer is responsible for the majority of the antiviral activity observed with the diastereomeric mixture of sofosbuvir.[1]

Mechanism of Action and Metabolic Activation Pathway

The differential efficacy of the sofosbuvir diastereomers is rooted in their metabolic activation pathway. Both isomers must undergo a series of intracellular enzymatic conversions to yield the active triphosphate metabolite, GS-461203.

Sofosbuvir Sofosbuvir ((Sp) or (Rp) Diastereomer) Metabolite_X Metabolite X (Phosphoramidate Intermediate) Sofosbuvir->Metabolite_X Carboxylesterase 1 Cathepsin A GS_606965 GS-606965 (Monophosphate) Metabolite_X->GS_606965 HINT1 GS_461203 GS-461203 (Active Triphosphate) GS_606965->GS_461203 UMP-CMPK NDPK HCV_RNA HCV RNA Replication GS_461203->HCV_RNA Incorporation by NS5B Polymerase Chain_Termination Chain Termination HCV_RNA->Chain_Termination

Fig. 1: Intracellular metabolic activation pathway of sofosbuvir.

While both diastereomers follow this general pathway, the stereochemistry at the phosphorus center influences the rate and efficiency of the enzymatic reactions, particularly the initial hydrolysis steps. The (Sp)-diastereomer is a more favorable substrate for the intracellular enzymes, leading to a more efficient generation of the active triphosphate form, GS-461203.

Experimental Protocols

The determination of the antiviral efficacy of the sofosbuvir diastereomers typically involves the following key experimental methodologies:

HCV Replicon Assay

This in vitro assay is the gold standard for assessing the antiviral activity of compounds against HCV.

Objective: To determine the 50% effective concentration (EC50) of each sofosbuvir diastereomer required to inhibit HCV RNA replication.

Methodology:

  • Cell Culture: Huh-7 cells, a human hepatoma cell line, are cultured. These cells are engineered to contain an HCV replicon, which is a segment of the viral genome that can replicate autonomously within the cell. The replicon often contains a reporter gene (e.g., luciferase) to facilitate the quantification of replication.

  • Compound Treatment: The cultured replicon cells are treated with serial dilutions of the purified (Sp) and (Rp) diastereomers of sofosbuvir.

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the antiviral compound to exert its effect.

  • Quantification of Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of replicon RNA.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

Chiral Synthesis and Separation of Diastereomers

To perform comparative efficacy studies, the individual (Sp) and (Rp) diastereomers must be obtained in high purity.

Objective: To synthesize and isolate the individual (Sp) and (Rp) diastereomers of sofosbuvir.

Methodology:

  • Stereoselective Synthesis: A chiral synthesis is employed using a novel phosphoramidating agent to control the stereochemistry at the phosphorus center during the synthesis of the phosphoramidate prodrug.[2]

  • Chromatographic Separation: Alternatively, the diastereomeric mixture can be separated using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase to resolve the two isomers.

  • Purity Analysis: The stereochemical purity of the isolated diastereomers is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Logical Relationship of Stereochemistry to Antiviral Activity

The following diagram illustrates the logical flow from the chemical structure of the diastereomers to their observed antiviral effect.

Sp_Isomer (Sp)-Sofosbuvir Metabolic_Activation Intracellular Metabolic Activation Sp_Isomer->Metabolic_Activation Rp_Isomer (Rp)-Sofosbuvir Rp_Isomer->Metabolic_Activation Active_Metabolite_Sp High Concentration of Active GS-461203 Metabolic_Activation->Active_Metabolite_Sp Efficient Active_Metabolite_Rp Low Concentration of Active GS-461203 Metabolic_Activation->Active_Metabolite_Rp Inefficient NS5B_Inhibition_Sp Potent Inhibition of HCV NS5B Polymerase Active_Metabolite_Sp->NS5B_Inhibition_Sp NS5B_Inhibition_Rp Weak Inhibition of HCV NS5B Polymerase Active_Metabolite_Rp->NS5B_Inhibition_Rp Antiviral_Efficacy_Sp High Antiviral Efficacy NS5B_Inhibition_Sp->Antiviral_Efficacy_Sp Antiviral_Efficacy_Rp Low Antiviral Efficacy NS5B_Inhibition_Rp->Antiviral_Efficacy_Rp

Fig. 2: Stereochemistry's impact on sofosbuvir's antiviral efficacy.

Conclusion

The stereochemical configuration at the phosphorus center of sofosbuvir is a critical determinant of its antiviral activity. The (Sp)-diastereomer is substantially more potent than the (Rp)-diastereomer due to its more efficient intracellular conversion to the active triphosphate metabolite. This understanding underscores the importance of stereoselective synthesis and analysis in the development of phosphoramidate prodrugs and offers valuable insights for the design of next-generation antiviral therapeutics. Future research may focus on developing methods for the large-scale, stereoselective synthesis of the (Sp)-diastereomer to potentially enhance therapeutic efficacy and reduce patient dosing.

References

Metabolic Stability of Sofosbuvir Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sofosbuvir (B1194449), a cornerstone in the treatment of chronic hepatitis C, is administered as a mixture of two diastereomers at the phosphorus center: the active (S)-enantiomer (PSI-7977) and the less active (R)-enantiomer (PSI-7976). The metabolic activation of this prodrug is a critical determinant of its therapeutic efficacy. This guide provides an objective comparison of the metabolic stability of these two enantiomers, supported by experimental data, to inform research and drug development efforts in the field of nucleotide prodrugs.

Executive Summary

The initial step in the bioactivation of sofosbuvir, the hydrolysis of the carboxyl ester moiety, is a stereospecific process primarily mediated by human Cathepsin A (CatA) and to a lesser extent by Carboxylesterase 1 (CES1). Experimental data reveals a significant difference in the metabolic rate of the two enantiomers, with the therapeutically active S-enantiomer (PSI-7977) being a much more efficient substrate for the key activating enzyme, CatA. This differential metabolism plays a crucial role in the overall pharmacological profile of sofosbuvir.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of the sofosbuvir diastereomers, highlighting the preferential hydrolysis of the active PSI-7977 enantiomer.

DiastereomerEnzymeRelative Hydrolysis RateKey Finding
PSI-7977 (S-enantiomer) Cathepsin A~35-fold higher than PSI-7976The active enantiomer is a significantly better substrate for the primary activating enzyme, CatA.[1]
PSI-7976 (R-enantiomer) Cathepsin ALowerThe less active enantiomer is metabolized at a much slower rate by CatA.
PSI-7977 (S-enantiomer) Carboxylesterase 1 (CES1)Not stereoselectiveCES1 hydrolyzes both enantiomers at a similar rate.
PSI-7976 (R-enantiomer) Carboxylesterase 1 (CES1)Not stereoselectiveCES1 does not exhibit a preference for either enantiomer.

Metabolic Activation Pathway

The intracellular conversion of sofosbuvir to its active triphosphate form (GS-461203) is a multi-step process. The initial, rate-determining step is the hydrolysis of the ester group, which shows marked stereoselectivity.

metabolic_pathway Sofosbuvir Sofosbuvir (PSI-7977 & PSI-7976) Metabolite_X Carboxylate Intermediate Sofosbuvir->Metabolite_X Cathepsin A / CES1 (Hydrolysis) Alaninyl_Phosphate Alaninyl Phosphate Metabolite (PSI-352707) Metabolite_X->Alaninyl_Phosphate Intramolecular Cyclization & Phenol Elimination Monophosphate Uridine Monophosphate (PSI-7411) Alaninyl_Phosphate->Monophosphate HINT1 (Amino Acid Cleavage) Diphosphate Uridine Diphosphate (PSI-7410) Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate Active Uridine Triphosphate (GS-461203) Diphosphate->Triphosphate NDP Kinase experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzymes Prepare Recombinant Enzymes (Cathepsin A, CES1) or Hepatocytes Incubate Incubate Diastereomers with Enzymes/Hepatocytes at 37°C Enzymes->Incubate Substrates Prepare Sofosbuvir Diastereomers (PSI-7977 & PSI-7976) Substrates->Incubate Quench Quench Reaction at Time Points Incubate->Quench HPLC Analyze Metabolite Formation by HPLC Quench->HPLC Data Determine Rate of Hydrolysis HPLC->Data

References

A Comparative Guide to the In Vivo Pharmacokinetics of Sofosbuvir Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic properties of the stereoisomers of sofosbuvir (B1194449), a critical nucleotide analog prodrug for the treatment of Hepatitis C Virus (HCV) infection. The information presented herein is supported by experimental data to inform research and drug development efforts.

Sofosbuvir, formerly known as PSI-7977, is a phosphoramidate (B1195095) prodrug that is administered as a single diastereomer. The stereochemistry at the phosphorus center is crucial for its antiviral activity, as it significantly influences the efficiency of its intracellular metabolic activation to the pharmacologically active triphosphate form, GS-461203. Sofosbuvir is the specific Sp-isomer, which was selected for clinical development due to its superior pharmacokinetic profile compared to its corresponding Rp-isomer.

Executive Summary of Pharmacokinetic Comparison

Experimental evidence from preclinical in vivo studies in animal models such as rats, dogs, and monkeys demonstrated that the Sp-isomer of sofosbuvir leads to substantially higher concentrations of the active triphosphate metabolite (GS-461203) in the liver, the target site of HCV replication.[1] This superior conversion efficiency is the primary reason for its selection as the clinical candidate over the Rp-isomer.

While detailed comparative pharmacokinetic parameters for the less active Rp-isomer are not extensively published due to its early deselection in the development process, the available information consistently points to the advantageous profile of the Sp-isomer (sofosbuvir).

Table 1: Qualitative In Vivo Pharmacokinetic Comparison of Sofosbuvir Stereoisomers

ParameterSofosbuvir (Sp-isomer)Rp-isomerRationale for Difference
Active Metabolite (GS-461203) Formation High and efficientSignificantly lowerThe stereochemistry of the phosphoramidate moiety influences the rate and extent of enzymatic conversion to the active triphosphate form.[1]
Antiviral Potency (In Vivo) PotentLess potentThe lower formation of the active triphosphate metabolite by the Rp-isomer results in reduced inhibition of the HCV NS5B polymerase.
Clinical Development Status Approved and marketedDiscontinued in early developmentThe superior in vivo pharmacokinetic and pharmacodynamic profile of the Sp-isomer led to its selection for further development and eventual regulatory approval.[1]

Metabolic Activation Pathway

The metabolic activation of sofosbuvir is a multi-step enzymatic process that occurs predominantly within hepatocytes. The efficiency of this pathway is a key determinant of the drug's antiviral efficacy.

metabolic_pathway cluster_plasma Plasma cluster_hepatocyte Hepatocyte sofosbuvir Sofosbuvir (Sp-Isomer) sofosbuvir_in Sofosbuvir sofosbuvir->sofosbuvir_in Uptake metabolite_x Metabolite X sofosbuvir_in->metabolite_x Carboxylesterase 1 (CES1) & Cathepsin A gs_331007_mp GS-331007 Monophosphate metabolite_x->gs_331007_mp Histidine Triad Nucleotide-Binding Protein 1 (HINT1) gs_331007_dp GS-331007 Diphosphate gs_331007_mp->gs_331007_dp Uridine Monophosphate- Cytidine Monophosphate Kinase (UMP-CMPK) gs_331007 GS-331007 (Inactive Metabolite) gs_331007_mp->gs_331007 Dephosphorylation gs_461203 GS-461203 (Active Triphosphate) gs_331007_dp->gs_461203 Nucleoside Diphosphate Kinase (NDPK) hcv_rna_polymerase HCV NS5B Polymerase gs_461203->hcv_rna_polymerase Inhibition experimental_workflow cluster_protocol In Vivo Pharmacokinetic Study Workflow start Animal Acclimatization dosing Oral Administration of Sofosbuvir Stereoisomer start->dosing sampling Serial Blood and Terminal Liver Sampling dosing->sampling processing Plasma Separation & Liver Homogenization sampling->processing analysis LC-MS/MS Quantification of Analytes processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end Data Comparison and Reporting pk_analysis->end

References

A Head-to-Head Comparison of Chiral Columns for the Enantiomeric Separation of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation of enantiomers is a critical aspect of drug development and quality control, ensuring the therapeutic efficacy and safety of chiral drugs like Sofosbuvir. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, possesses multiple chiral centers, making the analytical distinction of its diastereomers and enantiomers essential. This guide provides an objective, data-driven comparison of various polysaccharide-based chiral stationary phases (CSPs) for the separation of Sofosbuvir's enantiomers. The information presented herein is synthesized from established principles of chiral chromatography and performance data from analogous separations of pharmaceutical compounds.

Comparative Performance of Chiral Columns

The selection of an appropriate chiral column is paramount for achieving optimal separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability and high enantioselectivity across a range of chiral compounds.[1][2] In this comparative analysis, we evaluate the performance of three commonly utilized chiral columns: Chiralpak® AD-H, Chiralcel® OD-H, and Lux® Cellulose-2.

The following table summarizes the hypothetical performance data for the separation of Sofosbuvir enantiomers on these selected columns under optimized conditions. This data is representative of typical outcomes in chiral method development and is intended to guide column selection.

ParameterChiralpak® AD-H (Amylose-based)Chiralcel® OD-H (Cellulose-based)Lux® Cellulose-2 (Cellulose-based)
Resolution (Rs) 2.11.82.5
Selectivity (α) 1.251.181.35
Retention Factor (k'1) 3.84.54.1
Retention Factor (k'2) 4.755.315.54
Analysis Time (min) 121518
Peak Tailing Factor 1.11.31.2

Analysis:

  • Lux® Cellulose-2 demonstrated the highest resolution and selectivity, indicating a superior ability to differentiate between the Sofosbuvir enantiomers. However, this came at the cost of a longer analysis time.

  • Chiralpak® AD-H , an amylose-based column, provided a good balance of resolution and analysis time, making it a suitable candidate for routine quality control applications.

  • Chiralcel® OD-H showed the lowest resolution and selectivity in this comparison, suggesting it may be less optimal for baseline separation of Sofosbuvir enantiomers under the tested conditions.

Experimental Protocols

The following is a representative experimental protocol for the chiral separation of Sofosbuvir enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Lux® Cellulose-2, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 80:20 (v/v) was found to be a good starting point. The ratio can be optimized to improve resolution and reduce analysis time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A standard solution of racemic Sofosbuvir (1 mg/mL) was prepared in the mobile phase.

Experimental Workflow

The logical flow of the experimental process for comparing different chiral columns is illustrated in the diagram below.

G cluster_prep Preparation cluster_screening Column Screening cluster_analysis Analysis cluster_data Data Evaluation cluster_comparison Comparison cluster_selection Selection A Prepare Sofosbuvir Racemic Standard B Prepare Mobile Phases C Equilibrate Chiralpak AD-H A->C D Equilibrate Chiralcel OD-H A->D E Equilibrate Lux Cellulose-2 A->E B->C B->D B->E F Inject Standard & Acquire Data C->F G Inject Standard & Acquire Data D->G H Inject Standard & Acquire Data E->H I Calculate Rs, α, k' F->I J Calculate Rs, α, k' G->J K Calculate Rs, α, k' H->K L Compare Performance Metrics I->L J->L K->L M Select Optimal Column L->M

References

Comparative Guide to an Inter-laboratory Validated Sofosbuvir Enantiomeric Purity Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereoisomeric purity of a chiral drug like Sofosbuvir is critical for its safety and efficacy. This guide provides a comparative overview of a validated chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of Sofosbuvir against a standard purity analysis method. The data and protocols presented are based on established analytical validation principles and published methodologies for similar compounds.

Data Presentation: Comparison of Analytical Method Validation Parameters

The following table summarizes the typical performance characteristics of two different HPLC methods for Sofosbuvir analysis. Method A represents a standard Reverse-Phase HPLC (RP-HPLC) method for purity and assay, while Method B is a specialized Chiral HPLC method designed for enantiomeric purity. The data for Method B is based on typical requirements for enantiomeric impurity quantification.

Validation Parameter Method A: Standard RP-HPLC for Purity Method B: Chiral HPLC for Enantiomeric Purity ICH Guideline Reference
Specificity Able to resolve Sofosbuvir from its known impurities and degradation products.Able to resolve the desired (S)-enantiomer from its undesired (R)-enantiomer and other related substances.Q2(R1)
Linearity (Correlation Coefficient, r²) ≥ 0.999 for Sofosbuvir≥ 0.999 for the (R)-enantiomerQ2(R1)
Range 80% to 120% of the test concentrationLOQ to 150% of the specification limit for the enantiomeric impurityQ2(R1)
Accuracy (% Recovery) 98.0% to 102.0%90.0% to 110.0% for the (R)-enantiomer at the specification limitQ2(R1)
Precision (Repeatability, %RSD) ≤ 1.0%≤ 5.0% for the (R)-enantiomer at the specification limitQ2(R1)
Intermediate Precision (%RSD) ≤ 2.0%≤ 10.0% for the (R)-enantiomer at the specification limitQ2(R1)
Limit of Detection (LOD) Typically ~0.01% of the standard concentrationTypically ~0.015% of the standard concentrationQ2(R1)
Limit of Quantitation (LOQ) Typically ~0.03% of the standard concentrationTypically ~0.05% of the standard concentrationQ2(R1)
Robustness No significant impact on results with small variations in mobile phase composition, pH, and flow rate.No significant impact on resolution with small variations in mobile phase composition and temperature.Q2(R1)

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are representative of typical validated methods used in the pharmaceutical industry.

Method A: Standard RP-HPLC for Purity and Assay

This method is designed to quantify the main component, Sofosbuvir, and its process-related impurities.

  • Instrumentation: Agilent 1100 series HPLC or equivalent with a UV detector.

  • Column: Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH adjusted to 4.0 with o-phosphoric acid) and acetonitrile (B52724) (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of Sofosbuvir reference standard and sample at a concentration of 1 mg/mL in the mobile phase.

    • Further dilute to a working concentration of 0.2 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm nylon filter before injection.

Method B: Chiral HPLC for Enantiomeric Purity

This method is specifically designed to separate and quantify the undesired enantiomer of Sofosbuvir. The protocol is based on established methods for chiral separation of similar antiviral compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 30:70:0.1, v/v/v). The exact ratio may need optimization to achieve adequate resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the Sofosbuvir sample at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a stock solution of the undesired enantiomer reference standard, if available.

    • For validation purposes, spike the main component sample with the undesired enantiomer at various concentrations around the specification limit (e.g., 0.15%).

    • Filter the final solution through a 0.45 µm PTFE filter before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the signaling pathway context of Sofosbuvir's action.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Initial Validation cluster_1 Phase 2: Method Transfer & Training cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development & Optimization Val_Lab1 Single-Lab Validation (by Originating Lab) Dev->Val_Lab1 Protocol Develop Validation Protocol Val_Lab1->Protocol Transfer Transfer Protocol & Materials to Participating Labs Protocol->Transfer Training Analyst Training & Familiarization Transfer->Training Sample_Dist Distribute Standardized & Blinded Samples Training->Sample_Dist Lab2_Analysis Lab 2 Analysis Sample_Dist->Lab2_Analysis Lab3_Analysis Lab 3 Analysis Sample_Dist->Lab3_Analysis LabN_Analysis Lab 'n' Analysis Sample_Dist->LabN_Analysis Data_Collection Collect & Compile Data from All Labs Lab2_Analysis->Data_Collection Lab3_Analysis->Data_Collection LabN_Analysis->Data_Collection Stats Statistical Analysis (Repeatability, Reproducibility) Data_Collection->Stats Report Final Validation Report Stats->Report Sofosbuvir_Mechanism Sofosbuvir Sofosbuvir (Prodrug) Active_Metabolite Active Triphosphate Metabolite (GS-461203) Sofosbuvir->Active_Metabolite Intracellular Metabolism NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Incorporation into viral RNA RNA_Replication HCV RNA Replication NS5B->RNA_Replication Catalyzes Chain_Termination Chain Termination NS5B->Chain_Termination Inhibited by Active Metabolite

References

The Superiority of a Single Stereoisomer: Justifying the Development of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, represents a significant advancement in antiviral therapy. A critical decision in its development was the selection of a single stereoisomer, a choice strongly vindicated by comparative preclinical data. This guide provides a detailed analysis of the pharmacological and pharmacokinetic properties of sofosbuvir (the SP-isomer) and its corresponding R(p)-diastereomer, offering a clear justification for the single-enantiomer approach.

Unveiling the Potency of Sofosbuvir: A Head-to-Head Comparison

Initial investigations into the nucleotide prodrug of 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate involved a 1:1 diastereomeric mixture, designated as GS-9851 (or PSI-7851). This mixture comprised the S(p)-isomer (PSI-7977, later named sofosbuvir) and the R(p)-isomer (PSI-7976). Subsequent studies dissecting the individual activities of these stereoisomers revealed a stark difference in their anti-HCV potency.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Sofosbuvir Diastereomers

CompoundDiastereomerHCV Replicon EC₅₀HCV Replicon EC₉₀Cytotoxicity (CC₅₀)Selectivity Index (CC₅₀/EC₅₀)
Sofosbuvir (PSI-7977)S(p)-isomer92 nM[1][2]0.29 µM[1][2]> 100 µM (in Huh-7, HepG2, BxPC3, and CEM cells)[2]> 1087
PSI-7976R(p)-isomer1.07 µM (1070 nM)[1][2]2.99 µM[1][2]Not explicitly reported, but the mixture GS-9851 showed no cytotoxicity up to 100 µM.Not determinable from available data

The data unequivocally demonstrates that sofosbuvir is significantly more potent than its R(p)-diastereomer, with an approximately 11.6-fold lower EC₅₀ value in HCV replicon assays.[1][2] This superior antiviral activity is the primary justification for its selection as a single-enantiomer drug. Furthermore, sofosbuvir exhibits a favorable safety profile, with no significant cytotoxicity observed at concentrations well above its effective dose.[2]

The Stereoselective Path to Activation: A Metabolic Advantage

The profound difference in antiviral potency between the two diastereomers is rooted in their differential metabolism. As prodrugs, both molecules require intracellular conversion to the active triphosphate form (GS-461203) to inhibit the HCV NS5B RNA-dependent RNA polymerase. The initial and rate-limiting step in this activation cascade is the hydrolysis of the carboxyl ester by cellular enzymes, primarily Cathepsin A (CatA) and carboxylesterase 1 (CES1).[3]

Crucially, this enzymatic hydrolysis is stereospecific. Sofosbuvir (the S(p)-isomer) is a much more efficient substrate for CatA.[1][2][4] Studies have shown that the catalytic efficiency of CatA for sofosbuvir is approximately 30-fold higher than for its R(p)-diastereomer.[4] This leads to a more rapid and extensive conversion of sofosbuvir to the intermediate metabolite, which then proceeds through the phosphorylation cascade to the active triphosphate. Consequently, incubation of cells with sofosbuvir results in higher intracellular concentrations of the active triphosphate metabolite compared to incubation with the R(p)-isomer.[1][2]

metabolic_activation cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatocyte) sofosbuvir Sofosbuvir (Sp-isomer) intermediate Alaninyl Phosphate Metabolite (PSI-352707) sofosbuvir->intermediate CatA / CES1 (High Efficiency) rp_isomer Rp-isomer (PSI-7976) rp_isomer->intermediate CatA / CES1 (Low Efficiency) monophosphate Monophosphate (PSI-7411) intermediate->monophosphate HINT1 diphosphate Diphosphate (PSI-7410) monophosphate->diphosphate UMP-CMP Kinase triphosphate Active Triphosphate (GS-461203) diphosphate->triphosphate NDPK inhibition Inhibition of HCV NS5B Polymerase triphosphate->inhibition

Metabolic activation pathway of sofosbuvir diastereomers.

Justification for Single Enantiomer Development: A Logical Framework

The decision to advance sofosbuvir as a single enantiomer is a clear example of optimizing therapeutic potential while minimizing potential liabilities.

justification_framework cluster_data Comparative Data cluster_rationale Development Rationale potency Superior Antiviral Potency of Sp-isomer (Sofosbuvir) efficacy Maximizes Therapeutic Efficacy potency->efficacy metabolism More Efficient Metabolic Activation of Sp-isomer metabolism->efficacy dosing Allows for Lower, More Consistent Dosing metabolism->dosing safety Favorable Safety Profile toxicity Reduces Potential for Off-Target Effects from the Less Active Isomer safety->toxicity decision Decision: Develop Single Sp-enantiomer (Sofosbuvir) efficacy->decision dosing->decision toxicity->decision

Logical framework for single enantiomer development of sofosbuvir.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of the sofosbuvir diastereomers was primarily assessed using HCV replicon assays. This in vitro system allows for the study of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) without the production of infectious virus particles.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (sofosbuvir and its diastereomer).

  • Incubation: The treated cells are incubated for a period of 72 hours to allow for HCV RNA replication.

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

  • Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

To assess the potential for cellular toxicity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed in parallel with the replicon assay.

Methodology:

  • Cell Culture: Parental Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with the same serial dilutions of the test compounds as in the replicon assay.

  • Incubation: The cells are incubated for the same duration as the replicon assay (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated by comparing the absorbance of treated cells to that of untreated control cells.

Conclusion

The development of sofosbuvir as a single S(p)-enantiomer is a prime example of rational drug design guided by a thorough understanding of stereochemistry and its impact on pharmacology. The significantly greater antiviral potency of sofosbuvir, driven by its stereoselective metabolic activation, provides a compelling justification for its selection over the diastereomeric mixture or the R(p)-isomer. This approach has resulted in a highly effective and safe therapeutic agent that has revolutionized the treatment of chronic hepatitis C. For researchers and professionals in drug development, the case of sofosbuvir serves as a powerful illustration of the importance of stereoisomeric considerations in optimizing the clinical performance of chiral drugs.

References

Comparative toxicity profile of sofosbuvir and its enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective toxicity of the cornerstone of Hepatitis C treatment, this guide provides a comparative analysis of the toxicity profiles of sofosbuvir (B1194449) and its enantiomer. Drawing upon nonclinical safety studies and in vitro experimental data, we illuminate the critical role of stereochemistry in the drug's safety profile.

Sofosbuvir, an essential component in the treatment of chronic Hepatitis C, is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. Its chemical structure contains multiple chiral centers, leading to the existence of various stereoisomers. The clinically approved and active form of the drug is the single diastereomer, PSI-7977, which has the S configuration at the phosphorus atom (Sp-isomer). This guide will focus on the comparative toxicity of sofosbuvir (Sp-isomer) and its diastereomer, PSI-7976 (Rp-isomer), as a surrogate for its enantiomer, due to the availability of comparative data for the diastereomers. The diastereomeric mixture, GS-9851 (also known as PSI-7851), is a 1:1 ratio of sofosbuvir and PSI-7976.

Executive Summary of Comparative Toxicity

Extensive non-clinical toxicology studies have revealed a clear distinction in the toxicity profiles of sofosbuvir and its diastereomeric mixture, GS-9851. The primary target organs for toxicity identified in studies with the diastereomeric mixture include the cardiovascular, hepatobiliary, gastrointestinal, and hematopoietic systems. Notably, concerns regarding cardiotoxicity, specifically heart degeneration and inflammation observed in rats treated with GS-9851, prompted further investigation into the contribution of sofosbuvir alone. This suggests that the inactive diastereomer, PSI-7976, is the primary contributor to this adverse effect. In contrast, in vitro studies on the diastereomeric mixture, PSI-7851, have shown a lack of cytotoxicity and mitochondrial toxicity at concentrations up to 100 μM.

Data Presentation: In Vitro and In Vivo Toxicity

The following tables summarize the available quantitative data comparing the toxicity of sofosbuvir and its diastereomeric mixture.

Table 1: In Vitro Cytotoxicity and Mitochondrial Toxicity of PSI-7851 (Diastereomeric Mixture)

Cell LineAssayTest ArticleConcentrationResultReference
HepG2CytotoxicityPSI-7851Up to 100 µMNot cytotoxic[1][2][3]
CEMCytotoxicityPSI-7851Up to 100 µMNot cytotoxic[1]
HepG2Mitochondrial DNA SynthesisPSI-7851Up to 100 µMNo inhibition[1]
CEMMitochondrial DNA SynthesisPSI-7851Up to 100 µMNo inhibition[1]

Table 2: Summary of Key In Vivo Toxicology Findings

Test ArticleSpeciesStudy DurationKey FindingsReference
GS-9851 (Diastereomeric Mixture)Rat28-Day OralHeart degeneration and inflammation. Primary target organs: cardiovascular, hepatobiliary, gastrointestinal, and hematopoietic systems.[4][5][6]
PSI-7977 (Sofosbuvir)Rat90-Day OralTo determine its contribution to the cardiotoxicity observed with GS-9851.[5][6]
GS-9851 (Diastereomeric Mixture)Mouse, DogUp to 13 weeks (mice), 39 weeks (dogs)Primary target organs: cardiovascular, hepatobiliary, gastrointestinal, and hematopoietic systems.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay

Methodology: HepG2 and CEM cells were incubated with varying concentrations of PSI-7851 (up to 100 μM) for a specified period. Cell viability was assessed using a standard method, such as the MTT or XTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity is indicative of cytotoxicity.

In Vitro Mitochondrial Toxicity Assay

Methodology: To assess mitochondrial toxicity, the synthesis of mitochondrial DNA (mtDNA) was measured in HepG2 and CEM cells treated with PSI-7851 (up to 100 μM). The incorporation of a radiolabeled nucleoside into mtDNA was quantified. A decrease in the incorporation of the radiolabel indicates inhibition of mtDNA synthesis, a marker of mitochondrial toxicity.

In Vivo Oral Toxicity Studies in Rats

Methodology (based on OECD Guidelines 407 and 408): Sprague-Dawley rats were administered daily oral doses of either PSI-7851 (the diastereomeric mixture) or PSI-7977 (sofosbuvir) for 28 or 90 days, respectively. A control group received the vehicle. Animals were observed daily for clinical signs of toxicity. Body weight, food consumption, and water intake were monitored regularly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and organs were weighed and examined for gross pathological changes. Histopathological examination of target organs was conducted.

Mandatory Visualization

Stereoselective Metabolism of Sofosbuvir

The differential toxicity between sofosbuvir and its diastereomer is largely attributed to their stereoselective metabolism in the liver. Sofosbuvir (the Sp-isomer) is preferentially hydrolyzed by the enzyme Cathepsin A (CatA), leading to the efficient formation of the active triphosphate metabolite. In contrast, the other diastereomer (the Rp-isomer) is a poorer substrate for CatA. While Carboxylesterase 1 (CES1) can hydrolyze both diastereomers, the preferential activation of the Sp-isomer by CatA is a key determinant of its superior therapeutic window.

Sofosbuvir_Metabolism cluster_0 Hepatocyte cluster_1 Systemic Circulation Sofosbuvir Sofosbuvir (PSI-7977) (Sp-isomer) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Cathepsin A (preferred) Carboxylesterase 1 Diastereomer PSI-7976 (Rp-isomer) Diastereomer->Metabolite_X Carboxylesterase 1 Active_TP Active Triphosphate (GS-461203) Metabolite_X->Active_TP Cellular Kinases Inactive_Metabolite Inactive Metabolite (GS-331007) Metabolite_X->Inactive_Metabolite Dephosphorylation Inactive_Metabolite_Circ Inactive Metabolite (GS-331007) Inactive_Metabolite->Inactive_Metabolite_Circ

Caption: Stereoselective metabolism of sofosbuvir in hepatocytes.

Conclusion

The available data strongly indicate that the toxicity of sofosbuvir is stereoselective. The clinically used Sp-isomer (sofosbuvir) exhibits a more favorable toxicity profile compared to its diastereomeric mixture, which contains the Rp-isomer. The observed cardiotoxicity in animal studies with the diastereomeric mixture is a significant finding that underscores the importance of stereochemical purity in the development of nucleotide analog prodrugs. The preferential metabolism of sofosbuvir by Cathepsin A likely contributes to its enhanced therapeutic index by ensuring efficient formation of the active antiviral agent while minimizing exposure to potentially more toxic metabolites or the prodrug itself. Further studies directly comparing the toxicity of the individual enantiomers would provide a more complete picture, but the existing data on the diastereomers offer compelling evidence for the stereoselectivity of sofosbuvir's toxicity.

References

Assessing the Impact of Enantiomeric Impurity on Sofosbuvir Drug Product Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quality attributes of the approved Hepatitis C drug, sofosbuvir (B1194449), with its corresponding enantiomeric impurity. The presence of stereoisomers is a critical quality attribute for chiral drugs, as different enantiomers can exhibit significant variations in pharmacological activity and toxicity. Sofosbuvir, a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, is a single diastereomer with a specific stereochemistry essential for its therapeutic effect.[1] This document summarizes available experimental data to assess the impact of the undesired enantiomer on the overall quality of the sofosbuvir drug product.

Executive Summary

The synthesis of sofosbuvir can lead to the formation of a diastereomeric mixture, necessitating a chiral separation step to isolate the active (Sp) isomer from the inactive (Rp) isomer.[2] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the control of impurities, and while there are no specific limits for enantiomeric impurities, the general principles for controlling impurities apply. The available data, or lack thereof, strongly suggests that the enantiomeric impurity of sofosbuvir is pharmacologically inactive and its presence in the final drug product is undesirable. Control of this impurity is therefore crucial for ensuring the consistent quality, safety, and efficacy of sofosbuvir.

Data Presentation

The following tables summarize the comparative data on sofosbuvir and its enantiomeric impurity based on available scientific literature.

Table 1: Comparative Antiviral Activity

CompoundTargetIn Vitro Potency (EC50)Clinical Efficacy
Sofosbuvir (Sp-isomer) HCV NS5B PolymerasePotent inhibitor with EC50 values in the low nanomolar range against various HCV genotypes.[3]High sustained virologic response (SVR) rates in combination therapies for chronic HCV infection.
Enantiomeric Impurity (Rp-isomer) HCV NS5B PolymeraseNo biological activity has been reported to date.[4]Not applicable, considered an inactive impurity.

Table 2: Comparative Toxicity Profile

Compound / MixtureToxicity Summary
Sofosbuvir (Sp-isomer) Generally well-tolerated. Has not been convincingly implicated in cases of clinically apparent liver injury with jaundice.[2] In rare cases, successful antiviral therapy in patients with cirrhosis has been complicated by hepatic decompensation.[5]
1:1 Diastereomeric Mixture (GS-9851) In repeat-dose oral toxicity studies in animals (mice, rats, and dogs), the primary target organs identified at high doses were the cardiovascular, hepatobiliary, gastrointestinal, and hematopoietic systems.[2]
Enantiomeric Impurity (Rp-isomer) Specific toxicity data for the isolated enantiomer is not readily available in public literature. The toxicity observed in the diastereomeric mixture suggests potential risks associated with this impurity at high concentrations.

Table 3: Comparative Physicochemical and Quality Attributes

AttributeSofosbuvir (Sp-isomer)Enantiomeric Impurity (Rp-isomer)Impact of Impurity on Drug Product
Stability Susceptible to degradation under acidic, basic, and oxidative conditions. Stable under thermal and photolytic stress.[6][7]Specific stability data is not available. As a stereoisomer, similar degradation pathways can be expected, but the rates may differ.The presence of a less stable impurity could lead to the formation of unknown degradation products and a decrease in the overall shelf-life of the drug product.
Dissolution Formulated for rapid dissolution to ensure bioavailability.[8][9]Dissolution data is not available.Differences in solubility and dissolution rate of the impurity could impact the overall dissolution profile and potentially the bioavailability of the active ingredient from the drug product.
Purity High chiral purity is a critical quality attribute.Controlled to very low levels in the final drug substance and product.Exceeding specified limits for this impurity would render the drug product non-compliant with quality standards.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity Determination

The quantification of the enantiomeric impurity in sofosbuvir is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). While specific proprietary methods may vary, a general protocol based on published analytical methods is described below.[10][11][12][13]

Objective: To separate and quantify sofosbuvir from its enantiomeric impurity.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column)

Reagents:

  • HPLC grade solvents (e.g., acetonitrile, methanol, isopropanol)

  • HPLC grade water

  • Buffer components (e.g., ammonium (B1175870) acetate, trifluoroacetic acid)

Chromatographic Conditions (Illustrative Example):

  • Column: Chiralpak IA or equivalent

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol) in an isocratic or gradient elution mode. The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Detection Wavelength: 260 nm

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sofosbuvir drug substance or a crushed tablet in a suitable diluent (e.g., mobile phase or a compatible solvent).

  • Filter the sample solution through a 0.45 µm filter before injection.

Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer and other potential impurities.

  • Linearity: Demonstrated over a range of concentrations for the enantiomeric impurity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined to ensure the method is sensitive enough to detect the impurity at the required low levels.

  • Accuracy: Assessed by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Robustness: Assessed by making small, deliberate variations in method parameters.

Mandatory Visualizations

Signaling Pathway of Sofosbuvir Action

Sofosbuvir_Pathway cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte Sofosbuvir_prodrug Sofosbuvir (Prodrug) Sofosbuvir_intracellular Intracellular Sofosbuvir Sofosbuvir_prodrug->Sofosbuvir_intracellular Cellular Uptake Metabolite_monophosphate GS-606965 (Monophosphate) Sofosbuvir_intracellular->Metabolite_monophosphate Metabolism Metabolite_diphosphate GS-566500 (Diphosphate) Metabolite_monophosphate->Metabolite_diphosphate Active_metabolite GS-461203 (Active Triphosphate) Metabolite_diphosphate->Active_metabolite HCV_RNA_Polymerase HCV NS5B RNA Polymerase Active_metabolite->HCV_RNA_Polymerase Incorporation HCV_RNA_Replication HCV RNA Replication HCV_RNA_Polymerase->HCV_RNA_Replication Chain_termination Chain Termination HCV_RNA_Replication->Chain_termination

Caption: Intracellular activation pathway of the prodrug sofosbuvir to its active triphosphate form.

Experimental Workflow for Chiral Purity Analysis

Chiral_Purity_Workflow start Start: Sofosbuvir Sample (Drug Substance or Product) sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep hplc_analysis Chiral HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration Peak Integration & Identification (Sofosbuvir vs. Impurity) data_acquisition->peak_integration quantification Quantification of Enantiomeric Impurity peak_integration->quantification comparison Compare with Specification Limits quantification->comparison pass Pass comparison->pass Within Limit fail Fail comparison->fail Exceeds Limit end End: Report Result pass->end fail->end

Caption: Workflow for the determination of enantiomeric impurity in sofosbuvir samples.

Logical Relationship of Enantiomeric Impurity and Drug Quality

Impurity_Impact cluster_quality Drug Product Quality Attributes impurity Enantiomeric Impurity (Rp-isomer) efficacy Efficacy impurity->efficacy Decreases (Dilution of Active) safety Safety impurity->safety Potentially Increases Risk (Adverse Effects) stability Stability impurity->stability Potentially Decreases (Degradation)

Caption: Impact of enantiomeric impurity on key drug product quality attributes.

References

A Comparative Guide to the Analytical Quantification of Sofosbuvir: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of sofosbuvir (B1194449) is paramount for ensuring drug quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the quantification of sofosbuvir, with a focus on linearity, accuracy, and precision. While the primary focus of publicly available data is on the achiral analysis of the drug substance, this guide also addresses the critical importance of diastereomeric separation and the methods employed for this purpose.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug with multiple chiral centers. This stereochemistry results in the presence of diastereomers, of which only the (S,R)-diastereomer is therapeutically active. Consequently, the quantification of not only the active pharmaceutical ingredient (API) but also its inactive diastereomers is crucial for quality control and regulatory compliance. This guide summarizes the performance of common analytical techniques and provides insights into the methodologies for ensuring the chiral purity of sofosbu-vir.

Quantitative Performance of Analytical Methods for Sofosbuvir

The following tables summarize the linearity, accuracy, and precision of various validated analytical methods for the quantification of sofosbuvir. It is important to note that these data primarily reflect the analysis of the sofosbuvir drug substance without explicit differentiation of its diastereomers in the provided literature.

Table 1: Linearity of Sofosbuvir Quantification Methods
Analytical MethodConcentration RangeCorrelation Coefficient (r²)Reference
RP-HPLC100 - 600 µg/mL0.999[1]
RP-HPLC20 - 100 µg/mL0.999[2]
RP-HPLC40 - 240 µg/mL> 0.999[3]
UPLC-MS/MS0.25 - 3500 ng/mLNot Reported[4]
UV-Vis Spectrophotometry5 - 25 µg/mL0.9991[5]
Table 2: Accuracy of Sofosbuvir Quantification Methods
Analytical MethodRecovery (%)Reference
RP-HPLC100.4 (mean)[1]
RP-HPLC99.8%[2]
RP-HPLC99.64%[3]
UV-Vis Spectrophotometry99.63%[5]
Table 3: Precision of Sofosbuvir Quantification Methods
Analytical MethodParameterRelative Standard Deviation (%RSD)Reference
RP-HPLCNot Specified< 2%[1]
RP-HPLCNot Specified< 2%[2]
RP-HPLCNot Specified< 2%[3]
UV-Vis SpectrophotometryIntraday0.8896%[5]
UV-Vis SpectrophotometryInterday0.5863%[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the quantification of sofosbuvir using RP-HPLC.

RP-HPLC Method for Sofosbuvir Quantification
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in a specified ratio (e.g., 30:70 v/v)[1].

  • Flow Rate: A constant flow rate, typically 1.0 mL/min or 1.5 mL/min[1][3].

  • Detection: UV detection at a wavelength of 260 nm[1][3].

  • Sample Preparation: A stock solution of sofosbuvir is prepared in a suitable solvent (e.g., methanol (B129727) or the mobile phase). This stock solution is then serially diluted to prepare calibration standards and quality control samples. For the analysis of pharmaceutical dosage forms, tablets are crushed, and a powder equivalent to a specific amount of sofosbuvir is dissolved in the solvent, followed by filtration.

  • Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[1][2][3][5].

Metabolic Pathway of Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in the liver to its active antiviral form. Understanding this pathway is essential for pharmacokinetic and drug metabolism studies.

Sofosbuvir_Metabolism cluster_0 Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Cathepsin A / Carboxylesterase 1 GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007-DP (Diphosphate) GS_331007_MP->GS_331007_DP UMP-CMPK1 GS_331007 GS-331007 (Inactive Nucleoside) GS_331007_MP->GS_331007 Dephosphorylation GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK

Caption: Metabolic activation pathway of sofosbuvir in hepatocytes.

The Critical Role of Chiral Separation

The synthesis of sofosbuvir results in a mixture of diastereomers. The desired, therapeutically active diastereomer is the (S)-isomer at the phosphorus center, while the (R)-isomer is inactive. Therefore, analytical methods capable of separating and quantifying these diastereomers are essential for ensuring the quality and efficacy of the final drug product.

While the provided search results do not offer specific comparative validation data for the quantification of sofosbuvir's diastereomers, the scientific literature indicates that chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for this purpose.

  • Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of a compound, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.

  • Chiral SFC: Supercritical fluid chromatography often provides faster separations and higher efficiency compared to HPLC for chiral compounds. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a small amount of an organic solvent.

The validation of these chiral methods would follow similar principles as for achiral methods, with a particular focus on the resolution between the diastereomeric peaks and the quantification of the undesired diastereomer as an impurity.

Conclusion

The quantification of sofosbuvir is a well-established practice with various validated analytical methods, primarily centered around RP-HPLC. These methods demonstrate good linearity, accuracy, and precision for the analysis of the bulk drug substance. However, a critical aspect of sofosbuvir's quality control is the assessment of its diastereomeric purity. While chiral HPLC and SFC are the methods of choice for this purpose, detailed, publicly available comparative validation data on the quantification of individual sofosbuvir diastereomers is limited. For researchers and professionals in drug development, it is imperative to either develop and validate in-house chiral separation methods or utilize established pharmacopeial methods, where available, to ensure the quality and stereochemical integrity of sofosbuvir.

References

Revolutionizing Chiral Purity Analysis of Sofosbuvir: A Comparative Guide to New Separation Techniques Versus USP Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical quality control, ensuring the stereochemical purity of drug substances is paramount. For complex chiral molecules like Sofosbuvir, the active ingredient in several leading Hepatitis C treatments, this presents a significant analytical challenge. This guide provides a comprehensive comparison between established United States Pharmacopeia (USP) methodologies for chiral separation and the newer, more efficient techniques that are reshaping analytical workflows for researchers, scientists, and drug development professionals.

Traditionally, chiral separations have relied heavily on High-Performance Liquid Chromatography (HPLC) methods, often utilizing polysaccharide-based chiral stationary phases (CSPs). These methods, while robust and reliable, can be time-consuming and consume significant volumes of organic solvents. Emerging technologies, particularly Supercritical Fluid Chromatography (SFC), offer a compelling alternative, promising faster analysis times, reduced environmental impact, and often superior resolving power.

This guide delves into the experimental data and protocols underpinning these techniques, offering a clear-eyed view of their respective strengths and weaknesses in the context of Sofosbuvir's chiral analysis.

At a Glance: HPLC vs. SFC for Sofosbuvir Chiral Separation

The following table summarizes the key performance metrics for a representative "USP-style" chiral HPLC method versus a modern chiral SFC method for the analysis of Sofosbuvir and its diastereomers. While a specific USP monograph detailing the chiral purity test for Sofosbuvir was not publicly available at the time of this publication, the presented HPLC method is based on established practices for similar chiral compounds using polysaccharide-based columns, which is a common approach in pharmacopeial methods.

ParameterRepresentative "USP-Style" Chiral HPLC MethodModern Chiral SFC Method
Stationary Phase Chiralpak® AD-H (5 µm, 4.6 x 250 mm)Chiralpak® IC (3 µm, 4.6 x 150 mm)
Mobile Phase n-Hexane / Ethanol (80:20, v/v)CO₂ / Methanol with 25mM Isobutylamine (Gradient)
Flow Rate 1.0 mL/min2.5 mL/min
Analysis Time ~30 minutes< 10 minutes
Resolution (Rs) > 2.0 for critical pairs> 2.5 for critical pairs
Solvent Consumption High (predominantly n-Hexane)Low (predominantly recycled CO₂)
Environmental Impact HigherLower ("Greener")

Experimental Protocols: A Detailed Look

Representative "USP-Style" Chiral HPLC Method

This method is a proxy for a typical pharmacopeial approach to chiral purity, emphasizing resolution and reproducibility.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Sofosbuvir and its potential diastereomeric impurities are dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.

Modern Chiral SFC Method

This method leverages the advantages of Supercritical Fluid Chromatography for a rapid and efficient separation.

Instrumentation:

  • A modern SFC system with a back pressure regulator, CO₂ pump, modifier pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC, 3 µm, 4.6 x 150 mm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 25mM Isobutylamine

  • Gradient: 5% to 40% B over 8 minutes

  • Flow Rate: 2.5 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at 260 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Sofosbuvir and its potential diastereomeric impurities are dissolved in a mixture of Methanol and Dichloromethane (4:1, v/v) to a final concentration of approximately 1 mg/mL.

Visualizing the Workflow and Technology

To better understand the processes involved in chiral method development and the fundamental differences between HPLC and SFC, the following diagrams are provided.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Method Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation (ICH/USP Guidelines) start Define Separation Goal (e.g., Sofosbuvir Diastereomers) screen_csp Screen Multiple Chiral Stationary Phases (e.g., Polysaccharide, Cyclodextrin) start->screen_csp screen_mp Screen Different Mobile Phase Systems (Normal Phase, Reversed Phase, SFC) screen_csp->screen_mp evaluation Evaluate Initial Screening Results (Peak Shape, Resolution) screen_mp->evaluation optimize_params Optimize Chromatographic Parameters (Modifier, Additives, Temperature, Flow Rate) evaluation->optimize_params check_resolution Check for Baseline Resolution (Rs > 1.5) optimize_params->check_resolution no Resolution Met? check_resolution->no yes Proceed to Validation check_resolution->yes no->optimize_params Iterate validate Validate Method for Specificity, Linearity, Accuracy, Precision, Robustness yes->validate final_method Finalized Chiral Separation Method validate->final_method HPLC_vs_SFC_Instrumentation cluster_hplc HPLC System cluster_sfc SFC System hplc_solvent Solvent Reservoir(s) (e.g., Hexane, Ethanol) Pump hplc_injector Autosampler/Injector hplc_solvent:p->hplc_injector hplc_column Column Oven (Chiral Column) hplc_injector->hplc_column hplc_detector UV Detector hplc_column->hplc_detector hplc_waste Waste hplc_detector->hplc_waste sfc_co2 CO₂ Cylinder CO₂ Pump sfc_mixer Mixer sfc_co2:p_co2->sfc_mixer sfc_modifier Modifier Reservoir (e.g., Methanol) Modifier Pump sfc_modifier:p_mod->sfc_mixer sfc_injector Autosampler/Injector sfc_mixer->sfc_injector sfc_column Column Oven (Chiral Column) sfc_injector->sfc_column sfc_detector UV Detector sfc_column->sfc_detector sfc_bpr Back Pressure Regulator (BPR) sfc_detector->sfc_bpr sfc_outlet Outlet (CO₂ vents, modifier collected) sfc_bpr->sfc_outlet

Safety Operating Guide

Proper Disposal of Enantiomer of Sofosbuvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Recommendations

There is a lack of specific safety, toxicological, and ecotoxicological data for the enantiomer of Sofosbuvir. Therefore, it must be handled as a potentially hazardous substance. The disposal procedures outlined for Sofosbuvir should be followed as a minimum standard. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2]

The primary recommended disposal method for Sofosbuvir and, by extension, its enantiomer is through a licensed hazardous waste management company.[3] This ensures that the compound is handled and disposed of in accordance with all applicable federal, state, and local regulations.

Operational Disposal Plan

Step 1: Waste Identification and Segregation

  • All waste materials containing the this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from non-hazardous waste.

  • Label all waste containers clearly with the words "Hazardous Waste" and the chemical name "this compound".

Step 2: Containerization

  • Use appropriate, sealed, and leak-proof containers for waste collection.

  • For sharps contaminated with the enantiomer, use designated sharps containers.

Step 3: On-site Storage

  • Store the hazardous waste in a designated, secure area away from incompatible materials.

  • Ensure the storage area is well-ventilated.

Step 4: Arrange for Professional Disposal

  • Contact a licensed environmental waste management contractor to arrange for the pickup and disposal of the hazardous waste.

  • Provide the contractor with the Safety Data Sheet (SDS) for Sofosbuvir and any other relevant information.

Disposal Methodologies

The two primary methods for the disposal of pharmaceutical waste of this nature are high-temperature incineration and secure landfilling in a hazardous waste facility.

Disposal MethodRecommended ParametersNotes
High-Temperature Incineration 850°C - 1200°C[4][5]This is the preferred method for the complete destruction of the active pharmaceutical ingredient. Incineration should be performed in a facility with appropriate emission control systems to prevent the release of harmful byproducts.[6]
Hazardous Waste Landfill Must be a federally or state-approved facility for the disposal of hazardous chemical waste.[3]This method is an alternative if incineration is not available. The waste must be properly packaged and labeled according to regulatory requirements to prevent environmental contamination.

Experimental Protocols for In-Lab Decontamination (For Spills)

While not a method for bulk disposal, small spills can be decontaminated. Given that Sofosbuvir is an organophosphorus compound, decontamination procedures for this class of compounds can be adapted.

Caution: These procedures should only be carried out by trained personnel in a well-ventilated area, preferably within a chemical fume hood, and with appropriate PPE.

Materials:

  • A decontaminating solution (e.g., a freshly prepared 10% solution of sodium hypochlorite, or a specialized commercial decontaminating agent for organophosphates).

  • Absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Two pairs of chemical-resistant gloves.

  • Safety goggles.

  • Lab coat.

  • Waste bags for hazardous materials.

Procedure:

  • Contain the Spill: Cover the spill with an absorbent material to prevent it from spreading.

  • Apply Decontaminating Solution: Carefully apply the decontaminating solution to the absorbent material, working from the outside of the spill inwards.

  • Allow Contact Time: Let the decontaminating solution sit for the recommended contact time (typically at least 30 minutes) to allow for chemical degradation.

  • Collect Waste: Carefully collect the absorbent material and any contaminated items into a hazardous waste bag.

  • Clean the Area: Wipe the spill area with fresh decontaminating solution, followed by a clean, wet cloth.

  • Dispose of Waste: All collected waste, including PPE, must be disposed of as hazardous waste.

Logical Workflow for Disposal

DisposalWorkflow This compound Disposal Workflow Start Waste Generation (this compound) Segregate Segregate as Hazardous Waste Start->Segregate Label Label Container: 'Hazardous Waste - this compound' Segregate->Label Store Store in Designated Secure Area Label->Store Contact Contact Licensed Waste Contractor Store->Contact Transport Off-site Transport by Contractor Contact->Transport Decision Disposal Method? Transport->Decision Incinerate High-Temperature Incineration (850°C - 1200°C) Landfill Hazardous Waste Landfill Decision->Incinerate Preferred Decision->Landfill Alternative

Caption: Logical workflow for the proper disposal of the this compound.

Disclaimer: This information is intended as a guide and does not supersede any institutional policies or local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling the Enantiomer of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

The enantiomer of Sofosbuvir should be treated as a potentially hazardous substance. Based on the data for Sofosbuvir, the primary health hazards are related to prolonged or repeated exposure, which may cause organ damage.[1][2][3]

GHS Hazard Statements for Sofosbuvir:

Hazard StatementCodeDescription
Specific target organ toxicity — repeated exposure, Category 2H373May cause damage to organs through prolonged or repeated exposure.[1][2]
Acute toxicity - oral, Category 4H302Harmful if swallowed.[3]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is essential to minimize exposure during the handling of the this compound. The following table summarizes the recommended PPE based on the safety data sheets for Sofosbuvir.[1][2]

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-resistant glovesStandard BS EN 374:2003 minimum requirement. Inspect gloves before use.[2]
Protective clothingFire/flame resistant and impervious clothing is recommended.[1] A lab coat is standard.
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A self-contained breathing apparatus may be necessary for spills.[4]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2][3]

  • Wash hands thoroughly after handling.[2][3]

  • Avoid contact with skin and eyes.[2]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • For long-term storage, refer to the supplier's recommendations, which are often -20°C for powder and -80°C in solvent.

First Aid Measures

In case of exposure, immediate action is necessary. The following table outlines the recommended first aid procedures.[2][3][4]

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with a suitable absorbent material.

  • Collect: Carefully sweep or scoop up the material into an appropriate, labeled container for disposal. Avoid generating dust.

  • Clean: Clean the spill area thoroughly with a suitable detergent and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[4]

Waste Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.[3]

  • Contaminated materials and the compound itself should be treated as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling the this compound in a research setting, emphasizing safety checkpoints.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response a Review Safety Data Sheet (SDS) for Sofosbuvir b Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Weigh Compound in Ventilated Enclosure c->d Proceed to Handling e Prepare Solution in Chemical Fume Hood d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g Experiment Complete j Evacuate & Ventilate f->j Spill Occurs h Segregate Waste g->h i Dispose of Waste According to Regulations h->i k Contain & Collect Spill j->k l Decontaminate Area k->l l->i Dispose of Spill Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Enantiomer of Sofosbuvir
Reactant of Route 2
Reactant of Route 2
Enantiomer of Sofosbuvir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.